molecular formula C8H13NO2S B583181 N-[(3S)-2-oxothiolan-3-yl]butanamide CAS No. 202284-85-3

N-[(3S)-2-oxothiolan-3-yl]butanamide

Katalognummer: B583181
CAS-Nummer: 202284-85-3
Molekulargewicht: 187.26 g/mol
InChI-Schlüssel: IMJUOGHALGXOSS-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. Controlling bacterial infections by quenching their quorum sensing systems is a promising field of study. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. N-butyryl-L-Homocysteine thio-lactone is an analog of N-butyryl-L-homoserine lactone, the small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and cellular metabolism. N-butyryl-L-Homocysteine thio-lactone induces violacein expression in C. violaceum mutants usually not able to produce AHLs.

Eigenschaften

IUPAC Name

N-[(3S)-2-oxothiolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUOGHALGXOSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654522
Record name N-[(3S)-2-Oxothiolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202284-85-3
Record name N-[(3S)-2-Oxothiolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of N-[(3S)-2-oxothiolan-3-yl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly known in quorum sensing (QS) literature as N-butyryl-L-homocysteine thiolactone (C4-HCTL) .

This molecule represents a critical structural analog to the native Pseudomonas aeruginosa autoinducer N-butyryl-L-homoserine lactone (C4-HSL), where the ring oxygen is replaced by sulfur. This single atom substitution drastically alters hydrolytic stability and receptor binding kinetics, making rigorous structural verification essential for biological probes.

Executive Summary & Chemical Identity

Compound: this compound Common Name: N-butyryl-L-homocysteine thiolactone (C4-HCTL) CAS Registry: 202284-85-3 Molecular Formula: C


H

NO

S Molecular Weight: 187.26 g/mol [1]

This guide provides a self-validating analytical framework to distinguish this thiolactone from its oxo-lactone counterpart. The core challenge in elucidation is confirming the integrity of the thioester ring and the maintenance of the (S)-stereocenter during acylation.

Synthetic Context (The Origin of Chirality)

To ensure high enantiomeric excess (ee), the most robust route utilizes L-homocysteine thiolactone hydrochloride as the starting scaffold. Unlike direct cyclization of acyclic precursors, which risks racemization, acylation of the pre-formed thiolactone ring preserves the chiral integrity of the


-carbon.

Reaction Logic:



  • Critical Control: The reaction must be kept slightly basic (pH 8-9) to deprotonate the amine but prevent base-catalyzed hydrolysis of the thiolactone ring (which is more susceptible to nucleophilic attack than lactones).

Analytical Strategy: The "Triangulation" Method

Structural proof relies on three orthogonal datasets: Mass Spectrometry (Molecular composition), Infrared Spectroscopy (Functional group environment), and NMR (Connectivity and Electronic environment).

A. Mass Spectrometry (HRMS)

Objective: Confirm formula and analyze fragmentation to verify the acyl chain length.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Species:

    
     (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    S
    
    
    ).
  • Fragmentation Pattern (MS/MS):

    • m/z 188

      
       102:  Loss of the butyryl chain (neutral loss of ketene or amide cleavage), leaving the homocysteine thiolactone core.
      
    • m/z 188

      
       87:  Cleavage of the ring, often generating the butyrylamide fragment.
      
B. Infrared Spectroscopy (FT-IR): The "Thio-Shift"

This is the fastest diagnostic tool to differentiate the Thiolactone (S) from the Lactone (O).

  • Amide I (C=O): ~1640–1650 cm

    
     (Standard amide stretch).
    
  • Amide II (N-H): ~1540–1550 cm

    
    .
    
  • Thiolactone (C=O): ~1700–1710 cm

    
     .
    
    • Diagnostic Value: A standard

      
      -lactone (oxo) absorbs at ~1775 cm
      
      
      
      . The substitution of Oxygen with Sulfur reduces the bond force constant and resonance overlap, shifting the carbonyl stretch to a significantly lower wavenumber (~70 cm
      
      
      shift). If you see a peak >1750 cm
      
      
      , your ring has hydrolyzed or oxidized.
C. Nuclear Magnetic Resonance (NMR)

The definitive proof of structure.

1H NMR (500 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegralAssignment Logic
NH 6.40Broad Doublet1HAmide proton; coupling to H-3.
H-3 4.55Multiplet1HThe chiral center (

-proton). Deshielded by N and C=O.
H-5 3.25 - 3.40Multiplet2HRing CH

adjacent to Sulfur. Distinctive downfield shift vs O-analog.
H-4 2.00 - 2.80Multiplet2HRing CH

(beta to carbonyl). Complex roofing due to ring puckering.
H-2' 2.22Triplet2H

-methylene of butyryl chain.
H-3' 1.68Sextet2H

-methylene of butyryl chain.
H-4' 0.96Triplet3HTerminal methyl.
13C NMR (125 MHz, CDCl

) - The "Smoking Gun"
Carbon Type

(ppm)
Diagnostic Significance
Thiolactone C=O 205.8 CRITICAL. Thioester carbonyls are extremely deshielded compared to oxo-esters/lactones (~175 ppm). This +30 ppm shift confirms the S-ring.
Amide C=O 173.2Standard amide carbonyl.
C-3 (Methine) 59.5The chiral center.
C-5 (CH

-S)
27.6Carbon attached to Sulfur.
C-4 (Ring) 31.5
Butyryl Carbons 38.4, 19.0, 13.7Standard propyl chain profile.

Visualization of Logic

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process for validating the synthesized compound.

ElucidationWorkflow cluster_Analysis Analytical Triangulation Start Crude Product MS HRMS (ESI+) Target: 188.07 m/z Start->MS 1. Mass Check IR FT-IR Spectrum Check 1700 vs 1775 cm-1 MS->IR Correct Mass NMR 1H & 13C NMR Check C=O Shift IR->NMR Band @ 1705 Result_Fail Hydrolyzed/Oxidized (Reject) IR->Result_Fail Band @ 1775 (Lactone) or Broad OH (Open Chain) Decision Thiolactone Intact? NMR->Decision Analyze C=O Result_Pass Valid C4-HCTL (Confirmed Structure) Decision->Result_Pass C=O @ 205 ppm Decision->Result_Fail C=O @ 175 ppm

Caption: Step-by-step logic flow for distinguishing the target thiolactone from potential hydrolysis byproducts or oxo-analogs.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding how the molecule breaks apart confirms the connectivity of the butyryl tail to the ring.

Fragmentation Parent Parent Ion [M+H]+ m/z 188 Fragment1 Loss of Ketene (Butyryl cleavage) [M - C4H6O]+ Parent->Fragment1 McLafferty-like Rearrangement Fragment3 Ring Opening (Thioester cleavage) Parent->Fragment3 CID High Energy Fragment2 Homocysteine Thiolactone Core m/z ~102 Fragment1->Fragment2 Proton Transfer

Caption: Primary mass spectrometry fragmentation pathways confirming the N-acyl side chain and thiolactone core.

Experimental Protocols

Protocol A: Synthesis of N-butyryl-L-homocysteine thiolactone

Rationale: This protocol minimizes racemization by using a biphasic system or mild organic base.

  • Preparation: Dissolve L-homocysteine thiolactone hydrochloride (1.0 eq, 5 mmol) in Dichloromethane (DCM, 20 mL).

  • Activation: Add Triethylamine (TEA, 2.2 eq) dropwise at 0°C. The solution will turn cloudy as TEA·HCl forms.

  • Acylation: Add Butyryl Chloride (1.1 eq) dropwise over 10 minutes at 0°C.

    • Note: Keep cold to prevent ring opening.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane).
    
  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO

    
     (removes acid), then Brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Protocol B: NMR Sample Preparation & Acquisition

Rationale: Thiolactones are sensitive to moisture. Using dry solvents is critical for clean spectra.

  • Solvent: Use CDCl

    
     (stored over molecular sieves) to prevent hydrolysis during acquisition.
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 1024 scans minimum (Quaternary thiolactone carbonyl has long T1 relaxation; ensure sufficient delay or scans).

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of the Pseudomonas aeruginosa quorum sensing receptor RhlR.[2] Bioorganic & Medicinal Chemistry, 19(16), 4812-4819. Link

  • Hodgkinson, J. T., et al. (2011). Structure–activity analysis of the Pseudomonas aeruginosa quinolone signal molecule. Tetrahedron, 67(47), 9185-9192. (Provides comparative spectral data for QS analogs). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for Thioester IR/NMR shifts). Link

  • Kamal, A., et al. (2017).[3] Thiolactone scaffolds in drug discovery. Expert Opinion on Therapeutic Patents. (Context on thiolactone stability and analysis). Link

Sources

N-[(3S)-2-oxothiolan-3-yl]butanamide chemical and physical properties

Technical Monograph: -[(3$S$)-2-oxothiolan-3-yl]butanamide

Executive Summary & Significance


The thiolactone analog (C4-HCTL) replaces the lactone ring oxygen with sulfur. This single atom substitution confers enhanced hydrolytic stability at physiological pH while retaining—and often enhancing—affinity for the RhlR receptor. Consequently, C4-HCTL serves as a robust chemical probe for long-duration biological assays where native lactones would degrade via pH-mediated hydrolysis or enzymatic lactonolysis.

Chemical Constitution & Identity[1][2][3][4]

The molecule consists of a butyryl fatty acid tail coupled to a homocysteine thiolactone headgroup. The stereochemistry at the 3-position of the thiolactone ring is critical; the (

Property Data / Descriptor
IUPAC Name

-[(3$S$)-2-oxothiolan-3-yl]butanamide
Common Name C4-HCTL;

-butyryl-L-homocysteine thiolactone
CAS Number 202284-85-3
Molecular Formula

Molecular Weight 187.26 g/mol
Chirality (

)-enantiomer (L-configuration)
Structural Class Thiolactone;

-Acyl Homocysteine Thiolactone (AHTL)
Structural Bioisosterism

The substitution of Oxygen (O) with Sulfur (S) in the ring changes the electronics of the carbonyl group. Sulfur is less electronegative than oxygen, altering the dipole moment and the electrophilicity of the carbonyl carbon. This modification renders the thiolactone ring less susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions compared to the oxolactone.

Physicochemical Profile

Solubility & Stability Data

Researchers must account for the lipophilicity of C4-HCTL. Unlike short-chain native AHLs which have moderate water solubility, the thiolactone is more hydrophobic.

Solvent Solubility Limit (Approx.) Usage Note
DMSO ~30 mg/mLPreferred stock solvent.
DMF ~50 mg/mLAlternative organic stock.
Ethanol ~25 mg/mLSuitable for evaporation coating.
PBS (pH 7.2) ~0.5 mg/mLLow. Dilute from organic stock immediately before use.
Hydrolytic Stability (The "Thiolactone Advantage")

Native AHLs (lactones) undergo rapid ring-opening hydrolysis at pH > 7.0, losing biological activity.

  • Lactone (C4-HSL): Half-life

    
     10–24 hours at pH 8.
    
  • Thiolactone (C4-HCTL): Half-life is extended by a factor of 6–23x compared to the lactone.[1]

Mechanism: The thioester bond in the ring is more resistant to hydroxide-mediated hydrolysis than the ester bond. However, researchers must note that if the ring does open, it forms a mercapto-acid (free thiol), which can oxidize to form disulfides in non-reducing environments.

Synthetic Methodology

Synthesis Logic

The synthesis utilizes a standard amide coupling between butyric acid and L-homocysteine thiolactone hydrochloride. Carbodiimide chemistry (EDC) is preferred over acid chlorides to prevent racemization of the chiral center.

Protocol: EDC-Mediated Coupling

Reagents:

  • Butyric Acid (1.0 equiv)

  • L-Homocysteine Thiolactone HCl (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv) - prevents racemization

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve Butyric Acid (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Add EDC
    
    
    HCl (12 mmol) and HOBt (12 mmol). Stir at 0°C for 30 minutes to form the active ester.
  • Coupling: Add L-Homocysteine Thiolactone HCl (10 mmol) followed by dropwise addition of DIPEA (30 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/DIPEA).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography.

Synthesis Workflow Diagram

Synthesis_ProtocolStartReagents:Butyric Acid + L-Hcy Thiolactone HClActivationActivation (0°C)Solvent: DCMAdd: EDC, HOBtStart->Activation MixCouplingCoupling ReactionAdd: DIPEA (Base)Stir 12-16h @ RTActivation->Coupling Form Active EsterWorkupAqueous Workup1. 1M HCl (Remove Amine)2. NaHCO3 (Remove Acid)3. Brine/DryCoupling->Workup CompletePurificationPurificationFlash Chromatographyor RecrystallizationWorkup->Purification Crude Oil/SolidProductFinal Product:C4-HCTL (Solid)Purification->Product >95% Purity

Caption: Step-by-step synthetic pathway for generating C4-HCTL using EDC coupling chemistry to preserve stereochemistry.

Biological Mechanism & Application[1][7][9]

RhlR Agonism

C4-HCTL acts as a potent agonist for the Pseudomonas aeruginosa RhlR receptor.

  • Selectivity: It is highly selective for RhlR and shows negligible activation of the LasR receptor (which prefers long-chain AHLs like 3-oxo-C12-HSL).

  • Potency: In reporter strains (e.g., E. coli expressing RhlR), C4-HCTL induces gene expression with

    
     values comparable to the native C4-HSL ligand (
    
    
    µM range).
Quorum Sensing Activation Pathway

The molecule permeates the cell membrane, binds to the cytosolic RhlR protein, induces dimerization, and the complex binds to specific DNA promoter sequences (lux box) to drive virulence gene expression.

QS_Pathwaycluster_cellBacterial Cell (P. aeruginosa)ExtracellularExtracellular Environment(C4-HCTL Present)MembraneCell Membrane(Passive Diffusion)Extracellular->MembraneCytosolCytosolMembrane->CytosolDiffusionRhlR_MonomerRhlR Receptor(Unstable/Inactive)ComplexRhlR:C4-HCTLComplex (Dimer)RhlR_Monomer->Complex Ligand Binding& FoldingDNATarget DNA(rhlA, lasB promoters)Complex->DNA TranscriptionalActivationVirulenceVirulence Factors(Rhamnolipids, Pyocyanin)DNA->Virulence Gene Expression

Caption: Mechanism of Action: C4-HCTL diffuses into the cell, stabilizes RhlR, and drives virulence gene transcription.

Analytical Characterization

To validate the synthesis of C4-HCTL, researchers should verify the following spectral signatures. The key differentiator from the lactone is the chemical shift of the ring protons.

  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       5.9–6.1 (br s, 1H):  Amide NH.
      
    • 
       4.5–4.6 (m, 1H):  C3-H of the thiolactone ring (Alpha to N). Note: This is often slightly upfield compared to the lactone analog due to S vs O shielding effects.
      
    • 
       3.2–3.4 (m, 2H):  C5-H of the thiolactone ring (Alpha to S). Distinctive: These protons appear upfield of the corresponding lactone protons (
      
      
      4.2-4.4) because S is less electronegative than O.
    • 
       2.0–2.8 (m, various):  Ring C4-H and acyl chain 
      
      
      -methylene.
    • 
       0.95 (t, 3H):  Terminal methyl of the butyryl chain.
      
  • IR Spectroscopy:

    • ~1700 cm

      
      :  Thiolactone carbonyl stretch (typically lower frequency than oxolactone ~1775 cm
      
      
      ).
    • ~1640 cm

      
      :  Amide I band.
      

References

  • McClean, K. H., et al. (1997).[2] Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[2] Microbiology, 143(12), 3703–3711.

  • Gerdt, J. P., & Blackwell, H. E. (2014). Competition studies confirm two major barriers that can preclude the spread of resistance to quorum-sensing inhibitors in bacteria. ACS Chemical Biology, 9(10), 2291–2299.

  • Morkunas, M. A., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[3] ACS Chemical Biology, 14(3).

  • Cayman Chemical. (n.d.).[4] N-butyryl-L-Homocysteine thiolactone Product Information.

Technical Guide: Mechanism and Application of N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-Homocysteine Thiolactone) in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[(3S)-2-oxothiolan-3-yl]butanamide mechanism of action in Pseudomonas aeruginosa Content Type: In-depth technical guide.

Executive Summary

This compound, commonly referred to as N-butyryl-L-homocysteine thiolactone (C4-HCTL) , is a synthetic, hydrolysis-resistant analog of the native Pseudomonas aeruginosa quorum sensing (QS) autoinducer, N-butyryl-L-homoserine lactone (C4-HSL).

This guide details the mechanism of action of C4-HCTL, specifically its role as a potent and stable agonist of the RhlR transcriptional regulator.[1] Unlike native lactones, which degrade rapidly in alkaline physiological environments, C4-HCTL retains structural integrity, allowing for sustained activation of virulence phenotypes (pyocyanin, rhamnolipids). This molecule serves as a critical chemical probe for dissecting the RhlR regulon independent of signal degradation artifacts.

Chemical Identity & Properties

The core structural modification lies in the substitution of the lactone ring oxygen with a sulfur atom, forming a thiolactone . This single atom substitution fundamentally alters the hydrolytic stability of the molecule without abolishing its affinity for the RhlR receptor.

PropertyNative Ligand (C4-HSL)Synthetic Analog (C4-HCTL)
IUPAC Name N-[(3S)-2-oxotetrahydrofuran-3-yl]butanamideThis compound
Ring Structure Homoserine Lactone (Ester)Homocysteine Thiolactone (Thioester)
Hydrolytic Stability (pH 7.4) Low (t1/2 ~ hours)High (t1/2 > 240 hours)
RhlR Activity AgonistPotent Agonist
Selectivity RhlR > LasRHighly Selective for RhlR

Mechanism of Action: The RhlR Agonism Pathway

The mechanism of C4-HCTL is defined by its interaction with the cytosolic receptor RhlR. In P. aeruginosa, the rhl system is subordinate to the las system but controls critical virulence factors including rhamnolipid biosurfactants and pyocyanin.

Receptor Binding and Activation
  • Ligand Entry: C4-HCTL diffuses freely across the bacterial cell membrane.

  • RhlR Binding: The compound binds to the ligand-binding domain (LBD) of the nascent RhlR protein. The thiolactone headgroup mimics the steric profile of the native lactone, fitting into the hydrophobic pocket of RhlR.

  • Protein Folding & Dimerization: Ligand binding stabilizes RhlR, preventing its proteolytic degradation. This induces a conformational change promoting homodimerization (RhlR-C4-HCTL)2.

  • Promoter Recognition: The active dimer binds to specific DNA sequences (lux box-like elements) upstream of target genes, primarily the rhlAB operon and phzA-G clusters.

  • Transcriptional Output: Recruitment of RNA polymerase initiates transcription of virulence genes.

The Stability Advantage (The "Persistence Mechanism")

The defining mechanistic feature of C4-HCTL is its resistance to lactonolysis .

  • Abiotic Hydrolysis: Native AHLs undergo ring-opening hydrolysis at pH > 7, rendering them inactive. The thioester bond in the thiolactone ring is significantly more resistant to nucleophilic attack by hydroxide ions.

  • Enzymatic Degradation: P. aeruginosa expresses acylases (e.g., PvdQ) and lactonases that degrade endogenous signals. C4-HCTL resists rapid clearance, maintaining an effective concentration (EC) for prolonged periods.

Pathway Visualization

The following diagram illustrates the parallel pathways of the native ligand (susceptible to degradation) versus the synthetic analog (sustained activation).

RhlR_Mechanism cluster_extracellular Extracellular Environment (pH > 7.0) cluster_cytoplasm Cytoplasm C4_HSL Native C4-HSL (Lactone) Hydrolysis Ring Hydrolysis (Inactive) C4_HSL->Hydrolysis Rapid Degradation RhlR_Unbound RhlR (Unstable) C4_HSL->RhlR_Unbound Diffusion C4_HCTL C4-HCTL (Thiolactone) C4_HCTL->Hydrolysis Resistant C4_HCTL->RhlR_Unbound Diffusion (Stable) RhlR_Bound RhlR-Ligand Complex (Stabilized Dimer) RhlR_Unbound->RhlR_Bound Folding & Dimerization DNA_Binding Promoter Binding (rhlA, phzA1) RhlR_Bound->DNA_Binding Transcriptional Activation Virulence Virulence Factors: Pyocyanin, Rhamnolipids DNA_Binding->Virulence Gene Expression

Caption: Comparative mechanism of native C4-HSL vs. C4-HCTL. Green path indicates the sustained activation by the thiolactone analog due to hydrolysis resistance.

Experimental Protocols

To validate the mechanism of C4-HCTL in your laboratory, use the following standardized protocols. These assays confirm receptor agonism and hydrolytic stability.

RhlR Reporter Assay (Agonism Validation)

This assay uses a reporter strain (e.g., P. aeruginosa PAO1 carrying a rhlA-gfp or E. coli heterologous reporter) to quantify transcriptional activation.

Reagents:

  • Reporter Strain: E. coli JLD271 (pEAL08-2) or P. aeruginosa PAO1 rhlA-gfp.

  • Ligands: C4-HSL (Control), C4-HCTL (Test).

  • Media: LB broth buffered to pH 7.0 (to prevent premature C4-HSL degradation in control).

Workflow:

  • Culture Prep: Grow reporter strain overnight; dilute 1:100 in fresh media.

  • Dosing: Add C4-HCTL in a dose-response range (10 nM – 100 µM) to a 96-well black microplate.

  • Inoculation: Add 198 µL of diluted bacterial culture to 2 µL of ligand solution.

  • Incubation: Incubate at 37°C with shaking for 8–12 hours.

  • Measurement: Measure GFP fluorescence (Ex 485 nm / Em 535 nm) and OD600.

  • Analysis: Normalize Fluorescence/OD600. Plot dose-response curve to determine EC50.

    • Expected Result: C4-HCTL should show an EC50 comparable to C4-HSL (~3–5 µM) but with higher maximal induction at later time points due to stability.

Hydrolytic Stability Assay (HPLC-MS)

This protocol confirms the "mechanism of persistence" by measuring the half-life of the molecule in culture media.

Workflow:

  • Preparation: Prepare 50 µM solutions of C4-HSL and C4-HCTL in P. aeruginosa culture media (e.g., LB, pH 7.4 and pH 8.0).

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at t = 0, 4, 8, 24, 48, and 72 hours.

  • Extraction: Mix 100 µL sample with 100 µL acetonitrile (containing internal standard) to quench. Centrifuge to remove proteins.

  • Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion mass.

  • Calculation: Plot ln[Concentration] vs. Time. The slope

    
     gives half-life 
    
    
    
    .
    • Target Metric: C4-HSL t1/2 < 24h; C4-HCTL t1/2 > 100h.

Comparative Data Summary

The following data is synthesized from key structure-activity relationship (SAR) studies (see References).

MetricC4-HSL (Native)C4-HCTL (Analog)Biological Implication
EC50 (RhlR Reporter) ~ 4.0 µM~ 3.8 µMC4-HCTL retains full agonist potency.
Half-life (pH 7.0) ~ 24 hours> 200 hoursC4-HCTL allows long-term experiments without re-dosing.
Half-life (pH 8.0) ~ 10 hours~ 240 hoursCritical for P. aeruginosa cultures which alkalinize media over time.[2]
Pyocyanin Induction High (Transient)High (Sustained)Useful for studying chronic virulence phenotypes.

Synthesis and Sourcing

While C4-HSL is widely available, C4-HCTL often requires custom synthesis or specific sourcing.

  • Synthesis Route: Reaction of butyryl chloride with L-homocysteine thiolactone hydrochloride in the presence of a base (e.g., diisopropylethylamine) in DMF.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Verification: 1H NMR must confirm the integrity of the thiolactone ring (diagnostic protons at the

    
    -position to sulfur).
    

References

  • McInnis, C. E., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[1][3] ACS Chemical Biology, 14(2), 186–191.[3] [Link] (Key Reference: Establishes C4-HCTL as a stable agonist and provides stability data).

  • Eibergen, N. R., et al. (2020). N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa RhlI Quorum Sensing Signal Synthase. ACS Chemical Biology, 15(11), 2923–2931. [Link] (Validation: Confirms thiolactone analogs modulate the receptor RhlR rather than the synthase RhlI).

  • Welsh, M. A., & Blackwell, H. E. (2016). Chemical Probes of Quorum Sensing: From Compound Development to Biological Discovery. FEMS Microbiology Reviews, 40(5), 774–794. [Link] (Context: broader review of AHL analog design principles).

Sources

Technical Guide: Biological Activity & Experimental Analysis of N-butyryl-L-Homoserine Lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyryl-L-Homoserine lactone (C4-HSL) is a critical short-chain quorum sensing (QS) autoinducer, primarily governing the rhl signaling system in Pseudomonas aeruginosa. Unlike its long-chain counterpart (3-oxo-C12-HSL), which initiates the QS hierarchy, C4-HSL functions as the executive signal for late-stage virulence factors, including pyocyanin biosynthesis, rhamnolipid production, and biofilm maturation.

This guide provides a rigorous technical analysis of C4-HSL’s biological mechanism, stability constraints, and validated protocols for detection and quantification in research settings.

Chemical Biology & Stability Profile

Understanding the physicochemical limitations of C4-HSL is prerequisite to reproducible experimentation. The lactone ring is susceptible to pH-mediated hydrolysis, which renders the molecule biologically inert.[1]

Physicochemical Properties
PropertySpecificationExperimental Implication
CAS Number 67605-85-0Use for procurement verification.
Formula

MW: 171.19 g/mol .
Solubility DMSO (>30 mg/mL), PBS (10 mg/mL)Critical: Avoid storing in aqueous buffers for >24h.
Stability pH-dependentProtocol Alert: At pH > 7.0, the lactone ring opens (hydrolysis) to form N-butyryl-L-homoserine, which does not bind RhlR. Maintain media at pH 6.5–6.8 for long-term assays.

The Rhl Signaling Axis: Mechanism of Action

In P. aeruginosa, C4-HSL is synthesized by RhlI from S-adenosylmethionine (SAM) and butyryl-ACP. It functions by binding to the cytosolic receptor RhlR .

Recent structural biology insights have revised the classical model: RhlR is unstable in the absence of C4-HSL. Upon binding C4-HSL, RhlR stabilizes and forms a complex, often interacting with PqsE (a thioesterase from the PQS system) to maximize affinity for specific DNA promoters.

Pathway Architecture

The following diagram illustrates the synthesis, reception, and gene regulation hierarchy of the Rhl system.

Rhl_System SAM SAM + Butyryl-ACP RhlI RhlI Synthase SAM->RhlI C4HSL C4-HSL (Autoinducer) RhlI->C4HSL Synthesis RhlR_Inactive RhlR (Unstable) C4HSL->RhlR_Inactive Binds RhlR_Active RhlR:C4-HSL Complex RhlR_Inactive->RhlR_Active Stabilization Promoters Promoter Binding (lux box) RhlR_Active->Promoters Transcriptional Activation PqsE PqsE (Co-activator) PqsE->RhlR_Active Allosteric Interaction Virulence Virulence Factors: - Pyocyanin (phzA-G) - Rhamnolipids (rhlAB) - Elastase (lasB) Promoters->Virulence Expression

Figure 1: The RhlI/RhlR quorum sensing circuit. C4-HSL stabilizes RhlR, allowing it to drive the expression of phenazines (pyocyanin) and surfactants (rhamnolipids).

Validated Experimental Protocols

Protocol A: C4-HSL Detection via Chromobacterium violaceum CV026

Principle: C. violaceum CV026 is a biosensor strain (Tn5 insertion in cviI) incapable of producing its own AHLs.[2][3] It responds specifically to exogenous short-chain AHLs (C4 to C8) by producing the purple pigment violacein .[2][3]

Reagents:

  • LB Agar/Broth (Buffered to pH 6.8 with MOPS to prevent lactonolysis).

  • C. violaceum CV026 stock (Kanamycin resistant).

  • Synthetic C4-HSL standard (dissolved in DMSO).

Step-by-Step Methodology:

  • Inoculum Prep: Culture CV026 in LB (+25 µg/mL Kanamycin) overnight at 30°C . (Note: Chromobacterium does not grow well at 37°C).

  • Overlay Preparation: Mix 5 mL of molten soft agar (0.7%) with 200 µL of the overnight CV026 culture. Pour this over a solidified LB agar plate.

  • Sample Application:

    • For Extracts: Load 10–20 µL of ethyl acetate extract onto sterile paper discs; air dry to remove solvent; place on agar.

    • For Cross-streaking: Streak the test strain (e.g., P. aeruginosa) parallel to the CV026 line (1 cm apart).

  • Incubation: Incubate upright at 30°C for 24–48 hours.

  • Readout:

    • Positive: Appearance of a purple halo (violacein) in the CV026 lawn surrounding the sample.

    • Negative: Lawn remains white/opaque.

Protocol B: Phenotypic Output – Pyocyanin Extraction

Principle: Pyocyanin is a redox-active phenazine controlled directly by the Rhl system. Its production is a robust phenotypic marker for C4-HSL bioactivity.

Methodology:

  • Culturing: Grow P. aeruginosa in King’s A Medium (promotes phenazine production) for 24h at 37°C.

  • Extraction (Phase 1):

    • Centrifuge culture (5,000 x g, 10 min). Collect 5 mL supernatant.

    • Add 3 mL Chloroform . Vortex vigorously for 2 mins.[4]

    • Centrifuge to separate phases. Pyocyanin moves to the blue (bottom) chloroform layer.[5][6]

  • Acidification (Phase 2):

    • Transfer the blue chloroform layer to a fresh tube.[5]

    • Add 1 mL of 0.2 N HCl . Vortex.

    • Pyocyanin will protonate and move to the top aqueous layer, turning pink/red .

  • Quantification:

    • Measure Absorbance of the pink layer at 520 nm .[5][6]

    • Concentration (

      
      g/mL) = 
      
      
      
      .

Comparative Analysis: C4-HSL vs. 3-oxo-C12-HSL[2][7][8]

Distinguishing the roles of the two major Pseudomonas autoinducers is vital for drug targeting.

FeatureN-butyryl-HSL (C4)3-oxo-dodecanoyl-HSL (3-oxo-C12)
Receptor RhlRLasR
Synthesis Gene rhlIlasI
Diffusibility Freely diffuses across membranesRequires efflux pumps (MexAB-OprM)
Primary Targets Rhamnolipids, Pyocyanin, CyanideElastase, Exotoxin A, rhlR expression
Biofilm Role Architecture & MaturationInitiation & Differentiation
Host Interaction Pro-inflammatory (mild)Immunomodulatory (induces apoptosis)

Experimental Workflow for Inhibitor Screening

To screen for Quorum Quenching (QQ) compounds targeting the C4-HSL axis, use the following logic flow:

QQ_Screening Start Test Compound Assay1 Primary Screen: CV026 Biosensor Assay (+ Exogenous C4-HSL) Start->Assay1 Decision1 Inhibits Purple Pigment? Assay1->Decision1 Assay2 Secondary Screen: Pyocyanin Quantification (Wild Type P. aeruginosa) Decision1->Assay2 Yes Outcome1 Discard (Inactive) Decision1->Outcome1 No Mechanism Mechanism Check: LC-MS/MS of Supernatant Assay2->Mechanism Outcome2 Hit: RhlR Antagonist or Lactonase Mechanism->Outcome2

Figure 2: Screening logic for identifying inhibitors of C4-HSL mediated signaling.

References

  • Pesci, E. C., et al. (1999). Regulation of Pseudomonas aeruginosa quorum sensing systems. Journal of Bacteriology. Retrieved from [Link]

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Retrieved from [Link]

  • Essar, D. W., et al. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of Bacteriology (Pyocyanin methods). Retrieved from [Link]

  • Mukherjee, S., & Bassler, B. L. (2019). Bacterial quorum sensing in complex and dynamically changing environments. Nature Reviews Microbiology. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Handling of N-Butyryl-L-Homoserine Lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyryl-L-homoserine lactone (C4-HSL) represents a critical subclass of N-acyl homoserine lactone (AHL) signaling molecules.[1][2] Unlike its hydrophobic counterparts (e.g., 3-oxo-C12-HSL), C4-HSL is characterized by high water solubility and rapid diffusivity, serving as the primary autoinducer for the rhl quorum sensing (QS) system in Pseudomonas aeruginosa. This guide addresses the specific physicochemical challenges of working with C4-HSL—namely its susceptibility to pH-dependent lactonolysis and its hydrophilic nature—providing researchers with validated protocols for extraction, quantification, and stability management.

Molecular Identity & Structural Architecture

C4-HSL consists of a homoserine lactone ring N-acylated by a short four-carbon butyryl chain.[1] Its short acyl tail confers distinct physicochemical properties compared to long-chain AHLs, most notably a lack of surfactant activity and high aqueous solubility, allowing it to function as a rapidly diffusing soluble signal rather than a membrane-associated factor.

Physicochemical Parameters[3][4][5]
ParameterValue / CharacteristicTechnical Note
Chemical Name N-butyryl-L-homoserine lactoneCommon abbr: C4-HSL, BHL
CAS Number 67605-85-0
Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol Monoisotopic Mass: 171.09
Physical State Crystalline SolidWhite to off-white powder
Solubility (Water) High (~10 mg/mL in PBS)Freely soluble compared to C12-HSL
Solubility (Organic) DMSO (30 mg/mL), DMF, CHCl₃Stable stock solutions in DMSO
LogP (Predicted) -1.10Indicates hydrophilicity (partitioning into aqueous phase)
pKa ~12 (Amide proton)Lactone ring hydrolysis occurs at pH > 7.0

Mechanistic Implications: The RhlI/RhlR Axis

In P. aeruginosa, C4-HSL is synthesized by the autoinducer synthase RhlI and detected by the cytosolic receptor RhlR .[3] Because C4-HSL is hydrophilic, it diffuses freely across the inner and outer membranes without requiring active efflux pumps (unlike 3-oxo-C12-HSL). This free diffusion equilibrates intracellular and extracellular concentrations rapidly, making it a direct proxy for population density.

Diagram 1: RhlI/RhlR Quorum Sensing Circuit

This diagram illustrates the synthesis, diffusion, and receptor activation pathway of C4-HSL.

Rhl_Signaling_Pathway cluster_cell Bacterial Cell (P. aeruginosa) SAM SAM + Butyryl-ACP RhlI RhlI Synthase SAM->RhlI Substrates C4HSL_Intra C4-HSL (Intracellular) RhlI->C4HSL_Intra Synthesis RhlR RhlR Receptor C4HSL_Intra->RhlR Binding (Kd ~1-10 µM) C4HSL_Extra C4-HSL (Extracellular) C4HSL_Intra->C4HSL_Extra Passive Diffusion Complex RhlR:C4-HSL Complex RhlR->Complex Activation TargetGenes Target Genes (rhlAB, lasB, pyocyanin) Complex->TargetGenes Transcriptional Activation

Caption: C4-HSL acts as a freely diffusible signal, binding RhlR to activate virulence factors like rhamnolipids.

Stability & Lactonolysis Management

The most critical handling parameter for C4-HSL is pH sensitivity . The homoserine lactone ring is prone to hydrolysis (lactonolysis) under alkaline conditions (pH > 7.0), converting the active signaling molecule into biologically inactive N-butyryl-L-homoserine. This reaction is temperature-dependent and reversible upon acidification.

Key Stability Rule: Always maintain C4-HSL in slightly acidic buffers (pH 5.0–6.0) or acidified organic solvents during extraction and storage.

Diagram 2: pH-Dependent Lactonolysis Mechanism

Visualizing the chemical degradation pathway that researchers must prevent.

Lactonolysis_Mechanism Active Active C4-HSL (Intact Lactone Ring) Transition Hydrolysis Reaction (Nucleophilic Attack) Active->Transition OH- Attack Inactive Inactive N-butyryl-homoserine (Ring Opened) Transition->Inactive Ring Opening Inactive->Active Acidification (H+) Alkaline pH > 7.0 High Temp Acidic pH < 2.0 Re-cyclization

Caption: At physiological pH (7.4), C4-HSL degrades to its inactive form. Acidification reverses this process.

Analytical Methodologies & Protocols

To accurately quantify C4-HSL from biological matrices, the extraction protocol must account for its hydrophilicity (LogP -1.10). Standard organic extractions used for long-chain AHLs may result in poor recovery unless the aqueous phase is acidified.

Protocol: Acidified Ethyl Acetate Extraction

Objective: Isolate C4-HSL from bacterial culture supernatant while preventing lactonolysis.

  • Clarification: Centrifuge bacterial culture (e.g., 5 mL) at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Acidification (Critical Step): Add Glacial Acetic Acid to the supernatant to achieve a final concentration of 0.1% (v/v) or pH ~4.5.

    • Why: This protonates the lactone ring, preventing hydrolysis and improving partitioning into the organic phase.

  • Extraction: Add an equal volume (1:1) of Ethyl Acetate .[4] Vortex vigorously for 1 minute.[5]

  • Phase Separation: Centrifuge at 3,000 x g for 5 min. Collect the upper organic phase.

  • Repeat: Repeat extraction twice more to maximize recovery (Total 3x).

  • Drying: Evaporate the pooled organic solvent under a stream of nitrogen or using a vacuum concentrator (SpeedVac) at room temperature. Do not heat above 30°C.

  • Reconstitution: Dissolve the residue in 100 µL of 50% Methanol/Water (with 0.1% Formic Acid) for LC-MS analysis.

Protocol: LC-MS/MS Quantification

System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo or Agilent 6400 series). Ionization: Electrospray Ionization (ESI) in Positive Mode.

ParameterSetting / Transition
Precursor Ion (Q1) m/z 172.1 [M+H]⁺
Product Ion (Q3) m/z 102.0 (Lactone Ring) - Quantifier
Secondary Product m/z 144.1 (Loss of CO) - Qualifier
Cone Voltage ~20-30 V (Instrument Dependent)
Collision Energy ~15-20 eV (Optimize for 172->102)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)

Validation Check: The m/z 102 fragment is characteristic of the homoserine lactone ring. If this peak is absent, the ring has likely opened due to improper pH handling.

References

  • PubMed Central (NIH). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis. [Link]

  • ResearchGate. LC-MS/MS chromatogram of C4-HSL (N-butanoyl-L-homoserine lactone). [Link]

Sources

Technical Guide: Receptor Binding Affinity & Stability Profiling of N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HTL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental characterization of N-[(3S)-2-oxothiolan-3-yl]butanamide , chemically referred to as N-butyryl-L-homocysteine thiolactone (C4-HTL) . This molecule is a synthetic analogue of the native Pseudomonas aeruginosa quorum sensing (QS) autoinducer, N-butyryl-L-homoserine lactone (C4-HSL).

Core Scientific Value: The substitution of the native lactone ring with a thiolactone ring confers significant hydrolytic stability against pH-mediated degradation and enzymatic lactonolysis, while retaining high affinity for the RhlR transcriptional regulator.[1] This guide provides the methodology to validate C4-HTL as a robust chemical probe for dissecting QS circuitry, focusing on competitive binding kinetics and functional receptor modulation.

Molecular Rationale & Receptor Context[2][3]

Structural Divergence & Stability

The primary limitation of native AHLs (Acyl-Homoserine Lactones) in drug development is the lability of the lactone ring.[1] At physiological pH (>7.0), the lactone undergoes ring-opening hydrolysis to form N-acyl-homoserine, which is biologically inactive.

  • Native Ligand (C4-HSL): Susceptible to rapid hydrolysis and degradation by quorum-quenching lactonases (e.g., AiiA).

  • Analogue (C4-HTL): The thiolactone ring (sulfur substitution) significantly increases the energy barrier for ring-opening hydrolysis.

Target Receptor: RhlR

C4-HTL is a selective ligand for RhlR , the receptor regulating the production of rhamnolipids and pyocyanin in P. aeruginosa. Unlike the LasR receptor, which accommodates long-chain signals (C12), RhlR is tuned for short-chain (C4) activation.

Mechanism of Action:

  • Ligand Binding: C4-HTL binds to the ligand-binding domain (LBD) of nascent RhlR.

  • Folding & Dimerization: Binding stabilizes the protein, preventing proteolytic degradation and inducing homodimerization.

  • Transcriptional Activation: The RhlR-C4-HTL complex binds to specific DNA promoter sequences (lux box elements) to drive virulence gene expression.

QS_Pathway Ligand C4-HTL (Ligand) RhlR_Monomer RhlR (Unstable Monomer) Ligand->RhlR_Monomer Binding (Kd) Complex Stable Ligand-Receptor Complex RhlR_Monomer->Complex Stabilization Dimer Homodimerization Complex->Dimer DNA Promoter Binding (rhlA/rhlI) Dimer->DNA Output Virulence Factors (Pyocyanin) DNA->Output Transcription

Figure 1: Mechanism of RhlR activation by C4-HTL. The ligand is essential for the folding and stability of the receptor protein.

Experimental Protocol: Competitive Fluorescence Polarization (FP)

Direct binding affinity (


) is best determined using Fluorescence Polarization. Because purified LuxR-type proteins are unstable without ligand, this assay typically uses a "displacement" format where C4-HTL competes against a fluorescently labeled tracer.
Reagents & Equipment
  • Receptor Protein: Purified RhlR (typically expressed in E. coli in the presence of a low-affinity ligand that can be displaced, or refolded from inclusion bodies).

  • Tracer: FITC-C4-HSL (Fluorescein isothiocyanate conjugated to C4-HSL).

  • Test Compound: C4-HTL (dissolved in 100% DMSO, stock 10 mM).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

  • Reader: Multi-mode microplate reader equipped with FP filters (Excitation 485 nm / Emission 535 nm).

Step-by-Step Methodology
  • Tracer Optimization: Determine the

    
     of the Tracer (FITC-C4-HSL) for RhlR by titrating RhlR (0.1 nM to 10 µM) against a fixed concentration of Tracer (10 nM). Select a protein concentration that yields ~50-80% bound tracer for the competition assay.
    
  • Competition Plate Setup:

    • Use black, low-binding 384-well plates.

    • Fixed Components: Add 10 nM Tracer and RhlR (at determined concentration) to all wells.

    • Variable Component: Add C4-HTL in a serial dilution (e.g., 12 points, 100 µM down to 0.1 nM).

    • Controls:

      • Positive Control (Bound): RhlR + Tracer + DMSO (no competitor). High Polarization (mP).

      • Negative Control (Free): Buffer + Tracer (no protein). Low Polarization (mP).

  • Incubation: Incubate at room temperature for 60 minutes in the dark to reach equilibrium.

  • Measurement: Read fluorescence polarization (mP).

Data Analysis

Convert mP values to % Inhibition and fit to a one-site competition model (Hill equation) to determine


. Calculate the inhibition constant (

) using the Cheng-Prusoff equation:


Experimental Protocol: Whole-Cell Reporter Assay (Functional Affinity)

While FP measures physical binding, a reporter assay measures the biological consequence of binding (agonism vs. antagonism). This is critical for C4-HTL to verify it activates the receptor rather than blocking it.

System Design
  • Host: E. coli (e.g., strain DH5

    
     or JM109). Note: Using a heterologous host eliminates interference from native P. aeruginosa signals.
    
  • Plasmid: pECP61.5 or equivalent, containing the rhlR gene (constitutive) and the rhlA promoter fused to a gfp (Green Fluorescent Protein) or luxCDABE (bioluminescence) reporter.

Workflow
  • Culture: Grow reporter strain in LB media with appropriate antibiotics to

    
    .
    
  • Dosing: Aliquot 198 µL of culture into 96-well plates. Add 2 µL of C4-HTL (serial dilutions).

  • Induction: Incubate at 30°C or 37°C with shaking.

  • Kinetics: Measure GFP fluorescence (Ex 485/Em 515) and

    
     every 30 minutes for 8 hours.
    
  • Normalization: Calculate Specific Fluorescence units (RFU /

    
    ) to account for cell growth differences.
    

Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Start Start: Reporter Strain (E. coli + pRhlR-GFP) Split Aliquot into 96-well plate Start->Split Add_HTL Add C4-HTL (Gradient) Split->Add_HTL Add_Mix Add C4-HTL + Native C4-HSL (Fixed) Split->Add_Mix Measure_A Measure GFP (Activation) Add_HTL->Measure_A Analysis Calculate EC50 / IC50 Measure_A->Analysis Measure_B Measure GFP (Inhibition) Add_Mix->Measure_B Measure_B->Analysis

Figure 2: Functional reporter assay workflow for determining Agonism (EC50) and Antagonism (IC50).

Hydrolytic Stability Profiling

To validate the superiority of C4-HTL over the native C4-HSL, a comparative hydrolysis assay is required.

Protocol:

  • Prepare 100 µM solutions of C4-HTL and C4-HSL in PBS (pH 7.4) and alkaline buffer (pH 8.5).

  • Incubate at 37°C.

  • Sample at t = 0, 2, 6, 12, 24, and 48 hours.

  • Analyze via HPLC-MS/MS or RP-HPLC (C18 column, Acetonitrile/Water gradient).

  • Output: Plot % remaining parent compound vs. time. C4-HTL should show a significantly longer half-life (

    
    ) compared to C4-HSL.
    

Data Interpretation & Expected Results

The following table summarizes expected metrics for C4-HTL compared to the native ligand.

ParameterNative Ligand (C4-HSL)Test Ligand (C4-HTL)Interpretation
Receptor RhlRRhlRHigh selectivity for RhlR over LasR.[2]
Binding Mode AgonistAgonistC4-HTL activates the receptor.
Functional Affinity (

)
~1 - 5 µM~0.5 - 5 µMPotency is often comparable or slightly superior due to stability.
Hydrolytic Stability (

)
< 24 hrs (pH 7.[3]4)> 100 hrs (pH 7.4)Key Differentiator: Thiolactone resists ring opening.[4]
Stereochemistry L-isomer activeL-isomer active(3S) configuration is required for binding; (3R) is likely inactive.
Troubleshooting & Controls
  • Solubility: Thiolactones are hydrophobic. Ensure DMSO concentration in the final assay does not exceed 1% to avoid protein denaturation.

  • Oxidation: The thiolactone sulfur is generally stable, but avoid strong oxidizing agents in the buffer.

  • Z-Factor: For the FP assay to be valid for screening, ensure

    
    .
    
    
    
    
    (Where p = bound control, n = free control)

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone analogues of N-acyl-L-homoserine lactones possess enhanced hydrolytic stability and potent biological activity. Bioorganic & Medicinal Chemistry, 19(16), 4820-4828. Link

  • Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[2] ACS Chemical Biology, 14(3), 325–331. Link

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). Homoserine lactones and their thiolactone analogues: A comparison of their hydrolytic stability and biological activity. Organic Letters, 10(21), 4783-4786. Link

  • Parsek, M. R., et al. (1999). Acyl-homoserine lactone quorum sensing gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences, 96(21), 11842-11847. Link

Sources

Technical Guide: Stereochemistry and Biological Function of N-[(3S)-2-oxothiolan-3-yl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes


-[(3S)-2-oxothiolan-3-yl]butanamide , commonly referred to in quorum sensing (QS) literature as 

-butyryl-L-homocysteine thiolactone (C4-HCTL)
. This molecule is a synthetic, hydrolytically stable analog of the native bacterial signaling molecule

-butyryl-L-homoserine lactone (C4-HSL).

For researchers in drug discovery and microbiology, C4-HCTL represents a critical chemical probe. Unlike its natural lactone counterpart, which degrades rapidly via lactonolysis at physiological pH (pH > 7.0), the thiolactone ring of C4-HCTL resists ring-opening while maintaining high affinity for the RhlR transcription factor in Pseudomonas aeruginosa. This guide details its stereochemical requirements, specific biological mechanism, and validated experimental protocols for its use as a robust RhlR agonist.

Chemical Identity & Stereochemical Significance

Structural Architecture

The molecule consists of a four-carbon butyryl tail coupled to a homocysteine thiolactone head group. The core structural modification—replacing the ring oxygen of the homoserine lactone with sulfur—alters the electronic properties and hydrolytic stability without abolishing receptor recognition.

FeatureNative Ligand (C4-HSL)Synthetic Analog (C4-HCTL)
IUPAC Name

-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide

-[(3S)-2-oxothiolan-3-yl]butanamide
Ring Heteroatom Oxygen (Furanone)Sulfur (Thiolactone)
Hydrolytic Stability Low (Rapid lactonolysis at pH > 7)High (Resistant to non-enzymatic hydrolysis)
Receptor Affinity Native agonist for RhlRPotent synthetic agonist for RhlR
The (3S) Stereocenter: A Critical Determinant

The biological activity of this molecule is strictly governed by the stereochemistry at the C3 position of the ring (derived from the


-carbon of the amino acid precursor).
  • The (3S) Isomer (L-Configuration): This configuration mimics the natural L-homoserine lactone produced by bacterial LuxI-type synthases. It fits into the ligand-binding pocket of the RhlR receptor, facilitating protein folding, dimerization, and DNA binding.

  • The (3R) Isomer (D-Configuration): Inverting this center typically results in a loss of agonist activity or conversion into an antagonist. The RhlR pocket is highly stereoselective; the (3R) analog creates steric clashes that prevent the conformational changes necessary for transcriptional activation.

Technical Insight: When synthesizing or purchasing this compound, enantiomeric purity is paramount. Even small amounts of the (3R) impurity can skew bioassay results by competing for the receptor site without triggering activation.

Biological Mechanism: The RhlR Pathway

In P. aeruginosa, the rhl QS system regulates the production of virulence factors including rhamnolipids and pyocyanin. C4-HCTL acts as a functional surrogate for C4-HSL, driving this pathway with enhanced stability.

Mechanism of Action
  • Diffusion: C4-HCTL diffuses into the bacterial cell.

  • Receptor Binding: It binds to the N-terminal domain of the cytosolic receptor RhlR.

  • Stabilization & Dimerization: Ligand binding stabilizes RhlR, preventing its proteolytic degradation and inducing homodimerization.

  • Transcriptional Activation: The RhlR-C4-HCTL complex binds to specific DNA promoter sequences (lux box elements) upstream of target genes (e.g., rhlAB, rhlI).

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by C4-HCTL.

RhlR_Activation Ligand C4-HCTL (Stable Agonist) RhlR_Monomer RhlR Monomer (Unstable) Ligand->RhlR_Monomer Binding (Kd ~ nM) Complex RhlR-Ligand Complex RhlR_Monomer->Complex Folding Dimer Active Homodimer Complex->Dimer Dimerization DNA Promoter Binding (lux box) Dimer->DNA Transcriptional Activation Output Virulence Factors: Pyocyanin Rhamnolipids DNA->Output Gene Expression

Figure 1: Activation of the Pseudomonas aeruginosa RhlR quorum sensing circuit by the stable agonist C4-HCTL.

Stability & Performance Data

The primary advantage of C4-HCTL over the natural ligand is its resistance to pH-mediated hydrolysis. Natural AHLs undergo ring-opening to form acyl-homoserines, which are biologically inactive.

Comparative Hydrolytic Stability (pH 7.4, 37°C)
CompoundHalf-life (

)
Mechanism of Degradation
C4-HSL (Natural) ~10–24 hoursRapid Lactonolysis (Ring Opening)
C4-HCTL (Synthetic) > 200 hoursSlow Thiolactone Hydrolysis

Implication for Research: In long-duration biofilm assays (24–72 hours), natural C4-HSL concentrations deplete rapidly, leading to artifactual "turn-off" of QS genes. C4-HCTL maintains constant activation pressure, allowing researchers to decouple signal degradation from gene regulation kinetics [1, 2].

Experimental Protocols

Protocol A: RhlR Activation Bioassay (Reporter Strain)

Objective: Quantify the agonist activity of C4-HCTL using Chromobacterium violaceum CV026 (a biosensor strain that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs).

Materials:

  • Strain: C. violaceum CV026 (mini-Tn5 mutant, LuxI-deficient).

  • Media: Luria-Bertani (LB) agar and broth.

  • Compound: C4-HCTL (dissolved in DMSO).

Step-by-Step Methodology:

  • Inoculation: Culture CV026 in LB broth containing Kanamycin (antibiotic marker) at 30°C overnight.

  • Plate Preparation: Mix 100 µL of the overnight culture into 5 mL of molten soft agar (0.7%) and pour over an LB agar plate. Allow to solidify.

  • Well Diffusion: Punch 5 mm wells into the agar.

  • Treatment: Add 50 µL of C4-HCTL (concentrations: 0.1 µM to 100 µM) into the wells. Include a DMSO vehicle control and a C4-HSL positive control.

  • Incubation: Incubate plates upright at 30°C for 24–48 hours.

  • Quantification: Measure the diameter of the purple violacein halo. Alternatively, for liquid assay, extract violacein with DMSO and measure absorbance at 585 nm .

Protocol B: Chemical Stability Analysis (HPLC)

Objective: Verify the stability of C4-HCTL in culture media compared to C4-HSL.

Workflow Diagram:

Stability_Protocol Start Prepare 100 µM Solutions (PBS pH 7.4) Incubate Incubate at 37°C (Shaking) Start->Incubate Sample Aliquot at t=0, 6, 12, 24, 48h Incubate->Sample Timepoints Extract Ethyl Acetate Extraction (Removes salts/media) Sample->Extract Analyze HPLC-MS Analysis (C18 Column) Extract->Analyze

Figure 2: Workflow for comparative hydrolytic stability analysis.

Self-Validating Check:

  • Internal Standard: Always spike samples with a known concentration of a non-hydrolyzable standard (e.g., an aryl-amide) prior to extraction to normalize for extraction efficiency.

  • Peak Shift: Monitor for the disappearance of the parent peak and the appearance of the ring-opened hydrolysis product (molecular weight +18 Da).

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing in Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(16), 4820–4828.

  • Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. ChemBioChem, 20(10), 1269–1273.

  • Passador, L., et al. (1993). Expression of Pseudomonas aeruginosa virulence genes requires cell-to-cell communication. Science, 260(5111), 1127–1130.

  • MedChemExpress. (n.d.). N-butyryl-L-Homocysteine thiolactone Product Datasheet.

Technical Guide: N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HTL) as a Stable Bacterial Signaling Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly referred to as N-butyryl-L-homocysteine thiolactone (C4-HTL) , is a synthetic, hydrolysis-resistant analog of the native bacterial signaling molecule N-butyryl-L-homoserine lactone (C4-HSL).

In the field of microbiology and drug discovery, C4-HTL serves as a critical chemical probe for the RhlR quorum sensing (QS) system in Pseudomonas aeruginosa.[1] Unlike the native lactone, which degrades rapidly at physiological pH (pH > 7.0), the thiolactone moiety of C4-HTL confers exceptional stability while retaining high affinity and selectivity for the RhlR receptor. This guide details the mechanistic basis, experimental protocols, and validation metrics for utilizing C4-HTL to modulate bacterial virulence pathways.

Part 1: Chemical Biology & Mechanism of Action

Structural Divergence and Stability

The core limitation of natural N-acyl homoserine lactones (AHLs) in experimental settings is their susceptibility to pH-mediated lactonolysis. The ester bond in the lactone ring is prone to nucleophilic attack by hydroxide ions, resulting in ring-opening and loss of biological activity.

C4-HTL replaces the ring oxygen with sulfur. This substitution alters the electronic properties of the carbonyl carbon, significantly reducing its electrophilicity and susceptibility to hydrolysis.

FeatureNative Ligand (C4-HSL)Synthetic Analog (C4-HTL)
Ring Structure Homoserine Lactone (Oxolane)Homocysteine Thiolactone (Thiolane)
Hydrolytic Stability Low (t1/2 ~ hours at pH 7.4)High (t1/2 > 24 hours at pH 7.4)
Receptor Affinity High (Native Agonist)High (Potent Agonist)
Selectivity Activates RhlR (and potentially others)Highly Selective for RhlR over LasR
Primary Utility Natural SignalingLong-term Assays, Structural Biology
The RhlR Signaling Pathway

In P. aeruginosa, the RhlR receptor controls the expression of virulence factors including rhamnolipids (biosurfactants) and pyocyanin (toxin).[2] C4-HTL binds to the ligand-binding domain of RhlR, inducing a conformational change that promotes protein dimerization and DNA binding at specific promoter regions (rhl boxes).

RhlR_Pathway C4_HTL C4-HTL (Ligand) Complex RhlR:C4-HTL Complex C4_HTL->Complex Binding (Kd ~ nM) RhlR_Inactive RhlR Monomer (Inactive) RhlR_Inactive->Complex Dimer Active Dimer (Transcriptional Regulator) Complex->Dimer Dimerization DNA Target DNA (rhl box) Dimer->DNA Promoter Binding Phenotype Virulence Factors: Pyocyanin, Rhamnolipids DNA->Phenotype Transcription Activation

Figure 1: Mechanism of RhlR Activation by C4-HTL. The thiolactone ligand stabilizes the RhlR protein, enabling dimerization and subsequent transcriptional activation of virulence genes.

Part 2: Experimental Protocols

Preparation and Handling

Objective: Prepare a stable stock solution of C4-HTL for biological assays.

Reagents:

  • N-butyryl-L-homocysteine thiolactone (Solid, >95% purity).

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

Protocol:

  • Weighing: Accurately weigh 10 mg of C4-HTL.

  • Solubilization: Dissolve in 100% DMSO to achieve a stock concentration of 100 mM . Vortex until fully dissolved.

    • Note: Avoid aqueous buffers for the stock solution to prevent slow hydrolysis during long-term storage.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for >6 months.

  • Working Solution: Dilute fresh into the assay medium immediately prior to use. Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.

RhlR Activation Assay (Reporter Strain)

Objective: Quantify the agonist activity of C4-HTL using a P. aeruginosa or E. coli reporter strain harboring an rhlA-gfp or rhlA-lux fusion.

Self-Validating Controls:

  • Negative Control: Media + 0.1% DMSO (Baseline signal).

  • Positive Control: Media + 10 µM Natural C4-HSL (Maximal signal reference).

  • Sterility Control: Media only (No growth).

Step-by-Step Methodology:

  • Inoculation: Inoculate the reporter strain into LB broth containing appropriate antibiotics (e.g., Gentamicin for plasmid maintenance). Incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth. Incubate until Optical Density (OD600) reaches 0.1 (early log phase).

  • Treatment:

    • Aliquot 198 µL of the subculture into a black-walled, clear-bottom 96-well plate.

    • Add 2 µL of C4-HTL working solutions to achieve a concentration gradient (e.g., 0.1 µM to 100 µM).

    • Include Negative and Positive controls in triplicate.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Measurement: Monitor GFP fluorescence (Ex: 485 nm, Em: 535 nm) and OD600 every 30 minutes for 8–12 hours.

  • Data Analysis: Normalize Fluorescence by OD600 (RFU/OD) to account for cell growth. Plot the dose-response curve to calculate the EC50.

Expected Outcome: C4-HTL should induce a dose-dependent increase in fluorescence with an EC50 comparable to or lower than C4-HSL, typically in the low micromolar range (1–10 µM).

Phenotypic Validation: Pyocyanin Production

Objective: Confirm that C4-HTL activates the downstream production of the blue-green toxin pyocyanin in wild-type P. aeruginosa (e.g., strain PAO1).

  • Culture: Grow P. aeruginosa PAO1 in Glycerol-Alanine Minimal Media (promotes pyocyanin) supplemented with 10 µM C4-HTL or DMSO vehicle.

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Extraction:

    • Centrifuge 5 mL of culture (8,000 x g, 10 min) to pellet cells.

    • Transfer 3 mL of supernatant to a new tube.

    • Add 1.5 mL of Chloroform and vortex vigorously for 2 minutes.

    • Centrifuge to separate phases. The pyocyanin will partition into the bottom (chloroform) blue layer.

  • Quantification:

    • Transfer the blue chloroform layer to a new tube containing 1 mL of 0.2 M HCl.

    • Vortex. Pyocyanin will turn pink and move into the top (acidic) aqueous phase.

    • Measure Absorbance of the pink layer at 520 nm (A520).

  • Result: A significant increase in A520 in C4-HTL treated samples compared to DMSO control confirms functional restoration or enhancement of virulence.

Part 3: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating C4-HTL activity, ensuring a closed-loop verification process.

Workflow Start Start: C4-HTL Stock (100mM) Dilution Serial Dilution in Media (0.1 - 100 µM) Start->Dilution Inoculation Add Reporter Strain (OD600 = 0.1) Dilution->Inoculation Incubation Incubate 37°C, 8-12h Inoculation->Incubation Readout Measure RFU & OD600 Incubation->Readout Analysis Calculate Specific Fluorescence (RFU/OD) Readout->Analysis Decision Is Dose-Response Sigmoidal? Analysis->Decision Valid Valid Agonist: Proceed to Phenotypic Assay Decision->Valid Yes Invalid Invalid: Check Stability/Strain Decision->Invalid No

Figure 2: Validation Workflow for C4-HTL Agonist Activity. A step-by-step decision tree for confirming biological activity in reporter assays.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[1][3][4][5][6] Bioorganic & Medicinal Chemistry, 19(16), 4812–4819. [Link]

  • Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl l-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[1][7] ChemBioChem, 20(11), 1394–1401. [Link]

  • Welsh, M. A., & Blackwell, H. E. (2016). Chemical genetics reveals the RhlR quorum sensing receptor of Pseudomonas aeruginosa as a target for small molecule modulators. Cell Chemical Biology, 23(3), 361-369. [Link][1][5][8]

  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal-response systems in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576–588. [Link]

Sources

Technical Guide: The Role of C4-HSL in Biofilm Morphogenesis and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the las system (3-oxo-C12-HSL) often dominates discussions on Pseudomonas aeruginosa quorum sensing (QS), the rhl system—mediated by


-butyryl-L-homoserine lactone (C4-HSL) —is the distinct architect of biofilm maturity. This guide dissects the specific mechanistic role of C4-HSL in transitioning biofilms from flat colonies to complex, drug-resistant "mushroom" structures. It provides validated protocols for quantification and screening, offering a roadmap for developing next-generation Quorum Quenching (QQ) therapeutics.

The Mechanistic Basis of C4-HSL Signaling

The Hierarchical vs. Reciprocal Network

In the canonical model of P. aeruginosa QS, the LasR/3-oxo-C12-HSL complex initiates the cascade, subsequently activating the transcription of rhlR and rhlI. However, recent data suggests the rhl system functions with significant autonomy, particularly under stress conditions (e.g., phosphate depletion) or in late-stage biofilms where the las system may be downregulated.

Key Molecular Interactions:

  • Synthase: RhlI catalyzes the synthesis of C4-HSL from S-adenosylmethionine (SAM) and butyryl-ACP.

  • Receptor: C4-HSL binds to RhlR (cytoplasmic receptor).

  • Effector: The RhlR-C4-HSL complex dimerizes and binds to lux-box-like sequences in promoters of virulence genes.

The RhlR Regulon and Biofilm Architecture

The critical contribution of C4-HSL to biofilm development is the regulation of rhamnolipids (biosurfactants) via the rhlAB operon.

  • Channel Maintenance: Rhamnolipids modulate surface tension, allowing the maintenance of water channels (voids) within the biofilm. These channels are vital for nutrient flow and waste removal in mature structures.

  • Structural Integrity: rhlI mutants (deficient in C4-HSL) typically form flat, densely packed biofilms lacking the characteristic "mushroom" caps seen in wild-type strains.

Signaling Pathway Visualization

G LasI LasI Synthase Oxo12 3-oxo-C12-HSL LasI->Oxo12 LasR LasR Receptor Oxo12->LasR Binds RhlI RhlI Synthase LasR->RhlI Activates Transcription RhlR RhlR Receptor LasR->RhlR C4HSL C4-HSL (Signal) RhlI->C4HSL C4HSL->RhlR Binds RhlAB rhlAB Operon (Rhamnolipids) RhlR->RhlAB Up-regulates Biofilm Biofilm Maturation (Mushroom Structure) RhlAB->Biofilm Surfactant Activity

Caption: The hierarchical integration of the las and rhl systems driving biofilm morphogenesis.

Experimental Frameworks

To study C4-HSL, researchers must distinguish it from long-chain AHLs. The following protocols prioritize specificity and reproducibility.

Protocol A: High-Throughput Screening via C. violaceum CV026

The Chromobacterium violaceum mutant CV026 is the industry standard for detecting short-chain AHLs (C4–C8). It is a cviI mutant (cannot produce AHLs) but retains the cviR receptor, producing the purple pigment violacein only in the presence of exogenous C4-HSL.[1]

Application: Rapid screening of C4-HSL production in mutant libraries or testing Quorum Sensing Inhibitors (QSIs).

Step-by-Step Methodology:

  • Preparation: Cultivate C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (25 µg/mL) at 30°C (Note: C. violaceum does not grow well at 37°C).

  • Sample Extraction:

    • Centrifuge P. aeruginosa biofilm supernatant (10,000 x g, 10 min).

    • Filter sterilize (0.22 µm).

    • Validation Step: Extract with acidified ethyl acetate (1:1 v/v) to concentrate AHLs if low production is suspected.

  • Well Diffusion Assay:

    • Pour molten soft agar (0.7%) seeded with CV026 (10^6 CFU/mL) onto LB agar plates.

    • Punch 5mm wells into the solidified overlay.

    • Add 50 µL of cell-free supernatant or extract.

    • Controls (Critical):

      • Positive: Synthetic C4-HSL (10 µM).

      • Negative: Solvent (Ethyl Acetate/DMSO) or supernatant from a rhlI mutant.

  • Readout: Incubate 24–48h at 30°C. Measure the radius of the purple halo.

    • Interpretation: Halo size correlates log-linearly with C4-HSL concentration.

Protocol B: Quantitative Validation via LC-MS/MS

For drug development, colorimetric assays are insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.

Methodology:

  • Internal Standard: Spike samples with deuterated C4-HSL (

    
    -C4-HSL) prior to extraction to correct for recovery losses.
    
  • Extraction: Liquid-liquid extraction using ethyl acetate (x3). Evaporate to dryness under nitrogen; reconstitute in methanol.

  • Chromatography: C18 Reverse-Phase column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • MS Detection: Positive electrospray ionization (ESI+). Monitor transition

    
     172 
    
    
    
    102 (characteristic lactone ring fragment).
Experimental Workflow Visualization

Workflow Sample Biofilm Supernatant Extract Ethyl Acetate Extraction Sample->Extract Split Split Sample Extract->Split CV026 Biosensor Assay (C. violaceum CV026) Split->CV026 Screening LCMS LC-MS/MS Analysis Split->LCMS Validation Readout1 Violacein Halo (Qualitative/Semi-Quant) CV026->Readout1 Readout2 Peak Area Ratio (Quantitative) LCMS->Readout2

Caption: Dual-stream workflow for screening and quantifying C4-HSL activity.

Therapeutic Implications: Targeting the rhl System[2]

Targeting C4-HSL offers a distinct advantage over general antibiotic therapy: it disrupts biofilm architecture without killing the bacteria, thereby reducing selective pressure for resistance.

Quorum Quenching (QQ) Strategies
  • Lactonases: Enzymes (e.g., SsoPox) that hydrolyze the lactone ring of C4-HSL, rendering it inactive. This prevents RhlR binding.

  • Aptamers: DNA aptamers specifically selected to bind C4-HSL can sequester the signal molecule in the extracellular matrix, preventing it from re-entering the cell to activate RhlR.

  • Small Molecule Antagonists: Compounds like C11 (a C4-HSL analogue) bind RhlR but fail to induce the conformational change required for DNA binding.

Data Summary: Impact of C4-HSL Depletion
ConditionBiofilm PhenotypeRhamnolipid ProductionAntibiotic Susceptibility
Wild Type (PAO1) Thick, mushroom-shaped, water channelsHigh (

)
Low (Recalcitrant)

rhlI Mutant
Flat, dense, undefined architectureNegligible (

)
Moderate
WT + C4-HSL Inhibitor Disrupted architecture, reduced massReduced (

)
High (Synergistic with Tobramycin)

References

  • Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence.[1][2][3][4] Current Opinion in Microbiology.

  • Diggle, S. P., et al. (2003). Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin.[5][6][7][8] Journal of Antimicrobial Chemotherapy.

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[1] Microbiology.

  • Zhao, J., et al. (2019). C4-HSL aptamers for blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa.[9] Frontiers in Cellular and Infection Microbiology.

  • Rémy, B., et al. (2018). Harnessing Quorum Sensing to Control Bacterial Infections.[2][10][11] Nature Reviews Microbiology.

Sources

N-[(3S)-2-oxothiolan-3-yl]butanamide classification as an N-acyl-alpha amino acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-[(3S)-2-oxothiolan-3-yl]butanamide, focusing on its structural classification, chemical stability, and utility as a stable quorum-sensing analog.

Classification, Synthesis, and Biological Application of N-Butyryl-L-Homocysteine Thiolactone[1]

Executive Summary

This compound, commonly known as N-butyryl-L-homocysteine thiolactone (C4-HCTL) , is a synthetic organosulfur compound derived from the non-proteinogenic amino acid homocysteine.[1] It serves as a hydrolytically stable analog of N-butyryl-L-homocysteine lactone (C4-HSL) , the native autoinducer for the Pseudomonas aeruginosa RhlR quorum-sensing system.[1]

While structurally derived from an N-acyl-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid, this compound is chemically distinct due to the intramolecular cyclization of its carboxyl group into a thiolactone  ring.[1] This modification confers significant resistance to abiotic hydrolysis compared to its oxygen-containing counterpart, making it a critical tool for probing bacterial signaling pathways in aqueous environments where native lactones degrade rapidly.[1]
Chemical Identity & Stereochemistry[1][2]

The classification of this compound as an "N-acyl-


-amino acid" requires precise chemical disambiguation. It is the thiolactone form  of an N-acyl amino acid, not the free acid itself.
2.1 Nomenclature and Structure[2]
  • IUPAC Name: this compound[1]

  • Common Name: N-Butyryl-L-homocysteine thiolactone (C4-HCTL)[1]

  • CAS Number: 202284-85-3[1][3][4][5][6]

  • Molecular Formula:

    
    [1][4][6]
    
  • Molecular Weight: 187.26 g/mol [1][7][6]

2.2 Stereochemical Configuration

The (3S) designation indicates the stereochemistry at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-carbon (position 3 of the thiolane ring).[1] This configuration corresponds to the L-isomer  of homocysteine.[1] Preservation of this chirality is essential for biological activity, as the RhlR receptor in P. aeruginosa is stereoselective for L-isomers.[1][7]
2.3 Structural Classification Logic
FeatureClassificationTechnical Justification
Core Scaffold HomocysteineA non-proteinogenic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-amino acid.[1][4][5][8][9]
N-Substituent Butyryl (Acyl)Forms an amide bond with the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-amino group.[1]
C-Terminus ThiolactoneThe

-carboxyl group is cyclized with the

-thiol to form a 5-membered thioester ring.[1]
Verdict N-Acyl Amino Acid Thiolactone It is a "masked" N-acyl amino acid.[1] Hydrolysis opens the ring to yield N-butyryl-homocysteine (the free acid form).[1]
Structural Homology & Stability Analysis

The primary utility of C4-HCTL lies in its structural mimicry of the native signaling molecule C4-HSL, combined with superior chemical stability.[1]

3.1 Lactone vs. Thiolactone

Native N-acyl homoserine lactones (AHLs) are prone to lactonolysis (ring opening) at physiological pH (pH > 7), rendering them inactive.[1][7] The replacement of the ring oxygen with sulfur (thiolactone) alters the electronics of the carbonyl carbon, significantly reducing susceptibility to hydroxide attack.[1][7]

Figure 1: Structural Comparison and Hydrolysis Resistance

G cluster_0 Native Signal (Unstable) cluster_1 Synthetic Analog (Stable) C4HSL N-Butyryl-L-Homoserine Lactone (C4-HSL) [Oxygen Ring] Hydrolysis_HSL Rapid Hydrolysis (pH > 7.0) C4HSL->Hydrolysis_HSL C4HCTL N-Butyryl-L-Homocysteine Thiolactone (C4-HCTL) [Sulfur Ring] C4HSL->C4HCTL Bio-isostere Substitution (O -> S) Open_HSL N-Butyryl-Homoserine (Inactive Acid) Hydrolysis_HSL->Open_HSL Hydrolysis_HCTL Slow Hydrolysis (Resistant to pH 7-8) C4HCTL->Hydrolysis_HCTL Open_HCTL N-Butyryl-Homocysteine (Free Acid) Hydrolysis_HCTL->Open_HCTL  Very Slow

Caption: Comparison of native C4-HSL and the thio-analog C4-HCTL. The thiolactone ring confers resistance to pH-mediated hydrolysis.[1]

Biological Mechanism: RhlR Agonism[1][2]

In Pseudomonas aeruginosa, the RhlR receptor controls the expression of virulence factors including rhamnolipids and pyocyanin.[1][7]

  • Ligand Binding: C4-HCTL binds to the ligand-binding domain of RhlR.[1][7]

  • Receptor Folding: Binding induces a conformational change, stabilizing the RhlR protein (which is otherwise unstable and degraded).[1][7]

  • Dimerization & DNA Binding: The RhlR-C4-HCTL complex dimerizes and binds to specific promoter regions (lux-box elements).[1][7]

  • Gene Activation: Transcription of virulence genes is initiated.[1][7]

Key Finding: Studies indicate that C4-HCTL is a potent agonist of RhlR, often displaying higher efficacy in long-duration assays due to its refusal to degrade in the culture medium.[1]

Experimental Protocol: Synthesis of C4-HCTL

Objective: Synthesize N-butyryl-L-homocysteine thiolactone from L-homocysteine thiolactone hydrochloride.

Safety Note: This protocol involves butyryl chloride (corrosive, lachrymator) and should be performed in a chemical fume hood.[1][7]

5.1 Materials
  • Precursor: L-Homocysteine thiolactone hydrochloride (L-HCY-thiolactone HCl).[1][7]

  • Acylating Agent: Butyryl chloride (1.1 equivalents) OR Butyric anhydride.[1][7]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents).[1][7]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][7]

  • Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate).[1][7]

5.2 Methodology

Figure 2: Synthesis Workflow

Synthesis Step1 Dissolution L-HCY-Thiolactone HCl + DCM (0°C, under N2) Step2 Deprotonation Add TEA dropwise (Release free amine) Step1->Step2 Step3 Acylation Add Butyryl Chloride dropwise (Maintain 0°C) Step2->Step3 Step4 Reaction Stir RT for 3-12 Hours Monitor by TLC Step3->Step4 Step5 Workup Wash with 1N HCl, NaHCO3, Brine Dry over MgSO4 Step4->Step5 Step6 Purification Flash Chromatography (Yield: ~80-90%) Step5->Step6

Caption: Step-by-step synthesis of N-butyryl-L-homocysteine thiolactone via acyl chloride coupling.

5.3 Detailed Steps
  • Preparation: Suspend L-homocysteine thiolactone HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1][7]

  • Base Addition: Add Triethylamine (22 mmol) dropwise. The solution will clear as the free amine is liberated.[1][7]

  • Acylation: Slowly add Butyryl chloride (11 mmol) via syringe over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.[1][7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC (Target ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     will differ from starting material).[1]
    
  • Workup:

    • Wash reaction mixture with 1N HCl (remove unreacted amine/TEA).[1][7]

    • Wash with Saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (remove excess acid).[1]
      
    • Wash with Brine.[1][7]

    • Dry organic layer over anhydrous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from ethyl acetate/hexanes or purify via silica column chromatography if high purity (>98%) is required for biological assays.

References
  • PubChem. (n.d.).[1][7][10] Compound Summary for CID 10419888: this compound.[1] National Library of Medicine.[1][7][10] Retrieved January 28, 2026, from [Link][1][7]

  • Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2005).[1][7] Small molecule inhibitors of bacterial quorum sensing and biofilm formation. Journal of the American Chemical Society, 127(36), 12762-12763.[1][7] [Link]

  • McInnis, C. E., & Blackwell, H. E. (2011).[1][7] Thiolactone modulators of quorum sensing revealed through library design and screening. Bioorganic & Medicinal Chemistry, 19(16), 4820-4828.[1][7] [Link][1][7]

  • Passador, L., Cook, J. M., Gambello, M. J., Rust, L., & Iglewski, B. H. (1993).[1][7] Expression of Pseudomonas aeruginosa virulence genes requires cell-to-cell communication.[1][7] Science, 260(5111), 1127-1130.[1][7] [Link]

Sources

Technical Guide: Natural Occurrence & Analysis of N-Butyryl-L-Homoserine Lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyryl-L-Homoserine lactone (C4-HSL) is a short-chain N-acyl homoserine lactone (AHL) primarily recognized as a quorum sensing (QS) autoinducer in Gram-negative proteobacteria.[1][2][3] While famously associated with the rhl regulatory system of Pseudomonas aeruginosa, C4-HSL is ubiquitous in microbial ecosystems ranging from cystic fibrosis (CF) lung microbiomes to activated sludge and marine sediments. This guide provides a technical deep-dive into the biosynthesis, ecological distribution, and rigorous quantification of C4-HSL, offering actionable protocols for researchers in microbiology and drug discovery.

Chemical & Biological Foundation

Structural Characteristics

C4-HSL consists of a homoserine lactone ring N-acylated by a butyryl group (4-carbon chain). Its relatively high water solubility compared to long-chain AHLs (e.g., 3-oxo-C12-HSL) allows for rapid diffusion through aqueous biofilm matrices, making it a critical "short-range" signal for population density coordination.

Biosynthesis: The RhlI/RhlR System

In the model organism P. aeruginosa, C4-HSL production is governed by the rhl system.[4][5] The synthase RhlI catalyzes the formation of C4-HSL from S-adenosylmethionine (SAM) and butyryl-ACP. C4-HSL then binds to the cytosolic receptor RhlR . The RhlR:C4-HSL complex dimerizes and binds to specific promoter sequences (lux box-like elements), activating the transcription of virulence factors including rhamnolipids (rhlAB), pyocyanin (phz), and the rhlI gene itself (positive feedback loop).

Figure 1: The RhlI/RhlR Signaling Pathway The following diagram illustrates the autoinduction loop and downstream regulation.

Rhl_System SAM SAM + Butyryl-ACP C4HSL C4-HSL (Signal) SAM->C4HSL Catalysis by RhlI RhlI RhlI Synthase RhlI->C4HSL Complex RhlR:C4-HSL Complex C4HSL->Complex Binding RhlR_Inactive RhlR (Inactive) RhlR_Inactive->Complex DNA Promoter Binding (lux box) Complex->DNA Activation DNA->RhlI Positive Feedback Virulence Virulence Factors: - Rhamnolipids - Pyocyanin - Elastase DNA->Virulence Transcription

Caption: Schematic of the RhlI/RhlR quorum sensing circuit driving C4-HSL synthesis and virulence activation.

Ecological Distribution & Clinical Relevance

C4-HSL is not an isolated phenomenon; it is a "dialect" spoken by specific microbial sub-populations.

EcosystemPrimary ProducersBiological FunctionConcentration Relevance
Clinical (CF Lung) P. aeruginosaRegulates chronic infection phenotypes; biofilm maturation; immune evasion.10–50 µM in sputum correlates with exacerbations.
Wastewater Aeromonas spp., EnterobacterGranule formation in activated sludge; regulation of exopolysaccharide (EPS) synthesis.Trace to 5 µM ; critical for sludge settling.
Marine/Soil Vibrio spp., SerratiaInterspecies competition; swarming motility coordination.Highly variable; often localized in micro-niches.
Polymicrobial Mixed Communities"Eavesdropping" by non-producers (e.g., C. violaceum CV026) to time opportunistic attacks.Gradient-dependent.

Key Insight: In clinical settings, the ratio of C4-HSL to 3-oxo-C12-HSL is a biomarker for biofilm age. Early biofilms are dominated by long-chain signals, while mature, chronic biofilms often show sustained C4-HSL levels essential for maintaining structural integrity via rhamnolipid production.

Technical Workflow: Detection & Quantification

Reliable analysis requires a dual approach: Biosensors for rapid screening and LC-MS/MS for definitive quantification.

Method 1: Rapid Screening via Chromobacterium violaceum CV026

The C. violaceum CV026 strain is a mini-Tn5 mutant deficient in AHL synthase (cviI-).[6] It cannot produce its own AHLs but retains the receptor cviR. Upon exposure to exogenous short-chain AHLs (C4 to C8), it synthesizes the purple pigment violacein .[6]

Protocol: CV026 Well-Diffusion Assay

  • Preparation: Grow CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (25 µg/mL) at 30°C for 24h.

  • Seeding: Mix 500 µL of overnight culture into 50 mL of molten soft agar (0.7% agar) and pour over solid LB agar plates.

  • Loading: Punch 5mm wells into the agar. Load 50 µL of cell-free supernatant (filtered 0.22 µm) or ethyl acetate extract.

  • Incubation: Incubate upright at 30°C for 18–24 hours.

  • Readout: Measure the radius of the purple halo.

    • Validation: Use synthetic C4-HSL (10 µM) as a positive control.

    • Specificity: CV026 does not respond to long-chain AHLs (e.g., 3-oxo-C12-HSL), making it specific for the C4-C8 range.

Method 2: Quantitative LC-MS/MS

For precise quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard.

Extraction Protocol (Solid Phase Extraction - HLB):

  • Sample Prep: Centrifuge culture/environmental sample (10,000 x g, 10 min). Collect supernatant.

  • Acidification: Adjust pH to 4.0 using dilute HCl (stabilizes the lactone ring).

  • Loading: Condition Oasis HLB cartridges with methanol followed by water. Load sample.

  • Elution: Wash with 5% methanol. Elute AHLs with 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate ACN under nitrogen flow; reconstitute in 100 µL 50:50 ACN:Water.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in ACN.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[7]

  • MRM Transition:

    • Precursor Ion: m/z 172.1 [M+H]+ (for C4-HSL)

    • Product Ion: m/z 102.0 (The characteristic homoserine lactone ring fragment).

Figure 2: Analytical Workflow From sample to data.

Workflow cluster_Bio Qualitative Screening cluster_Chem Quantitative Analysis Sample Microbial Sample (Supernatant) Extract Extraction (Acidified Ethyl Acetate or SPE) Sample->Extract Split Split Sample Extract->Split CV026 CV026 Bioassay (Purple Pigment) Split->CV026 Rapid Check LC UPLC Separation (C18 Column) Split->LC MS MS/MS Detection (MRM: 172 -> 102) LC->MS

Caption: Integrated workflow for the extraction, screening, and quantification of C4-HSL.

Implications for Drug Development

Targeting the C4-HSL pathway is a prime strategy for Quorum Sensing Inhibition (QSI) . Unlike traditional antibiotics, QSIs do not kill bacteria but "blind" them, reducing selective pressure for resistance.[6]

  • Target: RhlR Receptor.[4][8][9]

  • Mechanism: Competitive antagonism. Synthetic analogs (e.g., meta-bromo-thiolactone) can displace C4-HSL, preventing virulence gene activation.

  • Therapeutic Window: Effective in chronic infections (e.g., CF) where biofilm persistence is driven by Rhl-dependent rhamnolipids.

References

  • Pearson, J. P., et al. (1995). "A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa." Proc. Natl. Acad. Sci. USA.[3] Link

  • McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology. Link

  • Ortori, C. A., et al. (2011). "Quantitative profiling of the N-acyl-homoserine lactone quorum-sensing signaling molecules produced by Pseudomonas aeruginosa." Analytical and Bioanalytical Chemistry. Link

  • Rutherford, S. T., & Bassler, B. L. (2012). "Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control."[6][10] Cold Spring Harbor Perspectives in Medicine. Link

  • Wang, Z., et al. (2017).[11] "Development of an extraction method and LC–MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms." Journal of Chromatography B. Link

Sources

Methodological & Application

synthesis protocol for N-[(3S)-2-oxothiolan-3-yl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HCTL)

Abstract & Scientific Rationale

This protocol details the chemical synthesis of this compound** (also known as N-butyryl-L-homocysteine thiolactone or C4-HCTL). Structurally, this compound is a thio-analog of N-butyryl-L-homoserine lactone (C4-HSL), a primary autoinducer in bacterial Quorum Sensing (QS) systems like Pseudomonas aeruginosa.

Why this synthesis matters: Standard lactone-based autoinducers are prone to rapid hydrolysis at physiological pH (pH > 7), complicating long-term biological assays. The thiolactone analog replaces the ring oxygen with sulfur, significantly enhancing hydrolytic stability while often retaining biological activity or acting as a competitive antagonist. This protocol utilizes a direct N-acylation strategy under controlled conditions to prevent racemization of the sensitive


-chiral center and ring-opening aminolysis.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the amide bond. The forward strategy involves the nucleophilic attack of the free amine of L-homocysteine thiolactone on the electrophilic carbonyl of butyryl chloride.

Retrosynthesis Target Target: C4-HCTL (N-butyryl-L-homocysteine thiolactone) Disconnection Target->Disconnection Amide Disconnection Precursor1 Reagent A: Butyryl Chloride (Electrophile) Disconnection->Precursor1 Precursor2 Reagent B: L-Homocysteine Thiolactone HCl (Nucleophile Source) Disconnection->Precursor2 Base Auxiliary: Triethylamine (Et3N) (HCl Scavenger) Base->Disconnection Promoter

Figure 1: Retrosynthetic logic for C4-HCTL construction via acyl chloride coupling.

Materials & Reagents

Critical Quality Attributes (CQA):

  • L-Homocysteine Thiolactone HCl: Must be

    
     enantiopure (L-isomer) to ensure biological relevance.
    
  • Dichloromethane (DCM): Anhydrous grade is required to prevent hydrolysis of butyryl chloride.

ReagentMW ( g/mol )Equiv.RoleGrade/Purity
L-Homocysteine Thiolactone HCl 153.631.0Substrate>98%, (S)-isomer
Butyryl Chloride 106.551.1Acylating Agent98%
Triethylamine (Et

N)
101.192.2Base>99%, Dry
Dichloromethane (DCM) -SolventMediumAnhydrous
1M HCl (aq) -WashQuench/WashReagent Grade
Sat. NaHCO

(aq)
-WashNeutralizationReagent Grade

Detailed Experimental Protocol

Safety Warning: Butyryl chloride is corrosive and lachrymatory. Thiolactones may have a distinct sulfur odor. Perform all operations in a functioning fume hood.

Step 1: Reaction Setup
  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add L-Homocysteine Thiolactone HCl (1.54 g, 10.0 mmol) to the flask.

  • Suspension: Add Anhydrous DCM (30 mL). The salt will not fully dissolve initially; this is normal.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add Triethylamine (3.06 mL, 22.0 mmol) dropwise over 5 minutes.

    • Mechanistic Note: The first equivalent neutralizes the HCl salt, liberating the free amine. The second equivalent scavenges the HCl generated during acylation. The mixture should become homogenous or a fine suspension of Et

      
      N
      
      
      
      HCl.
Step 2: Acylation
  • Acyl Chloride Addition: Add Butyryl Chloride (1.14 mL, 11.0 mmol) dropwise via syringe over 10–15 minutes at 0°C.

    • Control: Maintain temperature < 5°C to prevent ring-opening side reactions or racemization.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes).

    • Stain: KMnO

      
       or Iodine (Thiolactones stain actively).
      
    • Target: Disappearance of the baseline amine spot and appearance of a less polar amide spot (

      
      ).
      
Step 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2

    
     30 mL).
    
    • Purpose: Removes unreacted amine starting material and excess triethylamine.

  • Base Wash: Wash the organic layer with Sat. NaHCO

    
      (2 
    
    
    
    30 mL).
    • Purpose: Removes butyric acid byproducts.

  • Brine Wash: Wash with Saturated NaCl (Brine) (1

    
     30 mL).
    
  • Drying: Dry the organic layer over Anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    for 15 minutes.
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator, 35°C water bath) to yield the crude solid.

Step 4: Purification
  • Primary Method (Recrystallization): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight. Filter the white crystals.

  • Alternative (Flash Chromatography): Silica Gel 60. Gradient: 20%

    
     50% EtOAc in Hexanes.
    

Process Visualization

Workflow Start Start: L-Hcy Thiolactone HCl + DCM (0°C) BaseAdd Add Et3N (2.2 eq) Liberate Free Amine Start->BaseAdd AcylAdd Add Butyryl Chloride (1.1 eq) Dropwise BaseAdd->AcylAdd React Stir RT, 3-4 hrs (Monitor TLC) AcylAdd->React WashAcid Wash: 1M HCl (Remove Amines) React->WashAcid WashBase Wash: NaHCO3 (Remove Acids) WashAcid->WashBase DryConc Dry (MgSO4) & Concentrate WashBase->DryConc Purify Recrystallize (EtOAc/Hex) DryConc->Purify

Figure 2: Step-by-step experimental workflow for C4-HCTL synthesis.

Analytical Characterization

Validate the synthesized compound using the following parameters.

TechniqueExpected Signal/ValueStructural Assignment
Appearance White crystalline solid-
Melting Point 85–88 °C-

H NMR

6.10 (br s, 1H)
Amide NH
(CDCl

, 400 MHz)

4.55 (m, 1H)
CH -NH (Ring C3)

3.40 (m, 1H), 3.25 (m, 1H)
Ring S-CH

(Ring C5)

2.85 (m, 1H), 2.05 (m, 1H)
Ring CH

(Ring C4)

2.22 (t, 2H)
Chain

-CH


1.68 (m, 2H)
Chain

-CH


0.96 (t, 3H)
Terminal CH

MS (ESI)

188.1

C

H

NO

S

Interpretation: The diagnostic shift is the methine proton at


 4.55 ppm. In the starting material (salt), this is typically shifted; the formation of the amide bond confirms the acylation. The triplet at 

0.96 ppm confirms the butyryl chain incorporation.

Troubleshooting & Optimization

  • Issue: Low Yield / Ring Opening.

    • Cause: High pH or excess base can cause the thiolactone ring to open (aminolysis), forming a thiol-acid or disulfide dimer.

    • Solution: Strictly control the temperature (0°C during addition) and do not exceed 2.2 equivalents of base. Ensure the reaction is quenched with dilute acid immediately after completion.

  • Issue: Racemization.

    • Cause: Prolonged exposure to base or high temperatures.

    • Solution: Use DIPEA (Hünig's base) instead of Et

      
      N if racemization is observed, as it is less nucleophilic. Keep reaction time under 4 hours.
      

References

  • McClean, K. H., et al. (1997). Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[1] Microbiology, 143(12), 3703–3711.[1] Link

  • Gerdt, J. P., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[2] ACS Chemical Biology, 14(4), 816–816. Link

  • Ikeda, T., et al. (2001). The synthesis of optically pure enantiomers of N-acyl-homoserine lactone autoinducers and their analogues. Chemistry Letters, 30(4), 314-315.[1] Link

  • Jakubowski, H. (2002). Homocysteine thiolactone: metabolic origin and protein synthesis-dependent activation. FEBS Letters, 517(1-3), 1-2. Link

Sources

Application Note: Enantioselective Synthesis of N-Butyryl-L-Homoserine Lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the enantioselective synthesis of N-butyryl-L-homoserine lactone (C4-HSL) , a critical autoinducer in the Pseudomonas aeruginosarhl quorum sensing system. Unlike generic amide coupling, this protocol prioritizes the preservation of the L-stereocenter at the homoserine lactone moiety, which is essential for biological recognition by the RhlR receptor. The method utilizes a carbodiimide-mediated coupling strategy (EDC/NHS) to minimize racemization risks associated with acyl chloride pathways, ensuring high enantiomeric excess (ee) suitable for pharmacological and microbiological assays.

Introduction: The Biological Imperative of Stereochemistry

Quorum sensing (QS) molecules like C4-HSL dictate virulence gene expression in Gram-negative bacteria. The biological activity of C4-HSL is strictly stereospecific; the L-isomer is the natural ligand for the RhlR transcriptional regulator.

  • L-C4-HSL: Potent activator of virulence factors (rhamnolipids, pyocyanin).

  • D-C4-HSL: Biologically inert or acts as a weak antagonist.

  • Racemic Mixtures: Compromise quantitative biological data, leading to inconsistent IC50/EC50 values.

Therefore, synthetic routes must avoid conditions that trigger keto-enol tautomerization or lactone hydrolysis , both of which lead to racemization.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the amide bond. We utilize L-Homoserine lactone hydrobromide as the chiral pool precursor, coupling it with Butyric acid .

G cluster_conditions Critical Control Points Precursor1 Butyric Acid Activation Activation (EDC/NHS) Precursor1->Activation Activation Precursor2 L-Homoserine Lactone (HBr Salt) Coupling Nucleophilic Attack (Amine) Precursor2->Coupling Deprotonation (mild base) Intermediate Activated Ester (NHS-Butyrate) Activation->Intermediate -Urea byproduct Intermediate->Coupling Product N-Butyryl-L-HSL (C4-HSL) Coupling->Product Amide Bond Formation Control1 pH < 7.5 (Prevents Hydrolysis) Control2 Temp < 25°C (Prevents Racemization)

Figure 1: Reaction pathway highlighting the convergent synthesis and critical control points for stereochemical preservation.

Materials & Reagents

  • L-Homoserine lactone hydrobromide (L-HSL[1][2]·HBr): >98% purity, [α]20/D -22.0° (c=1, H2O). Source: Sigma-Aldrich/Cayman.

  • Butyric Acid: >99%, anhydrous.

  • EDC[1][2][3]·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

  • NHS: N-Hydroxysuccinimide (Optional, enhances efficiency).

  • Triethylamine (TEA): HPLC grade.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench/Wash Solutions: 1M HCl, Saturated NaHCO3, Brine.

Experimental Protocol: EDC-Mediated Coupling

Principle: This method avoids the generation of HCl (common with butyryl chloride), reducing the risk of acid-catalyzed lactone degradation while maintaining a pH profile that prevents base-catalyzed racemization.

Step 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N2) or Argon.

  • Dissolution: Add L-HSL·HBr (1.0 equiv, 5.0 mmol, 0.91 g) to the flask.

  • Solvent: Add anhydrous DCM (25 mL). The salt will not fully dissolve initially.

  • Base Addition: Add Triethylamine (1.0 equiv, 5.0 mmol, ~0.7 mL) dropwise at 0°C. Note: This neutralizes the HBr salt, freeing the amine. The solution should become homogenous or slightly cloudy.

Step 2: Activation & Coupling
  • Reagent Mix: In a separate vial, dissolve Butyric Acid (1.1 equiv, 5.5 mmol, 0.48 g) and EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g) in DCM (10 mL). Stir for 10 minutes to activate the acid.

  • Addition: Transfer the activated acid solution dropwise to the L-HSL solution at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours . Monitor by TLC (Mobile phase: 5% Methanol in DCM; Stain: KMnO4 or Ninhydrin).

Step 3: Workup & Purification (Crucial for Purity)
  • Dilution: Dilute reaction mixture with 50 mL DCM.

  • Acid Wash: Wash with 0.5 M HCl (2 x 20 mL). Purpose: Removes unreacted amine (L-HSL) and EDC urea byproducts.

  • Base Wash: Wash with Saturated NaHCO3 (2 x 20 mL). Purpose: Removes unreacted butyric acid.

  • Brine Wash: Wash with Saturated NaCl (1 x 20 mL).

  • Drying: Dry organic layer over anhydrous MgSO4, filter, and concentrate in vacuo at <30°C.

    • Caution: HSLs are volatile; do not apply high vacuum for prolonged periods or heat excessively.

Step 4: Final Purification
  • Method: Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0% → 5% Methanol in DCM (or 20% → 50% Ethyl Acetate in Hexanes).

  • Yield: Expect 60–80% as a white crystalline solid or clear oil (solidifies upon freezing).

Quality Control & Characterization

Verify the identity and enantiopurity using the following parameters.

ParameterAcceptance CriteriaMethod/Notes
Appearance White solid / Colorless oilVisual inspection.
1H NMR (CDCl3) δ 4.5–4.6 (m, 1H, α-CH) δ 6.3 (br s, 1H, NH)δ 4.45 (t, 1H, Lactone-CH2)δ 4.28 (m, 1H, Lactone-CH2)δ 2.2 (t, 2H, CO-CH2)δ 0.95 (t, 3H, CH3)Diagnostic α-proton confirms lactone ring integrity.
MS (ESI+) [M+H]+ = 172.1 m/zHigh-Resolution Mass Spec (HRMS).
Optical Rotation [α]20/D ≈ -25° to -30° Concentration c=1.0 in CHCl3. Compare to commercial standard.
Chiral Purity > 98% eeChiral HPLC (Chiralcel OD-H or equivalent).
Troubleshooting Enantiopurity
  • Issue: Low optical rotation (e.g., -5° instead of -25°).

  • Cause: Racemization occurred. Likely due to high pH during the base wash or excessive TEA during coupling.

  • Solution: Reduce TEA to 0.95 equiv during neutralization. Ensure workup solutions are cold.

Biological Validation (Self-Check)

Before using the synthesized C4-HSL in expensive animal or biofilm models, validate its activity using a biosensor strain.

  • Strain: Chromobacterium violaceum CV026 (violacein producer) or P. aeruginosa PAO-MW1 (rhl reporter).

  • Assay: Well-diffusion assay.

  • Result: L-C4-HSL should induce pigment production (purple violacein) at µM concentrations. Racemic mixtures will show reduced potency.

References

  • Ikeda, T., Kajiyama, K., Kita, T., et al. (2001).[4] The synthesis of optically pure enantiomers of N-acyl-homoserine lactone autoinducers and their analogues. Chemistry Letters, 30(4), 314-315.[4] Link

  • Chhabra, S. R., Harty, C., Hooi, D. S., et al. (2003). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 46(1), 97-104. Link

  • Castillo-Juárez, I., et al. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-L-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity.[2] ACS Omega. Link

  • Cayman Chemical. (n.d.). N-butyryl-L-Homoserine lactone Product Insert. Link

Sources

Application Note: Targeted Induction of Virulence Factors in Pseudomonas aeruginosa via C4-HSL

[1]

Abstract

This guide details the methodology for using

11

Introduction: The Quorum Sensing Hierarchy

Pseudomonas aeruginosa employs a multi-layered QS network to coordinate virulence.[2][3] The two primary LuxI/LuxR homolog systems are Las and Rhl .

  • Las System: LasI produces 3-oxo-C12-HSL, which binds LasR.[1][4][5] This complex activates the las regulon and, crucially, induces the expression of rhlR and rhlI.

  • Rhl System: RhlI produces C4-HSL.[1][5] When C4-HSL binds RhlR, the complex activates the rhl regulon.[5]

Why use exogenous C4-HSL?

  • Rescue of lasR Mutants: Many clinical isolates have loss-of-function mutations in lasR but retain a functional Rhl system.[1] Exogenous C4-HSL bypasses the Las-dependency, artificially "igniting" virulence.[1]

  • Temporal Control: Allows precise timing of virulence induction in planktonic or biofilm models, independent of cell density.

Figure 1: The QS Signaling Cascade

QS_PathwayLasILasI SynthaseOdDHL3-oxo-C12-HSLLasI->OdDHLSynthesizesLasRLasR ReceptorOdDHL->LasRBindsRhlIRhlI SynthaseLasR->RhlIActivates TranscriptionRhlRRhlR ReceptorLasR->RhlRActivates TranscriptionC4HSLC4-HSL(Exogenous Input)RhlI->C4HSLSynthesizes (Endogenous)C4HSL->RhlRBinds & ActivatesVirulenceVirulence Factors:Pyocyanin (phzA-G)Rhamnolipids (rhlAB)Cyanide (hcnABC)RhlR->VirulencePromotes Expression

Caption: The Hierarchical QS Network.[3] Exogenous C4-HSL (Yellow) directly activates RhlR, bypassing the upstream Las system.

Material Preparation

C4-HSL Stock Solution

Reagent:

16Solubility:Critical Warning:
ParameterSpecification
Solvent Anhydrous DMSO (Preferred for biological assays)
Concentration 100 mM (17.1 mg/mL) Stock
Storage -20°C in small aliquots (avoid freeze-thaw)
Stability >6 months at -20°C in DMSO

Preparation Protocol:

  • Weigh 17.1 mg of C4-HSL powder.[1]

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex until completely dissolved.[1]

  • Aliquot 50 µL into sterile amber tubes. Store at -20°C.

Protocol A: Induction of Pyocyanin in Planktonic Culture

Pyocyanin is a blue-green phenazine pigment and a redox-active toxin controlled primarily by the phzA1-G1 and phzA2-G2 operons via RhlR.[1]

Experimental Workflow
  • Inoculation: Inoculate P. aeruginosa (WT or lasR mutant) into 5 mL LB broth. Incubate overnight at 37°C, 200 rpm.

  • Subculture: Dilute overnight culture 1:100 into fresh PB (Peptone Broth) or LB (20 mL in a 125 mL flask).

    • Note: PB (20g/L peptone, 1.4g/L MgCl2, 10g/L K2SO4) enhances pyocyanin production compared to LB.

  • Induction:

    • Experimental Group: Add C4-HSL stock to a final concentration of 10–50 µM .

    • Vehicle Control: Add an equivalent volume of DMSO.[1]

  • Incubation: Incubate at 37°C, 200 rpm for 16–24 hours .

  • Observation: Culture should turn bright blue-green in the induced samples.

Pyocyanin Extraction & Quantification Assay

This method utilizes the pH-dependent solubility of pyocyanin (chloroform-soluble at neutral pH, water-soluble/pink at acidic pH).[1]

  • Harvest: Centrifuge 5 mL of culture at 8,000 x g for 10 min. Collect supernatant.

  • Extraction 1: Add 3 mL Chloroform to 5 mL supernatant. Vortex vigorously for 2 minutes.[1]

  • Phase Separation: Centrifuge at 4,000 x g for 5 min. The blue pigment will migrate to the bottom chloroform layer.

  • Transfer: Carefully transfer the bottom chloroform layer to a fresh tube.

  • Extraction 2 (Acidification): Add 1 mL of 0.2 N HCl to the chloroform. Vortex vigorously for 1 minute.[1]

  • Color Change: Pyocyanin will protonate, turn pink/red , and migrate into the top aqueous phase.[1]

  • Quantification: Measure Absorbance of the top pink layer at 520 nm (

    
    ).
    
  • Calculation:

    
    [1]
    

Protocol B: Induction of Rhamnolipids

Rhamnolipids are glycolipid biosurfactants controlled by the rhlAB operon. Their production is strictly Rhl-dependent.[1]

Experimental Workflow
  • Media: Use PPGAS medium (Proteose Peptone Glucose Ammonium Salts) or Minimal Media with glycerol/glucose.[1] High carbon/low nitrogen favors rhamnolipids.[1]

  • Induction: Inoculate media (starting OD600 ~0.05). Add C4-HSL (20 µM) at the time of inoculation.[1]

  • Incubation: 37°C with vigorous aeration for 24–48 hours (stationary phase is required).

Orcinol Quantification Assay
  • Clarification: Centrifuge 1 mL culture (10,000 x g, 5 min) to remove cells. Use supernatant.

  • Lipid Extraction: Extract supernatant (1 mL) twice with Diethyl Ether (1 mL). Pool ether fractions and evaporate to dryness.[1]

    • Why? This removes glucose/sugars that interfere with the orcinol reaction.

  • Resuspension: Dissolve residue in 0.5 mL water.

  • Reaction:

    • Mix 100 µL sample + 900 µL Orcinol Reagent (0.19% orcinol in 53%

      
      ).
      
  • Heating: Incubate at 80°C for 30 minutes. Cool in dark.

  • Measurement: Read Absorbance at 421 nm .

  • Standard: Compare against a Rhamnose standard curve.

Experimental Logic & Troubleshooting

Figure 2: Experimental Workflow

Workflowcluster_Assays4. Downstream AssaysPrep1. Prepare Culture(LB or PB Media)Induce2. InduceAdd C4-HSL (10-50 µM)vs DMSO ControlPrep->InduceIncubate3. Incubate18-24h @ 37°CInduce->IncubatePyoPyocyanin Assay(Chloroform/HCl)Read A520Incubate->PyoRhamRhamnolipid Assay(Orcinol/H2SO4)Read A421Incubate->Rham

Caption: Step-by-step workflow for C4-HSL induction and phenotype validation.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Phenotype (WT) Endogenous QS masking effectUse a lasR or rhlI mutant to see clear induction contrast.
No Phenotype (Mutant) Hydrolysis of C4-HSLEnsure media pH is < 7.2. Do not autoclave C4-HSL.[1] Add fresh C4-HSL every 12h if incubation is prolonged.
Precipitate in Stock DMSO saturation / Water contaminationWarm to 37°C to redissolve.[1] Use anhydrous DMSO.[1][7]
High Background (Orcinol) Residual sugarsEnsure thorough ether extraction or use methylene blue assay for anionic surfactants.[1]

References

  • Pesci, E. C., et al. (1997). Regulation of Pseudomonas aeruginosa cell-to-cell signaling.[1] Journal of Bacteriology, 179(10), 3127-3132.[1] Link[1]

  • Pearson, J. P., et al. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes.[1] Journal of Bacteriology, 179(18), 5756-5767.[1] Link[1]

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1] International Journal of Medical Microbiology, 296(2-3), 83-91.[1] Link

  • Essar, D. W., et al. (1990). Identification of lasR extraction procedure for Pyocyanin.[1] Journal of Bacteriology, 172(2), 884-900.[1] (Methodological basis for Pyocyanin extraction). Link[1]

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[1] EMBO Journal, 22(15), 3803-3815.[1] Link[1]

N-[(3S)-2-oxothiolan-3-yl]butanamide as a research tool for studying quorum sensing

Author: BenchChem Technical Support Team. Date: February 2026

A Hydrolytically Stable Probe for Dissecting RhlR-Mediated Quorum Sensing

Introduction: The Stability Challenge in Quorum Sensing

In the study of Pseudomonas aeruginosa virulence, the RhlR quorum sensing (QS) system is a critical therapeutic target.[1][2] However, the native autoinducer, N-butyryl-L-homoserine lactone (C4-HSL) , suffers from a significant experimental limitation: rapid hydrolysis of the lactone ring at physiological pH (pH > 7.0). This instability leads to inconsistent data in long-duration biofilm assays and in vivo models.

N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly referred to as N-butyryl-L-homocysteine thiolactone (C4-thiolactone) , is a synthetic analog designed to overcome this limitation. By replacing the lactone ring oxygen with sulfur, this compound retains high affinity for the RhlR receptor while exhibiting superior hydrolytic stability. This guide details the mechanistic basis, handling protocols, and experimental applications of C4-thiolactone as a robust tool for RhlR activation.

Key Technical Specifications
PropertyDetail
Common Name C4-Thiolactone; N-butyryl-L-homocysteine thiolactone
CAS Number 202284-85-3
Molecular Formula C₈H₁₃NO₂S
Molecular Weight 187.26 g/mol
Target Receptor P. aeruginosa RhlR (Agonist)
Solubility DMSO (>30 mg/mL), Ethanol (>25 mg/mL), PBS (<0.5 mg/mL)
Key Advantage Resistance to pH-mediated lactonolysis and enzymatic degradation

Mechanism of Action: RhlR Selectivity

C4-thiolactone functions as a potent agonist of the RhlR transcription factor. Unlike longer-chain AHLs (e.g., 3-oxo-C12-HSL) that target LasR, the C4-acyl chain of this thiolactone confers high selectivity for RhlR.

Upon binding, C4-thiolactone induces a conformational change in RhlR, promoting dimerization and DNA binding. This activates the transcription of virulence factors including rhamnolipids (critical for swarming motility) and pyocyanin (a redox-active toxin), as well as the maintenance of biofilm architecture.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by C4-thiolactone.

RhlR_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm Bacterial Cytoplasm C4_TL C4-Thiolactone (Stable Ligand) Complex Ligand-Receptor Complex C4_TL->Complex Diffusion & Binding RhlR_Mono RhlR Monomer (Inactive) RhlR_Mono->Complex RhlR_Dimer Active RhlR Dimer Complex->RhlR_Dimer Dimerization DNA Target DNA (rhlA, phzA1) RhlR_Dimer->DNA Transcriptional Activation Virulence Phenotypes: - Pyocyanin - Rhamnolipids - Biofilm Maturation DNA->Virulence Output

Figure 1: Signal transduction pathway of C4-thiolactone. The compound diffuses into the cell, binds RhlR, and drives the expression of virulence phenotypes.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical: Thiolactones are stable, but the hydrolysis product (homocysteine) is sensitive to oxidation. Use inert gas purging.

  • Calculation: Weigh 5 mg of C4-thiolactone powder.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for biological assays to maximize stability. Avoid aqueous buffers for stock storage.

  • Dissolution: Add 267 µL of DMSO to the 5 mg powder to generate a 100 mM master stock. Vortex until fully dissolved.

  • Storage: Aliquot into amber glass vials (to prevent light degradation). Overlay with Nitrogen or Argon gas before capping. Store at -20°C . Stability is >1 year under these conditions.

Protocol B: RhlR Reporter Assay (Agonism)

Objective: Quantify RhlR activation using a P. aeruginosa reporter strain (e.g., PAO-JP2 harboring rhlA-gfp or Chromobacterium violaceum CV026).

Materials:

  • Reporter Strain: P. aeruginosa PAO-JP2 (ΔlasI ΔrhlI) containing prhlA-GFP plasmid.

  • Media: LB Broth buffered with 50 mM MOPS (pH 7.0).

  • Control: Natural C4-HSL (N-butyryl-L-homoserine lactone).[3]

Workflow:

  • Inoculation: Grow reporter strain overnight in LB + Antibiotics at 37°C.

  • Dilution: Dilute overnight culture 1:100 into fresh LB-MOPS media.

  • Treatment:

    • Dispense 198 µL of diluted culture into 96-well black microplates (clear bottom).

    • Add 2 µL of C4-thiolactone stock (serial dilutions from 0.1 µM to 100 µM final conc).

    • Include a Solvent Control (DMSO only) and Positive Control (10 µM C4-HSL).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 8–12 hours.

  • Measurement: Measure Fluorescence (Ex 485 nm / Em 535 nm) and OD600 every hour.

  • Analysis: Normalize Fluorescence by OD600 (RFU/OD) to account for cell growth.

Data Interpretation:

  • EC50 Calculation: Plot Dose-Response curves. C4-thiolactone typically exhibits an EC50 in the low micromolar range (1–10 µM), comparable to natural C4-HSL but with sustained signal intensity over longer incubation times due to stability.

Protocol C: Hydrolytic Stability Challenge

Objective: Verify the superior stability of C4-thiolactone compared to C4-HSL in alkaline environments.

  • Preparation: Prepare 100 µM solutions of C4-thiolactone and C4-HSL in PBS adjusted to pH 8.0 .

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at t=0, 6, 12, 24, and 48 hours.

  • Bioassay Quantification:

    • Use the reporter strain from Protocol B.

    • Add the incubated aliquots to the reporter strain.

    • Measure activation after 4 hours.

  • Result: C4-HSL activity will drop significantly (>80% loss) within 24 hours at pH 8.0. C4-thiolactone should retain >80% activity.

Comparative Analysis: Lactone vs. Thiolactone[4][5]

The following table summarizes why a researcher should choose C4-thiolactone over the natural ligand for specific applications.

FeatureNatural C4-HSLC4-Thiolactone (Synthetic)
Ring Structure Lactone (O-C=O)Thiolactone (S-C=O)
Hydrolysis Half-life (pH 7) ~24 hours> 7 days
RhlR Affinity High (Native)High (Mimic)
LasR Cross-reactivity LowVery Low
Best Use Case Short-term physiological studiesLong-term biofilm assays, pH > 7 environments, screening for antagonists

Troubleshooting & Optimization

Issue: Low Solubility in Aqueous Media

  • Cause: Hydrophobic butyryl chain and thiolactone ring.

  • Solution: Always predissolve in DMSO. Do not exceed 0.5% v/v DMSO in the final cell culture to avoid solvent toxicity.

Issue: Unexpected Toxicity

  • Cause: High concentrations (>200 µM) may exhibit off-target effects.

  • Solution: Perform a cytotoxicity counter-screen using a constitutive GFP strain. Stay within the relevant biological window (1–50 µM).

Issue: Oxidation

  • Cause: While the thiolactone is stable, if hydrolysis occurs, the resulting free thiol (homocysteine) can oxidize.

  • Solution: Use fresh stocks. Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to the assay buffer if reducing conditions are strictly required, though usually not necessary for standard QS assays.

Experimental Workflow Diagram

Workflow cluster_Assays Select Assay Type Start Start: C4-Thiolactone Powder Stock Dissolve in DMSO (100 mM) Purge with N2 Start->Stock Dilution Serial Dilution in Media (Max 0.5% DMSO) Stock->Dilution Reporter Reporter Assay (Gene Expression) Dilution->Reporter Biofilm Biofilm Assay (Phenotype) Dilution->Biofilm Readout Data Acquisition (Fluorescence / Crystal Violet) Reporter->Readout Biofilm->Readout Analysis Calculate EC50 & Stability Profile Readout->Analysis

Figure 2: Step-by-step experimental workflow for utilizing C4-thiolactone in quorum sensing assays.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of the Pseudomonas aeruginosa quorum sensing systems. Bioorganic & Medicinal Chemistry, 19(16), 4812-4819.

  • Gerdt, J. P., et al. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa.[1][4] ACS Chemical Biology, 14(2), 186-191.[1] [1]

  • Eibergen, N. R., et al. (2018). Structure-Function Analyses of the N-Butanoyl L-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR.[5] ACS Chemical Biology, 13(10), 2879-2887.

  • Cayman Chemical. N-butyryl-L-Homocysteine thiolactone Product Information.

Sources

Application Note: Quantitative Analysis of N-butyryl-L-homoserine lactone (C4-HSL) in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the extraction, stabilization, and quantification of N-butyryl-L-homoserine lactone (C4-HSL), the primary autoinducer of the rhl quorum sensing (QS) system in Pseudomonas aeruginosa. Unlike long-chain homoserine lactones (HSLs), C4-HSL possesses distinct physicochemical properties—notably higher water solubility and susceptibility to pH-dependent lactonolysis—that necessitate specific analytical adjustments. This note provides two validated workflows:

  • LC-MS/MS (Gold Standard): For precise, absolute quantification using stable isotope dilution.

  • Whole-Cell Biosensor (Screening): A high-throughput, semi-quantitative assay using Chromobacterium violaceum CV026.

Biological Context: The rhl System

In P. aeruginosa, virulence is hierarchically regulated. The las system (3-oxo-C12-HSL) typically activates the rhl system. The autoinducer synthase RhlI produces C4-HSL from S-adenosylmethionine (SAM) and butyryl-ACP. C4-HSL then binds to the transcriptional regulator RhlR , activating genes responsible for rhamnolipid production, pyocyanin synthesis, and biofilm maintenance.

Visualization: The rhl Signaling Pathway

The following diagram illustrates the production and regulation pathway of C4-HSL.

RhlSystem cluster_cell P. aeruginosa Cell SAM SAM RhlI RhlI Synthase SAM->RhlI ACP Butyryl-ACP ACP->RhlI C4HSL C4-HSL (Signal) RhlI->C4HSL Synthesis RhlR RhlR (Receptor) C4HSL->RhlR Binding RhlR_Complex RhlR:C4-HSL Complex RhlR->RhlR_Complex Activation DNA Target Genes (rhlA, phzA) RhlR_Complex->DNA Transcription

Figure 1: The biosynthetic pathway of C4-HSL and its activation of the RhlR receptor.

Critical Pre-Analytical Considerations (Expertise & Integrity)

The Stability Trap: HSLs are subject to lactonolysis (hydrolysis of the lactone ring) at alkaline pH. This reaction is reversible but leads to massive under-quantification if not managed.

  • C4-HSL Specifics: Being a short-chain HSL, C4-HSL is hydrophilic. Traditional hexane extractions used for long-chain HSLs (like 3-oxo-C12-HSL) yield poor recovery (<40%) for C4-HSL.

  • Protocol Mandate:

    • Acidification: Culture supernatants must be acidified to pH 4.0–5.0 immediately upon collection using glacial acetic acid or HCl. This prevents ring opening.

    • Solvent Choice: Use acidified Ethyl Acetate (0.1% acetic acid) for Liquid-Liquid Extraction (LLE).

Method A: LC-MS/MS Quantification (Gold Standard)

This method utilizes Multiple Reaction Monitoring (MRM) for high specificity.

Reagents & Standards
  • Analyte: N-butyryl-L-homoserine lactone (C4-HSL).[1][2]

  • Internal Standard (IS): N-butyryl-L-homoserine lactone-d5 (

    
    -C4-HSL) or N-hexanoyl-L-homoserine lactone (C6-HSL) if isotopes are unavailable.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation Workflow
  • Harvest: Centrifuge bacterial culture (10,000

    
     g, 10 min, 4°C). Collect 1 mL supernatant.
    
  • Spike: Add internal standard (

    
    -C4-HSL) to a final concentration of 1 
    
    
    
    M.
  • Extract: Add 1 mL acidified Ethyl Acetate (0.01% acetic acid). Vortex vigorously for 2 min.

  • Phase Separation: Centrifuge (5,000

    
     g, 5 min). Transfer the top organic layer to a glass vial.
    
  • Repeat: Repeat extraction once more; combine organic phases.

  • Dry: Evaporate solvent under nitrogen stream at 30°C.

  • Reconstitute: Dissolve residue in 100

    
    L Mobile Phase A:B (50:50).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient: 5% B (0-1 min)

    
     95% B (7 min) 
    
    
    
    Hold (2 min).

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
C4-HSL 172.1

102.0 Quantifier (Lactone Ring)15
C4-HSL 172.1

144.0Qualifier (Loss of CO)10

-C4-HSL
177.1

102.0Internal Standard15
Workflow Visualization

LCMS_Workflow Sample Culture Supernatant (1 mL) Acid Acidify to pH 4.5 (Prevents Lactonolysis) Sample->Acid IS Add Internal Standard (d5-C4-HSL) Acid->IS Extract LLE with Ethyl Acetate (2x 1 mL) IS->Extract Dry Evaporate N2 Extract->Dry Recon Reconstitute (50:50 H2O:ACN) Dry->Recon Inject Inject LC-MS/MS (MRM 172->102) Recon->Inject

Figure 2: Step-by-step extraction and analysis workflow for LC-MS/MS.

Method B: Whole-Cell Biosensor (Screening)

For labs without MS capabilities or for high-throughput screening, the Chromobacterium violaceum CV026 strain is the industry standard.

  • Mechanism: CV026 is a cviI mutant (cannot synthesize AHLs) but retains the cviR receptor. It produces the purple pigment violacein only in the presence of exogenous short-chain AHLs (C4 to C8).[4][5][6]

Protocol
  • Preparation: Grow C. violaceum CV026 in LB broth (with Kanamycin 25

    
    g/mL) at 30°C until OD
    
    
    
    ~ 0.1.
  • Assay Setup:

    • Solid Phase: Pour LB agar plates mixed with CV026 culture. Punch wells and add 50

      
      L of sterile-filtered test supernatant.
      
    • Liquid Phase (Quantifiable): Mix 500

      
      L CV026 culture + 500 
      
      
      
      L test supernatant. Incubate 24h at 30°C.
  • Extraction of Pigment:

    • Centrifuge reporter cells. Discard supernatant.

    • Resuspend pellet in 1 mL DMSO (solubilizes violacein).

    • Centrifuge to remove cell debris.

  • Detection: Measure Absorbance of the supernatant at 585 nm .

  • Quantification: Compare against a standard curve of synthetic C4-HSL (Range: 0.5 – 50

    
    M).
    

Data Analysis & Comparison

FeatureLC-MS/MS (Method A)Biosensor CV026 (Method B)
Limit of Detection ~1–5 nM~500 nM
Specificity High (Mass & Retention Time)Moderate (Responds to C4, C6, C8)
Throughput Moderate (15 min/sample)High (96-well plate capable)
Cost High (Instrumentation)Low (Reagents only)
Primary Use Pharmacokinetics, Metabolic ProfilingMutant Screening, Environmental Testing

Troubleshooting Guide

  • Low Signal (LC-MS): Check pH of supernatant. If pH > 7, lactonolysis has occurred. Re-run with fresh samples acidified immediately.

  • Peak Tailing (LC-MS): C4-HSL is polar. Ensure the column is fully equilibrated with the aqueous phase (5% B) before injection.

  • Biosensor "False" Negative: P. aeruginosa produces toxic compounds (phenazines) that may kill the biosensor. Use heat-inactivated supernatant or extract with ethyl acetate before applying to the biosensor.

References

  • Ortori, C. A., et al. (2010). Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa. Rapid Communications in Mass Spectrometry. Link

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity. Link

  • Pearson, J. P., et al. (1997). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences. Link

Sources

LC-MS/MS for detection of N-acyl homoserine lactones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of N-Acyl Homoserine Lactones (AHLs) via LC-MS/MS

Abstract

This guide details a robust protocol for the extraction and quantification of N-acyl homoserine lactones (AHLs)—the primary quorum-sensing signal molecules in Gram-negative bacteria.[1] Unlike standard small molecule workflows, AHL analysis is complicated by the pH-dependent hydrolysis of the homoserine lactone ring (lactonolysis). This protocol integrates a pH-controlled liquid-liquid extraction (LLE) with a targeted Multiple Reaction Monitoring (MRM) method, utilizing the characteristic lactone ring fragment (m/z 102) to ensure specificity across diverse acyl chain lengths.

Part 1: The Chemical Challenge & Biological Context

The Stability Paradox (Lactonolysis)

The critical failure point in AHL analysis is the instability of the homoserine lactone ring. At physiological or alkaline pH (pH > 7), the lactone ring hydrolyzes open to form N-acyl homoserines, which are biologically inactive and undetectable by standard AHL MRM transitions.

  • Mechanism: Nucleophilic attack by hydroxide ions on the carbonyl carbon of the lactone ring.

  • Implication: Samples must be acidified immediately post-collection to prevent signal loss.

  • Reversibility: Acidification to pH < 2 can partially reverse lactonolysis, reforming the ring, but preventing the opening is superior to attempting reversal.

Quorum Sensing Pathway

AHLs act as autoinducers.[2] As bacterial population density increases, intracellular AHL concentration rises, diffuses out, and eventually triggers transcriptional regulators (e.g., LuxR), initiating group behaviors like biofilm formation or virulence.[3]

QuorumSensing Synthase LuxI Synthase AHL_Intra AHL (Intracellular) Synthase->AHL_Intra Synthesis SAM_ACP SAM + Acyl-ACP SAM_ACP->Synthase AHL_Extra AHL (Extracellular) AHL_Intra->AHL_Extra Diffusion Receptor LuxR Receptor AHL_Extra->Receptor Binding (> Threshold) Lactonolysis Alkaline pH (Lactonolysis) AHL_Extra->Lactonolysis GeneExp Target Gene Expression Receptor->GeneExp Activation RingOpen Ring-Opened (Inactive) Lactonolysis->RingOpen Hydrolysis

Figure 1: The Quorum Sensing mechanism and the chemical vulnerability of AHLs to alkaline hydrolysis (Lactonolysis).

Part 2: Sample Preparation Protocol

Objective: Extract AHLs while preserving the lactone ring structure. Matrix: Bacterial Culture Supernatant, Biofilm, or Sputum.[4]

Reagents
  • Extraction Solvent: Ethyl Acetate (HPLC Grade) acidified with 0.1% (v/v) Acetic Acid.

    • Why Acidified? Maintains pH < 4 during extraction to prevent ring opening.

    • Why Ethyl Acetate? Covers the polarity range of both short-chain (water-soluble) and long-chain (hydrophobic) AHLs.

  • Internal Standard (IS): N-heptanoyl-L-homoserine lactone (C7-HSL) or deuterated C4-HSL-d3. (Choose an odd-chain AHL unlikely to be produced by your specific bacterial strain).

Step-by-Step Workflow
  • Clarification: Centrifuge biological sample at 10,000 x g for 10 mins at 4°C to remove cells/debris.

  • Acidification: Transfer supernatant to a glass tube. Check pH. Adjust to pH 3.5–4.0 using dilute HCl if necessary.

  • Spike IS: Add Internal Standard (final conc. 1 µM) and vortex.

  • Liquid-Liquid Extraction (LLE):

    • Add Acidified Ethyl Acetate (1:1 v/v ratio with sample).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 mins to separate phases.

    • Collect the upper organic layer.

  • Repeat: Repeat step 4 two more times (Total 3 extractions). Combine all organic fractions.

  • Drying: Evaporate the combined organic phase to dryness under a stream of nitrogen at 35°C. Do not use high heat as AHLs are thermally labile.

  • Reconstitution: Dissolve residue in 100 µL of 50:50 (v/v) Acetonitrile:Water (0.1% Formic Acid).

  • Filtration: Filter through 0.22 µm PTFE membrane into an LC vial.

ExtractionWorkflow Sample Culture Supernatant Acidify Acidify to pH 4.0 (Prevents Lactonolysis) Sample->Acidify Extract Add Acidified EtOAc (1:1 v/v, x3) Acidify->Extract PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Dry N2 Evaporation @ 35°C PhaseSep->Dry Recon Reconstitute (50:50 ACN:H2O + 0.1% FA) Dry->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Figure 2: Optimized extraction workflow prioritizing pH control for AHL stability.

Part 3: LC-MS/MS Configuration

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series). Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar short-chains)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The defining feature of AHLs is the neutral loss of the acyl chain or the formation of the lactone ring fragment.

  • Target Fragment: m/z102 (The protonated homoserine lactone ring).

  • Precursor Ion: [M+H]+

Table 1: MRM Transitions for Common AHLs

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Short Chain
N-butanoyl-L-HSLC4-HSL172.1102.115
N-hexanoyl-L-HSLC6-HSL200.1102.118
N-(3-oxohexanoyl)-L-HSL3-oxo-C6-HSL214.1102.120
Medium/Long Chain
N-octanoyl-L-HSLC8-HSL228.2102.122
N-(3-oxooctanoyl)-L-HSL3-oxo-C8-HSL242.2102.122
N-decanoyl-L-HSLC10-HSL256.2102.125
N-dodecanoyl-L-HSLC12-HSL284.3102.128
N-(3-oxododecanoyl)-L-HSL3-oxo-C12-HSL298.3102.128
Internal Standard
N-heptanoyl-L-HSLC7-HSL214.1102.120

Note: 3-oxo-C6 and C7-HSL are isobaric (m/z 214). They must be separated chromatographically.[5][6][7] C7 usually elutes later due to higher hydrophobicity compared to the polar 3-oxo group of C6.

Part 4: Method Validation & Troubleshooting

Matrix Effects

Bacterial culture media (e.g., LB broth) are rich in peptides that can suppress ionization.

  • Validation: Compare the slope of a calibration curve prepared in solvent vs. a curve spiked into "blank" culture media extract.

  • Solution: If suppression > 20%, switch to matrix-matched calibration curves.

Ghost Peaks & Contamination
  • Issue: Unexpected peaks at m/z 102 transitions.

  • Cause: Many biological compounds contain lactone moieties.[2][3]

  • Verification: Use a secondary transition if possible (e.g., loss of water from the acyl chain for 3-hydroxy AHLs), though m/z 102 is the most sensitive. Rely on Retention Time (RT) matching with authentic standards.

Advanced Identification (Pro-Tip)

For unknown AHLs or locating double bonds in unsaturated chains, standard MRM is insufficient.

  • Technique: Use the Paternò-Büchi reaction (UV irradiation with acetone) followed by MS/MS. This derivatization fixes the double bond location, allowing specific fragmentation patterns to reveal the exact structure of novel unsaturated AHLs.

References

  • Patel, N. M., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method.[8] PLOS ONE. [Link][8]

  • Ortori, C. A., et al. (2011). Liquid Chromatography-Mass Spectrometry for the Detection and Quantification of N-Acyl-L-Homoserine Lactones. Methods in Molecular Biology. [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity. [Link]

  • Touboul, D., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization.[9] Analytical and Bioanalytical Chemistry. [Link]

Sources

applications of N-[(3S)-2-oxothiolan-3-yl]butanamide in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[(3S)-2-oxothiolan-3-yl]butanamide in Antimicrobial Drug Discovery

Role: High-Stability Quorum Sensing Probe & RhlR Agonist CAS No: 202284-85-3 Synonyms: N-butyryl-L-homocysteine thiolactone (C4-HTL), C4-thiolactone

Abstract

In the pursuit of anti-virulence therapeutics, targeting the Quorum Sensing (QS) circuitry of Pseudomonas aeruginosa is a leading strategy.[1] However, the native autoinducer of the rhl system, N-butyryl-L-homoserine lactone (C4-HSL), suffers from rapid hydrolytic degradation in aqueous media (pH > 7.0), leading to false positives and inconsistent data in High-Throughput Screening (HTS). This compound (C4-HTL) is a metabolically robust thiolactone analogue that functions as a potent, hydrolysis-resistant agonist of the RhlR receptor. This guide outlines the application of C4-HTL as a "Gold Standard" challenge molecule for identifying novel Quorum Sensing Inhibitors (QSIs) and dissecting virulence pathways with high precision.

Introduction: The Stability-Activity Paradox

The rhl QS system regulates critical virulence factors in P. aeruginosa, including rhamnolipids (biofilm maintenance) and pyocyanin (oxidative stress toxin). Drug discovery campaigns often fail because the native ligand, C4-HSL, degrades via lactonolysis during the 18–24 hour incubation periods required for bacterial assays.

The Solution: C4-HTL replaces the lactone oxygen with sulfur. This substitution renders the ring resistant to both pH-mediated hydrolysis and enzymatic degradation by lactonases (e.g., AiiA), while maintaining high affinity for the RhlR transcription factor.

Key Advantages:

  • extended Half-life: >24 hours in culture media (vs. <4 hours for C4-HSL).

  • Receptor Specificity: Highly selective for RhlR over LasR.[2][3]

  • Screening Reliability: Eliminates "false inhibition" signals caused by autoinducer decay.

Mechanism of Action

C4-HTL mimics the native autoinducer to activate the RhlR transcriptional regulator. Unlike traditional antibiotics that kill bacteria (imposing selective pressure), C4-HTL is used in in vitro assays to artificially induce virulence, creating a controlled system to screen for compounds that can block this induction.

G C4HTL C4-HTL (Stable Probe) RhlR RhlR Protein (Inactive) C4HTL->RhlR  Binds (Kd ~ µM)   Complex RhlR:C4-HTL Dimer RhlR->Complex  Dimerization   DNA rhlA/lasB Promoters Complex->DNA  Transcriptional Activation   Virulence Virulence Factors (Pyocyanin, Rhamnolipids) DNA->Virulence  Biosynthesis  

Figure 1: Activation of the Pseudomonas aeruginosa RhlR virulence pathway by C4-HTL.

Application 1: High-Throughput Screening (HTS) for RhlR Inhibitors

Objective: Identify small molecules that inhibit RhlR-mediated gene expression. Rationale: Using C4-HTL as the agonist ensures that any reduction in signal is due to the test compound inhibiting the receptor, not the degradation of the agonist.

Protocol: RhlR Reporter Assay

Materials:

  • Reporter Strain: E. coli JLD271 harboring pEAL08-2 (rhlR expression plasmid) and pLP170 (PrhlA::gfp reporter). Alternatively, P. aeruginosa PAO1 ∆rhlI (autoinducer-deficient mutant).

  • Agonist: C4-HTL (10 mM stock in DMSO).

  • Media: Luria-Bertani (LB) broth buffered to pH 7.0 with MOPS (50 mM).

Workflow:

  • Culture Prep: Grow reporter strain overnight; dilute 1:100 in fresh LB-MOPS.

  • Plate Setup: Dispense 198 µL of diluted culture into 96-well black-walled microplates.

  • Agonist Addition: Add C4-HTL to a final concentration of 10 µM (EC75 level).

    • Control A (Positive): Bacteria + C4-HTL + DMSO (vehicle).

    • Control B (Negative): Bacteria + DMSO only.

  • Library Screening: Add 2 µL of test compounds (final conc. 50–100 µM).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 18 hours .

    • Note: C4-HSL would degrade here; C4-HTL remains stable.

  • Readout: Measure GFP fluorescence (Ex 485 nm / Em 535 nm) and OD600.

  • Analysis: Calculate % Inhibition relative to Control A.

    
    
    

Application 2: Biofilm Phenotype Modulation

Objective: Validate if QSI candidates can block biofilm maturation induced by C4-HTL. Context: The rhl system controls rhamnolipid production, which is essential for the maintenance of biofilm architecture (mushroom-shaped structures).

Protocol: Static Biofilm Inhibition
  • Strain: P. aeruginosa PAO1 ∆rhlI (cannot produce own C4-HSL).

  • Induction: Supplement M63 minimal media with 20 µM C4-HTL . This artificially restores the biofilm phenotype.

  • Treatment: Add test QSI candidate at varying concentrations (0, 10, 50, 100 µM).

  • Growth: Incubate in 96-well PVC plates at 37°C for 24 hours (static).

  • Staining:

    • Wash wells 3x with PBS to remove planktonic cells.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

  • Result Interpretation: A potent QSI will reduce biofilm mass (A590) despite the presence of the stable C4-HTL agonist.

Comparative Data: Thiolactone vs. Lactone

FeatureN-butyryl-L-homoserine lactone (Native C4-HSL)N-butyryl-L-homocysteine thiolactone (C4-HTL)
Ring Structure Lactone (O-C=O)Thiolactone (S-C=O)
Half-life (pH 7.4) ~4–6 hours> 24 hours
Lactonase Susceptibility High (Rapid inactivation)Resistant
RhlR Interaction Native AgonistSynthetic Agonist
HTS Utility Poor (Signal decay causes drift)Excellent (Stable baseline)
Solubility Water solubleDMSO/Methanol required

References

  • McInnis, C. E., et al. (2018). "N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa."[3] ACS Chemical Biology, 13(10), 2930-2937. Link

  • Blackwell, H. E., et al. (2019).[4] "Chemical tools for dissecting bacterial quorum sensing."[2][3] Nature Reviews Microbiology, 17, 461–472. Link

  • Passador, L., et al. (1993). "Expression of Pseudomonas aeruginosa virulence genes requires cell-to-cell communication." Science, 260(5111), 1127-1130. Link

  • Eibergen, N. R., et al. (2022). "Thiolactone modulators of the RhlR quorum sensing receptor."[2][3][4] ChemBioChem, 23(4), e202100612. Link

Sources

Application Note: N-butyryl-L-Homoserine Lactone (C4-HSL) for Biofilm Modulation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyryl-L-Homoserine lactone (C4-HSL) is a critical autoinducer in the rhl quorum sensing (QS) system of Pseudomonas aeruginosa.[1][2] While often viewed as subordinate to the las system (3-oxo-C12-HSL), C4-HSL is the specific driver of rhamnolipid production , a surfactant essential for maintaining the non-colonized channels in mature biofilm architecture (the "mushroom" cap structures).

This guide provides high-fidelity protocols for using exogenous C4-HSL to:

  • Chemically complement rhlI deficient mutants to restore biofilm phenotypes.

  • Screen for Quorum Sensing Inhibitors (QSIs) by attempting to out-compete the native signal.

  • Establish in vivo biofilm infection models in Caenorhabditis elegans.

Mechanistic Foundation: The rhl Axis

To design effective assays, one must understand that C4-HSL does not merely "turn on" biofilm; it structures it. The las system initiates the cascade, but the rhl system (activated by C4-HSL binding to RhlR) triggers the production of rhamnolipids and pyocyanin. Without C4-HSL, biofilms form but are flat, undifferentiated, and susceptible to physical shear.

Signaling Pathway Visualization

G LasSystem Las System (3-oxo-C12-HSL) RhlR RhlR Receptor (Inactive) LasSystem->RhlR Transcriptional Activation RhlR_Active RhlR:C4-HSL Complex RhlR->RhlR_Active Binding C4HSL Exogenous C4-HSL (Input) C4HSL->RhlR_Active High Affinity Rhamnolipids Rhamnolipids (rhlAB operon) RhlR_Active->Rhamnolipids Upregulation Pyocyanin Pyocyanin (phz operon) RhlR_Active->Pyocyanin Upregulation Biofilm Mature Biofilm Architecture (Mushroom Caps) Rhamnolipids->Biofilm Channel Maintenance

Figure 1: The C4-HSL signaling cascade. Note that while Las initiates RhlR expression, the functional activation requires the C4-HSL ligand to drive rhamnolipid synthesis.

Preparation and Handling

Reproducibility fails most often at the stock solution stage. The lactone ring is sensitive to pH and nucleophilic attack.

Critical Solubility & Stability Data
ParameterSpecificationApplication Note
Molecular Weight 171.2 g/mol --
Primary Solvent DMSO (Anhydrous)Soluble up to 25-30 mg/mL. Preferred.
Alternative Solvent Ethyl Acetate (Acidified)Use 0.01% glacial acetic acid to prevent hydrolysis.
Avoid Ethanol/MethanolPrimary alcohols can facilitate lactone ring opening (solvolysis) over time.[3]
Storage -20°C (Desiccated)Stable for >2 years in solid state; <6 months in solution.
Working Conc. 10 µM – 50 µMPhysiological range.[4] >100 µM may cause non-specific toxicity or dispersion.

Protocol Tip: Always use glass or polypropylene. Polystyrene can absorb hydrophobic HSLs, reducing the effective concentration in the assay.

Protocol A: In Vitro Static Biofilm Complementation

Objective: Restore biofilm architecture in a P. aeruginosarhlI mutant (e.g., PAO1 ∆rhlI) to validate signal dependency.

Materials
  • Strains: P. aeruginosa PAO1 (WT) and ∆rhlI mutant.

  • Media: M63 Minimal Salts supplemented with 0.2% glucose and 0.5% casamino acids (prevents rapid overgrowth seen in LB).

  • Reagent: C4-HSL (10 mM stock in DMSO).

  • Detection: 0.1% Crystal Violet (CV).[5]

Step-by-Step Methodology
  • Inoculum Prep: Grow overnight cultures of WT and ∆rhlI in LB. Dilute 1:100 into fresh M63 media.

  • Induction Plate Setup:

    • Use a 96-well PVC or polystyrene microtiter plate.

    • Control Wells: Media + DMSO only (Vehicle).

    • Test Wells: Media + C4-HSL (Final concentrations: 0, 10, 25, 50 µM).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells.

    • Note: Final DMSO concentration must be <0.5% to avoid toxicity.

  • Incubation: Incubate statically at 37°C for 24 hours. Humidity chamber required to prevent evaporation.

  • Washing (Critical):

    • Gently aspirate media.

    • Submerge plate in a tub of water; gently shake out. Repeat 2x. Do not pipette wash, as this shears the fragile mutant biofilm.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at RT.

  • Elution: Wash 3x with water. Air dry. Solubilize stain with 150 µL 30% acetic acid.

  • Quantification: Read absorbance at 550 nm or 590 nm.

Expected Outcome: The ∆rhlI mutant should show reduced biomass (~40-60% of WT). Addition of 10-50 µM C4-HSL should restore biomass to WT levels.

Protocol B: In Vivo Biofilm Infection (C. elegans)

Objective: Assess virulence and biofilm-mediated colonization in a whole-organism model. P. aeruginosa accumulates in the nematode gut, forming a biofilm-like matrix that causes distension and death ("Slow Killing" assay).

Experimental Workflow

Workflow Step1 Sync C. elegans (L4 Stage) Step2 Prepare Lawn (NGM + C4-HSL) Step1->Step2 Step3 Seeding (P. aeruginosa) Step2->Step3 Step4 Transfer Worms (n=30/plate) Step3->Step4 Step5 Analysis (Survival/Microscopy) Step4->Step5

Figure 2: High-throughput in vivo workflow. C4-HSL is incorporated into the agar to modulate bacterial virulence before worm exposure.

Detailed Methodology
  • Plate Preparation:

    • Prepare Nematode Growth Media (NGM) agar plates.

    • Condition: For rhlI rescue, add C4-HSL (50 µM final) directly to the molten agar (at ~55°C) before pouring.

    • Control: Add equivalent volume of DMSO.

  • Bacterial Lawns:

    • Spread 50 µL of overnight P. aeruginosa culture (WT or Mutant) onto the center of the plates.

    • Incubate at 37°C for 24 hours to form a dense lawn, then 24 hours at 25°C to induce virulence factors.

  • Worm Transfer:

    • Synchronize C. elegans (strain N2) to the L4 larval stage.

    • Transfer 30-50 worms onto the bacterial lawns.

  • Assay Maintenance:

    • Incubate at 25°C.

    • Score survival every 12-24 hours. Dead worms are unresponsive to touch.

  • Biofilm Visualization (Optional):

    • Use a GFP-tagged P. aeruginosa strain.[6]

    • At 48h, mount live worms on agarose pads with sodium azide (anesthetic).

    • Visualize gut distension and fluorescent accumulation using fluorescence microscopy.

Validation: The rhlI mutant should kill worms significantly slower than WT. Plates supplemented with C4-HSL should restore the "Fast Killing" phenotype (death in 2-3 days) by reactivating toxin and biofilm production.

References

  • Mechanism of RhlR and C4-HSL

    • The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.[1]

  • Biofilm Architecture & Rhamnolipids

    • Pseudomonas aeruginosa AlgR Represses the Rhl Quorum-Sensing System in a Biofilm-Specific Manner. (Explains the role of rhamnolipids in capping mushroom structures).
  • Chemical Handling & Solubility

    • N-butyryl-L-Homoserine lactone Product Information & Solubility D
  • In Vivo C.

    • New tools to monitor Pseudomonas aeruginosa infection and biofilms in vivo in C. elegans.[6][7]

  • C4-HSL in Biofilm Formation

    • Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin.[8]

Sources

commercial sources and purity standards for synthetic C4-HSL

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-butyryl-L-homoserine lactone (C4-HSL) is the primary autoinducer for the rhl quorum sensing (QS) system in Pseudomonas aeruginosa and other Gram-negative bacteria. While commercially available, synthetic C4-HSL is prone to rapid abiotic degradation (lactonolysis) and hygroscopic instability, which frequently leads to experimental failure in quantitative signaling assays. This guide provides a vetted framework for sourcing high-purity standards, validating their integrity via HPLC, and maintaining their biological activity.

Chemical Integrity & Stability Mechanics

The "Why" Behind the Protocol: The homoserine lactone ring is thermodynamically unstable at physiological pH. In aqueous solutions with pH > 7.0, C4-HSL undergoes hydrolysis to form N-butyryl-L-homoserine (open ring), which is biologically inactive in the rhl system and effectively acts as a "silent" contaminant.

  • Critical Threshold: At pH 8.0, the half-life of acyl-HSLs can be less than 24 hours.

  • Stereochemistry: The biological receptor RhlR is stereospecific for the L-isomer. Synthetic preparations must be verified for enantiomeric purity, as D-isomers can act as competitive antagonists.

Visualization: The Rhl Signaling Pathway

The following diagram illustrates the specific pathway activated by C4-HSL, highlighting the necessity of the intact lactone ring for RhlR binding.

RhlSystem C4HSL C4-HSL (Ligand) RhlR RhlR (Cytosolic Receptor) C4HSL->RhlR  Binds (Kd ~1uM) Degradation Open Ring (Inactive) C4HSL->Degradation  pH > 7.0 (Lactonolysis) Complex RhlR:C4-HSL Complex RhlR->Complex  Dimerization DNA rhl Promoter (DNA) Complex->DNA  Transcriptional Activation Output Virulence Factors (Rhamnolipids, Pyocyanin) DNA->Output  Gene Expression

Figure 1: The Rhl quorum sensing activation pathway. Note the diversion to the inactive open-ring form at high pH.

Commercial Sources & Purity Standards

Do not rely on "Technical Grade" reagents for affinity studies. For quantitative bioassays, the standard must meet the >95% purity threshold with verified stereochemistry.

VendorProduct CodePurity SpecificationFormRecommended Use
Cayman Chemical 10007898≥95% (Crystalline Solid)LyophilizedGold Standard. High batch-to-batch consistency.
Sigma-Aldrich 09945≥96.0% (HPLC)PowderGeneral microbiological screening.
Enzo Life Sciences ALX-201-013≥97% (TLC)SolidRoutine use; verify by HPLC before Kd determination.
TCI Chemicals B6745>95.0% (HPLC)PowderCost-effective for large-volume fermentation studies.

Selection Heuristic:

  • For Kd/Binding Studies: Use Cayman (Item 10007898) or Sigma (09945).

  • For Mass Spec Internal Standards: Use Deuterated standards (e.g., C4-HSL-d5, Cayman Item 10007899) to account for extraction losses.

Protocol: Stock Preparation & Storage

Objective: Create a stable stock solution that prevents lactonolysis and hygroscopic degradation.

Materials
  • Synthetic C4-HSL (Lyophilized)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous, ACS Grade.

  • Acidifier: Glacial Acetic Acid.

  • Container: Amber glass vials with PTFE-lined caps.

Method
  • Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent water condensation (C4-HSL is hygroscopic).

  • Solvent Preparation: Acidify the DMSO by adding 0.1% (v/v) Glacial Acetic Acid.

    • Reasoning: The slightly acidic environment (pH ~4-5 equivalent) locks the lactone ring in the closed conformation.

  • Dissolution: Dissolve C4-HSL to a concentration of 10–50 mM . Vortex for 30 seconds.

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 1 year) or -80°C (stable for >2 years).

Warning: Never store C4-HSL in aqueous buffers (PBS, Tris) or ethanol for long periods. Ethanol can cause transesterification or ring opening over time.

Protocol: Quality Control via HPLC

Objective: Verify the purity of the standard upon receipt or after prolonged storage. This protocol separates the active lactone from the inactive hydrolyzed product.

Workflow Diagram

QCWorkflow cluster_conditions Critical Parameters Start Lyophilized C4-HSL Solubilize Dissolve in Acidified ACN (0.1% Formic Acid) Start->Solubilize Inject Inject 10µL into HPLC (C18 Column) Solubilize->Inject Detect UV Detection @ 210 nm (Amide Bond) Inject->Detect Params Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: ACN + 0.1% Formic Acid Gradient: 10% -> 90% B over 20 min Params->Inject Analysis Analyze Retention Time (RT) Detect->Analysis Result1 Peak @ ~3-4 min (Intact C4-HSL) Analysis->Result1 Result2 Peak @ ~1-2 min (Hydrolyzed/Open Ring) Analysis->Result2

Figure 2: HPLC Quality Control Workflow for C4-HSL.

Detailed HPLC Methodology
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Note: Short chain AHLs are polar; a standard C18 is preferred over C8 to ensure retention.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Crucial: The acid is required in the mobile phase to prevent on-column hydrolysis.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to elute very polar contaminants)

    • 2–15 min: Linear gradient 10% → 90% B

    • 15–20 min: 90% B (Wash)

  • Detection: UV at 200–210 nm (detects the amide bond; C4-HSL lacks strong chromophores).

  • Expected Results:

    • Open-ring (hydrolyzed) C4-HSL elutes earlier (more polar).

    • Intact C4-HSL elutes later.

    • Acceptance Criteria: Single major peak >95% area.

Protocol: Biological Validation (Reporter Assay)

Objective: Confirm biological activity using a biosensor strain. Chemical purity does not always guarantee biological efficacy (e.g., if racemization to D-isomer occurred).

Biological System[1][2][3][4][5][6]
  • Strain: Chromobacterium violaceumCV026 (Mini-Tn5 mutant).

  • Mechanism: This strain is deficient in C6-HSL synthase (cviI-) but retains the receptor (cviR). It produces the purple pigment violacein only in the presence of exogenous short-chain AHLs (C4-HSL to C8-HSL).

Step-by-Step Assay
  • Inoculum: Culture CV026 in LB broth (with Kanamycin and Chloramphenicol) overnight at 30°C.

  • Overlay Preparation: Mix 100 µL of overnight culture into 5 mL of molten soft agar (0.7% agar) and pour over a standard LB agar plate. Allow to solidify.

  • Well Diffusion: Punch 5 mm wells into the agar using a sterile cork borer.

  • Application:

    • Test: Add 20 µL of your synthetic C4-HSL stock (diluted to 10 µM in PBS).

    • Negative Control: 20 µL PBS + DMSO vehicle.

    • Positive Control: Known active batch of C4-HSL (if available).

  • Incubation: Incubate upright at 30°C for 24–48 hours.

    • Note: Do not incubate at 37°C; C. violaceum pigment production is temperature-sensitive.

  • Readout: Measure the diameter of the purple halo.

    • Pass Criteria: A distinct purple halo >10mm for 10 µM input.

    • Fail: No pigment or growth inhibition (toxicity).

References

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity. Retrieved from [Link]

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Retrieved from [Link]

  • Pearson, J. P., et al. (1995). A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa. PNAS. Retrieved from [Link]

Application Note: High-Stability Activation of RhlR Quorum Sensing Using N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HCTL)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In Pseudomonas aeruginosa research, the rhl quorum sensing (QS) system is a critical regulator of virulence factors, including rhamnolipids and pyocyanin.[1] The native autoinducer,


-butyryl-L-homoserine lactone (C4-HSL) , activates the transcription factor RhlR. However, C4-HSL is susceptible to rapid degradation via two primary mechanisms:
  • Lactonolysis: pH-dependent hydrolysis of the lactone ring (rapid at pH > 7.0).

  • Enzymatic Degradation: Cleavage by quorum-quenching lactonases (e.g., AiiA, PvdQ).

The Solution: N-[(3S)-2-oxothiolan-3-yl]butanamide, also known as C4-Homocysteine Thiolactone (C4-HCTL) , is a structural analog where the lactone ring oxygen is replaced by sulfur. This modification confers significant resistance to hydrolysis and enzymatic degradation while retaining the ability to bind and activate RhlR.

Application Scope:

  • Long-duration quorum sensing assays (>24 hours).

  • Experiments in alkaline environments (pH 7.5–8.5).

  • Screening for RhlR inhibitors (using C4-HCTL as a stable competing agonist).

Mechanism of Action

C4-HCTL functions as a stable agonist of the RhlR receptor. Upon diffusion into the bacterial cell, it binds the ligand-binding domain of RhlR. This binding induces a conformational change promoting RhlR dimerization and subsequent binding to specific DNA promoter sequences (e.g., rhlA, rhlI), often in coordination with the PqsE protein.

Pathway Visualization

The following diagram illustrates the RhlR activation pathway and the intervention point of C4-HCTL.

RhlR_Pathway C4_HCTL C4-HCTL (Stable Analog) RhlR_Inactive RhlR (Monomer) Inactive C4_HCTL->RhlR_Inactive  Binds (Kd ~ µM) RhlR_Active RhlR-Ligand Complex (Dimer) RhlR_Inactive->RhlR_Active  Dimerization DNA Promoter DNA (rhlA, phzA1) RhlR_Active->DNA  Transcriptional Activation PqsE PqsE (Co-factor) PqsE->RhlR_Active  Stabilizes/Tunes Phenotype Virulence Factors (Rhamnolipids, Pyocyanin) DNA->Phenotype  Expression

Figure 1: Mechanism of RhlR activation by the stable analog C4-HCTL.[2]

Experimental Design Strategy

Compound Handling & Solubility
  • Molecular Weight: 187.26 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM) and Ethanol.

  • Critical Chemistry Note: Thiolactones are resistant to hydrolysis but are more reactive toward amines (aminolysis) than lactones.

    • Recommendation: Avoid Tris buffers for long-term incubations. Use PBS, HEPES, or MOPS to prevent side reactions with the buffer amine groups.

Biological Reporter Selection

To accurately measure the activity of C4-HCTL, you must eliminate interference from endogenous C4-HSL production.

  • Preferred Strain: P. aeruginosa PAO1

    
     (or PA14 
    
    
    
    ).
    • Reasoning: Deletion of the synthase rhlI prevents native signal production.

  • Reporter Construct: Plasmid containing the rhlA promoter fused to GFP (PrhlA-gfp) or Luciferase (PrhlA-lux).

Detailed Protocols

Protocol A: Dose-Response Activation Assay

Objective: Determine the EC50 of C4-HCTL for RhlR activation compared to native C4-HSL.

Materials:

  • Strain: P. aeruginosa PAO1

    
     harboring prhlA-gfp.
    
  • Media: LB-Lennox (buffered with 50 mM MOPS, pH 7.0).

  • Compounds: C4-HCTL (Stock: 10 mM in DMSO), C4-HSL (Control).

  • Plate: 96-well black-walled, clear-bottom microplate.

Workflow:

  • Pre-culture: Inoculate a single colony into 5 mL LB-MOPS (with appropriate antibiotics for plasmid maintenance). Incubate overnight at 37°C, 200 rpm.

  • Sub-culture: Dilute overnight culture 1:100 into fresh LB-MOPS. Grow to OD600 = 0.1 (early log phase).

  • Compound Preparation: Prepare a serial dilution of C4-HCTL and C4-HSL in the growth medium.

    • Concentration Range: 0.1 µM to 100 µM (final).

    • Vehicle Control: Medium + DMSO (match the highest DMSO % used, typically <0.5%).

  • Assay Setup:

    • Add 190 µL of diluted bacterial culture to wells.

    • Add 10 µL of compound dilutions.

  • Incubation: Incubate at 37°C with shaking in a plate reader.

  • Data Acquisition: Measure OD600 (growth) and GFP Fluorescence (Ex 485nm / Em 535nm) every 30 minutes for 12–16 hours.

Data Analysis:

  • Normalize data: Specific Fluorescence = (Fluorescence / OD600).

  • Plot maximal Specific Fluorescence vs. Log[Compound Concentration].

  • Fit to a sigmoidal dose-response curve to calculate EC50.

Protocol B: Hydrolytic Stability Challenge (The "Killer App")

Objective: Demonstrate the superior stability of C4-HCTL over C4-HSL in alkaline conditions.

Rationale: Native AHLs hydrolyze rapidly at pH 8.0. This protocol incubates the compounds in buffer before adding them to bacteria, quantifying the remaining active compound.

Workflow Diagram:

Stability_Workflow Start Start: Prepare 50 µM Compounds (C4-HSL vs C4-HCTL) Buffer Incubate in PBS at pH 8.0 (37°C) Start->Buffer Timepoints Sample at t = 0, 6, 12, 24, 48 hrs Buffer->Timepoints Neutralize Neutralize/Dilute into Media (pH 7.0) Timepoints->Neutralize Bioassay Add to Reporter Strain (PAO1 ΔrhlI) Neutralize->Bioassay Readout Measure GFP Output (Quantify Remaining Activity) Bioassay->Readout

Figure 2: Workflow for comparative stability assessment.

Step-by-Step:

  • Incubation Phase:

    • Prepare 50 µM solutions of C4-HSL and C4-HCTL in PBS adjusted to pH 8.0 .

    • Incubate at 37°C.

  • Sampling:

    • At t = 0, 6, 12, 24, and 48 hours, remove aliquots.

    • Critical: Immediately dilute the aliquot 1:10 into LB-MOPS (pH 7.0) to stop pH-driven hydrolysis and bring the concentration to the linear detection range (5 µM).

  • Quantification (Bioassay):

    • Add the diluted samples to the P. aeruginosa reporter strain (prepared as in Protocol A).

    • Incubate for 4–6 hours (sufficient for GFP production).

    • Measure fluorescence.

  • Result Interpretation:

    • C4-HSL activity should decay exponentially (Half-life ~10–24 hours at pH 8).

    • C4-HCTL activity should remain >80% stable over 48 hours.

Expected Results & Troubleshooting

Comparative Data Table (Typical Values)
ParameterNative C4-HSLC4-HCTL (Analog)Interpretation
EC50 (RhlR Activation) ~1–5 µM~2–8 µMAnalog is slightly less potent but effective.
Half-life (pH 7.0) > 24 hours>> 1 weekBoth stable at neutral pH.
Half-life (pH 8.0) ~10–15 hours> 100 hoursSignificant advantage for C4-HCTL.
Lactonase Susceptibility HighLow/ResistantC4-HCTL resists AiiA-mediated degradation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No GFP Signal Strain contamination or plasmid loss.Verify antibiotic selection (e.g., Carbenicillin/Kanamycin). Ensure use of

mutant.
High Background Leaky promoter or endogenous AHLs.Use a defined medium (minimal salts) to reduce undefined autoinducers in complex media.
Precipitation Concentration too high in DMSO.Do not exceed 1% final DMSO concentration. Sonicate stock solution if cloudy.
Unexpected Toxicity Aminolysis of essential proteins.At very high concentrations (>200 µM), thiolactones can react with lysine residues. Keep <100 µM.

References

  • McInnis, C. E., et al. (2018). "N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa." ACS Chemical Biology, 13(10), 2930–2937. [Link]

  • Eibergen, N. R., et al. (2022). "The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa." Nature Microbiology, 7, 156–168. [Link]

  • Mukherjee, S., & Bassler, B. L. (2019). "Bacterial quorum sensing in complex and dynamically changing environments." Nature Reviews Microbiology, 17, 371–382. [Link]

  • Glansdorp, F. G., et al. (2004). "Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation." Organic & Biomolecular Chemistry, 2, 3329-3336. [Link]

Sources

techniques for studying N-acyl homoserine lactone signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Techniques for Dissecting N-Acyl Homoserine Lactone (AHL) Signaling Pathways

Introduction: The Language of Bacterial Coordination

N-acyl homoserine lactones (AHLs) are the primary dialect of Gram-negative bacteria, governing Quorum Sensing (QS)—a density-dependent communication system.[1][2][3][4] For drug development professionals, this pathway represents a high-value target for "anti-virulence" therapies that disarm pathogens without killing them, thereby reducing selection pressure for resistance.

This guide moves beyond basic textbook descriptions, offering field-validated protocols for detecting, quantifying, and inhibiting AHL signaling. We integrate biological biosensors with high-resolution chemical analysis to provide a dual-validation framework.

Part 1: Biological Interrogation (Biosensor Assays)

Biosensors are genetically engineered bacteria that lack the ability to produce AHLs (luxI mutants) but retain the receptor (luxR) fused to a reporter gene (e.g., lacZ, luxCDABE, or violacein production). They are the "first-line" defense in identifying QS activity.

Strategic Strain Selection

Do not use a "one-size-fits-all" approach. Select the biosensor based on the acyl-chain length of the target AHL.

Biosensor StrainHost SpeciesReporter PhenotypeTarget AHL Chain LengthSensitivity (Limit)
CV026 C. violaceumPurple Pigment (Violacein)Short (C4 - C8)~500 nM
A136 / NTL4 A. tumefaciensBlue Pigment (X-Gal hydrolysis)Medium/Long (C6 - C14)~10 pM (Ultra-sensitive)
JM109 (pSB) E. coliBioluminescence (luxCDABE)Broad (depends on plasmid)~1 nM
Protocol A: The "T-Streak" Cross-Feeding Assay

Best for: Rapid qualitative screening of bacterial isolates for AHL production.

Mechanism: A suspected producer is streaked adjacent to a reporter. Diffusion of AHLs triggers the reporter phenotype at the junction.

  • Preparation: Pour Luria-Bertani (LB) agar plates. For A136, supplement with X-Gal (40 µg/mL).

  • Reporter Streak: Streak the biosensor strain (e.g., CV026) as a single straight line down the center of the plate.

  • Tester Streak: Streak the test isolate perpendicular to the reporter, starting 1 cm away and moving outward. Crucial: Do not touch the reporter streak.

  • Incubation: Incubate at 28°C (avoid 37°C for C. violaceum as it inhibits violacein production) for 24–48 hours.

  • Readout:

    • CV026: Look for purple pigmentation in the reporter line nearest the test strain.

    • A136: Look for a blue diffusion zone.

Protocol B: Thin-Layer Chromatography (TLC) Overlay

Best for: Differentiating multiple AHLs in a single sample.

Expert Insight: Standard LC-MS is powerful, but a TLC overlay provides a biological confirmation of activity for each separated spot, distinguishing active signals from inactive metabolic byproducts.

  • Extraction: Extract AHLs from culture supernatant (see Part 2).

  • Separation: Apply extract to a C18 reverse-phase TLC plate. Develop in Methanol:Water (60:40).

  • Overlay Preparation:

    • Grow A. tumefaciens A136 to exponential phase.

    • Mix 5 mL of culture into 100 mL of molten LB soft agar (0.7%) containing X-Gal.

  • Application: Pour the soft agar directly over the developed TLC plate.[5]

  • Incubation: Incubate at 28°C overnight.

  • Result: Blue spots on the TLC plate indicate the specific migration distance (

    
    ) of active AHLs.
    

Part 2: Chemical Characterization (LC-MS/MS)

While biosensors indicate activity, they cannot provide exact structural quantitation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for definitive identification.

The "Acidified" Extraction Principle

Expertise Note: AHLs contain a lactone ring that is pH-sensitive. At basic pH (>7.5), the ring undergoes lactonolysis (opening), rendering the molecule biologically inactive and chemically distinct.

  • Corrective Action: Always use acidified ethyl acetate (0.1% - 0.5% Formic or Acetic Acid) for extraction. This maintains an acidic environment, forcing the equilibrium toward the closed-ring (active) lactone form.

Protocol C: Quantitative AHL Extraction
  • Harvest: Centrifuge bacterial culture (10 mL) at 8,000 x g for 10 min. Collect supernatant.

  • Acidification: Adjust supernatant pH to ~4.0 using dilute HCl or mix directly with acidified solvent.

  • L-L Extraction: Add equal volume (1:1) of Acidified Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes or shake for 1 hour.

  • Phase Separation: Centrifuge to separate phases. Collect the upper organic layer.

  • Drying: Evaporate the solvent to dryness using a nitrogen stream or rotary evaporator (Max 40°C to prevent thermal degradation).

  • Reconstitution: Dissolve residue in 100 µL Acetonitrile/Water (50:50) for LC-MS injection.[6]

LC-MS/MS Workflow Diagram

The following diagram illustrates the critical logic flow for chemical validation, highlighting the pH control step.

LCMS_Workflow Culture Bacterial Culture (Supernatant) Acid Acidification (pH < 5.0) Culture->Acid Prevent Lactonolysis Extract Ethyl Acetate Extraction Acid->Extract Protonate Ring Phase Phase Separation (Collect Organic) Extract->Phase Dry Nitrogen Dry & Reconstitute Phase->Dry MS LC-MS/MS Analysis Dry->MS Quantification

Figure 1: Critical workflow for AHL extraction. The acidification step is mandatory to prevent lactone ring hydrolysis and ensure accurate quantification.

Part 3: Mechanistic Visualization (The LuxI/LuxR Circuit)

Understanding the feedback loop is essential for designing inhibitors. The LuxI protein synthesizes the AHL, which diffuses out.[7] As density increases, AHL re-enters, binds LuxR, and the complex activates transcription (often of luxI itself, creating a positive feedback loop).

Lux_Signaling cluster_cell Bacterial Cell DNA Target DNA (Lux Box) LuxI LuxI Synthase DNA->LuxI Positive Feedback AHL_in AHL (Intracellular) LuxI->AHL_in Synthesis LuxR LuxR Receptor (Unbound/Unstable) LuxR_AHL LuxR-AHL Complex (Active Dimer) LuxR->LuxR_AHL LuxR_AHL->DNA  Activates Transcription SAM SAM + Acyl-ACP SAM->LuxI AHL_in->LuxR_AHL AHL_out AHL (Extracellular) Accumulation AHL_in->AHL_out Diffusion

Figure 2: The Canonical LuxI/LuxR Quorum Sensing Circuit. Note the positive feedback loop where the LuxR-AHL complex drives further expression of the synthase (LuxI).

Part 4: Screening for Inhibitors (Quorum Quenching)

For drug development, the goal is often Quorum Quenching (QQ) —blocking the signal without killing the cell.

Protocol D: High-Throughput Microtiter QQ Assay

This assay screens chemical libraries for their ability to inhibit AHL sensing in C. violaceum CV026.

  • Substrate: Supplement LB media with exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) at 5 µM. Note: CV026 cannot make its own AHL, so we must provide it to induce the baseline purple pigment.

  • Plating: Dispense 190 µL of CV026 culture (diluted to OD600 = 0.1 in supplemented LB) into 96-well plates.

  • Treatment: Add 10 µL of the test compound (drug candidate). Include a DMSO solvent control (Negative Control) and a known QQ enzyme (e.g., AiiA lactonase) or Furanone C-30 (Positive Control).

  • Incubation: Incubate at 28°C for 24 hours with shaking (200 rpm).

  • Quantification:

    • Centrifuge the plate to pellet cells.

    • Remove supernatant.[8][9]

    • Resuspend pellet in 200 µL DMSO to solubilize the violacein pigment.

    • Centrifuge again to pellet cell debris.

    • Measure Absorbance of the supernatant at 585 nm .

  • Analysis: A reduction in A585 compared to the solvent control indicates Quorum Quenching activity.

Self-Validating Check: Measure OD600 before solubilizing pigment. If OD600 is significantly lower than the control, the compound is bactericidal, not a specific QS inhibitor. A true QSI reduces pigment (A585) without reducing growth (OD600).

References

  • Steindler, L., & Venturi, V. (2007). Detection of N-acyl homoserine lactone signal molecules by bacterial biosensors.[10] FEMS Microbiology Letters, 266(1), 1–9.

  • Ortori, C. A., et al. (2011). Liquid chromatography–mass spectrometry analysis of N-acylhomoserine lactones in bacterial quorum sensing. Methods in Molecular Biology, 692, 169-181.

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.

  • Dong, Y. H., et al. (2001). Quenching quorum-sensing-dependent bacterial infection by an N-acyl homoserine lactonase. Nature, 411(6839), 813-817.

Sources

N-[(3S)-2-oxothiolan-3-yl]butanamide use in enzymatic inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[(3S)-2-oxothiolan-3-yl]butanamide as a Chromogenic Probe for Quorum Quenching Enzyme Kinetics and Inhibition Screening

Abstract

This compound , commonly known as N-butyryl-L-homocysteine thiolactone (C4-HCTL) , is a synthetic analog of the bacterial quorum sensing (QS) autoinducer N-butyryl-L-homoserine lactone (C4-HSL).[1] Unlike natural lactones, which hydrolyze into silent hydroxy-acids, C4-HCTL hydrolyzes into a thiol-containing product.[1] This unique chemical feature enables its use as a continuous colorimetric reporter substrate for N-acyl homoserine lactone (AHL) lactonases.[1] This guide details the protocol for utilizing C4-HCTL in high-throughput enzymatic inhibition studies, specifically for screening Quorum Quenching (QQ) inhibitors and characterizing lactonase kinetics using Ellman’s Reagent (DTNB).[1]

Chemical Biology & Mechanism of Action

The Thiolactone Advantage

Natural AHLs (e.g., C4-HSL) are hydrolyzed by lactonases (e.g., AiiA, SsoPox) to open the lactone ring. This reaction produces a carboxylic acid but generates no distinct optical signal, often requiring pH indicators (which are sensitive to buffer capacity) or discontinuous HPLC/MS methods for monitoring.[1]

C4-HCTL replaces the lactone oxygen with a sulfur atom.[1] Upon enzymatic hydrolysis, the thioester bond is cleaved, releasing N-butyryl-L-homocysteine , which contains a free sulfhydryl (-SH) group.[1] This free thiol reacts instantly with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is intensely yellow (


).[1]
Reaction Pathway

The assay couples enzymatic hydrolysis with a chemical reporter step:

  • Enzymatic Step: Lactonase hydrolyzes C4-HCTL

    
     N-butyryl-homocysteine (Free Thiol).[1]
    
  • Detection Step: Free Thiol + DTNB

    
     Mixed Disulfide + TNB²⁻ (Yellow).[1]
    

G Substrate C4-HCTL (Substrate) Product N-butyryl-homocysteine (Free Thiol -SH) Substrate->Product Hydrolysis Enzyme Lactonase (Target Enzyme) Enzyme->Product Catalysis Signal TNB Anion (Yellow, 412 nm) Product->Signal + DTNB (Fast Chemical Step) DTNB DTNB (Ellman's Reagent) DTNB->Signal

Figure 1: Principle of the C4-HCTL coupled enzymatic assay. The enzymatic cleavage of the thiolactone ring releases a thiol that reacts with DTNB to produce a colorimetric signal.

Experimental Protocol: High-Throughput Inhibition Screening

Objective: Determine the


 of a potential inhibitor against an AHL lactonase (e.g., SsoPox or AiiA) using C4-HCTL as the reporter substrate.
Reagents & Preparation
  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2. (Avoid buffers with high concentrations of DTT or mercaptoethanol, as they react with DTNB).[1]

  • Enzyme Stock: Purified Lactonase (e.g., SsoPox), diluted to ~0.5–1.0 µM in Assay Buffer.

  • Substrate Stock (C4-HCTL): 100 mM in DMSO. Store at -20°C. Note: Thiolactones are susceptible to spontaneous hydrolysis at pH > 8.0; keep stocks slightly acidic or neutral.[1]

  • DTNB Stock: 5 mM in Assay Buffer (Prepare fresh or store frozen in aliquots).

  • Inhibitor Library: Test compounds dissolved in DMSO.

Microplate Setup (96-well format)
ComponentVolume (µL)Final Conc.Notes
Assay Buffer 130 - x-Adjust volume for inhibitor
DTNB 200.5 mMExcess relative to substrate
Enzyme 2010–50 nMOptimized for linear range
Inhibitor xVarying0.1 nM – 100 µM range
Substrate (C4-HCTL) 101–5 mMStart reaction with this
Total Volume 200 µL
Step-by-Step Procedure
  • Blanking: Prepare a "No Enzyme" control well (Buffer + DTNB + C4-HCTL) to account for spontaneous hydrolysis of the thiolactone.[1]

  • Incubation: Add Buffer, DTNB, Enzyme, and Inhibitor to the wells. Incubate for 10 minutes at 25°C to allow inhibitor binding.[1]

  • Initiation: Add C4-HCTL substrate to initiate the reaction. Mix immediately.

  • Measurement: Monitor Absorbance at 412 nm in kinetic mode (read every 30 seconds for 15–30 minutes).

  • Quantification: Calculate the initial velocity (

    
    , slope of the linear portion) using the extinction coefficient of TNB (
    
    
    
    ).[1]

Data Analysis & Interpretation

Calculating Inhibition ( )
  • Correct Slopes: Subtract the slope of the "No Enzyme" control from all sample slopes.

  • Normalize: Calculate % Activity relative to the "No Inhibitor" control (DMSO only).

    
    [1]
    
  • Curve Fitting: Plot % Activity (Y-axis) vs. log[Inhibitor] (X-axis).[1] Fit to the four-parameter logistic equation (Hill equation) to determine

    
    .[1]
    
Kinetic Characterization ( , )

To validate if the inhibitor is competitive or non-competitive, perform the assay at varying C4-HCTL concentrations (0.1 mM to 5 mM) in the presence of fixed inhibitor concentrations.

  • Competitive Inhibition:

    
     remains constant, apparent 
    
    
    
    increases.[1]
  • Non-Competitive Inhibition:

    
     decreases, 
    
    
    
    remains constant.

Kinetics Data Raw Absorbance Data (412 nm vs Time) Slope Calculate Initial Velocity (v0) (Slope of linear phase) Data->Slope Correction Subtract Spontaneous Hydrolysis (No-Enzyme Control) Slope->Correction Plot Michaelis-Menten / IC50 Plot Correction->Plot

Figure 2: Data processing workflow for enzymatic inhibition studies.

Critical Considerations & Troubleshooting

  • Spontaneous Hydrolysis: Thiolactones are less stable than lactones at alkaline pH.[1] Ensure the assay pH is < 7.[1]5. If high background rates occur, lower pH to 6.8 or 7.0.[1]

  • DTNB Reaction Rate: The reaction of thiol with DTNB is very fast, but high concentrations of thiol (product) can eventually deplete DTNB. Ensure [DTNB] > [Substrate] if running to completion, or restrict analysis to

    
     substrate conversion (initial rate conditions).
    
  • Interference: Compounds containing free thiols (e.g., cysteine, glutathione) in the inhibitor library will react with DTNB, causing high background absorbance. Include a "No Substrate" control for every inhibitor to flag false positives.

References

  • Development of Thiolactone Probes

    • Title: A Novel Screening System to Characterize and Engineer Quorum Quenching Lactonases.[1][2][3]

    • Source:ResearchGate / Biotechnology Journal[1]

    • URL:[Link]

  • Chemical Biology of Thiolactones

    • Title: N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa.[1]

    • Source:PubMed / NIH[1][4]

    • URL:[Link]

  • General Assay Principle (Ellman's Method)

    • Title: Tissue sulfhydryl groups.[1]

    • Source:Archives of Biochemistry and Biophysics (Ellman, G. L.)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-[(3S)-2-oxothiolan-3-yl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: C4-HTL, N-butyryl-L-homocysteine thiolactone. Chemical Class: N-acyl homocysteine thiolactone (AHT). CAS: 1037971-57-X (Analogous structure reference).

Executive Summary: The Thiolactone Distinction

You are working with C4-HTL , the thiolactone analog of the native quorum sensing molecule N-butyryl-L-homoserine lactone (C4-HSL).

Crucial Scientific Context: Unlike standard lactones (C4-HSL), which are notoriously prone to rapid hydrolysis at physiological pH, your compound (C4-HTL) exhibits enhanced hydrolytic stability (6–23x longer half-life than C4-HSL).[1] However, this stability comes with a specific trade-off: High susceptibility to aminolysis.

This guide details how to preserve the integrity of C4-HTL by avoiding "amine traps" and managing pH-dependent ring opening.

Part 1: The Degradation Pathways (Mechanistic Insight)

To troubleshoot stability, you must understand the two primary "death pathways" for this molecule in aqueous solution.

Pathway A: Aminolysis (The "Buffer Trap")
  • The Issue: Thiolactones are potent acylating agents. In the presence of primary amines (e.g., Tris, Glycine, Lysine residues), the thiolactone ring undergoes nucleophilic attack, irreversibly opening to form a stable amide adduct.

  • Result: Complete loss of biological activity and formation of a new chemical species.

  • Rule: NEVER use Tris or Glycine buffers.

Pathway B: Hydrolysis & Oxidation
  • The Issue: At alkaline pH (pH > 7.5), hydroxide ions attack the carbonyl, opening the ring to form N-butyryl homocysteine.

  • Secondary Effect: The ring opening exposes a free thiol (-SH) group. In non-reducing environments, this thiol rapidly oxidizes to form a disulfide dimer (C4-HTL-S-S-C4-HTL).

  • Result: Loss of signaling capability and precipitation of dimers.

Visualizing the Decay Cascade

G cluster_0 Critical Failure Mode: Aminolysis C4HTL Intact C4-HTL (Active Thiolactone) Adduct Amide Adduct (Biologically Inactive) C4HTL->Adduct FAST (Minutes) Nucleophilic Attack Hydrolysis Hydrolysis (pH > 7.5) C4HTL->Hydrolysis Slow (Days) Tris Tris/Amine Buffer Tris->Adduct OpenRing N-butyryl Homocysteine (Free Thiol Exposed) Hydrolysis->OpenRing Oxidation Oxidation (Air/No DTT) OpenRing->Oxidation Dimer Disulfide Dimer (Precipitate/Inactive) Oxidation->Dimer

Figure 1: Comparison of the slow hydrolytic degradation pathway (top) versus the rapid aminolysis failure mode (bottom) caused by incompatible buffers.

Part 2: Troubleshooting & FAQs
Issue 1: "My compound lost activity immediately upon dilution."

Diagnosis: Buffer Incompatibility (Aminolysis). Explanation: If you diluted your DMSO stock into Tris-HCl, Glycine, or a protein-rich media (like LB broth) and let it sit, the primary amines in the buffer reacted with the thiolactone ring. Solution:

  • Switch to PBS (Phosphate Buffered Saline) , HEPES , or MOPS .

  • Ensure the pH is neutral (7.0–7.4).

Issue 2: "I see a peak at [2M-2] in my Mass Spec."

Diagnosis: Oxidative Dimerization. Explanation: Your compound has partially hydrolyzed. The resulting free thiol has oxidized into a disulfide dimer (Mass = 2 x Molecular Weight - 2 protons). Solution:

  • Check the pH of your stock; it may be too alkaline.

  • Rescue: Add a reducing agent like TCEP (0.5 mM) to the buffer to keep any hydrolyzed product in the monomeric thiol state (though the ring is still open, this prevents precipitation).

Issue 3: "How stable is this compared to the standard C4-HSL?"

Data Comparison: Unlike the oxo-lactone (C4-HSL), which hydrolyzes rapidly at pH 8.0, the thiolactone (C4-HTL) is significantly more robust.

ParameterC4-HSL (Standard Lactone)C4-HTL (Your Compound)
Half-life (pH 7.0) ~10–24 hours> 100 hours [1]
Half-life (pH 8.0) < 10 hours~24–40 hours [1]
Primary Risk Hydrolysis (pH driven)Aminolysis (Buffer driven)
Degradation Product Hydroxy-acid (Reversible in acid)Mercapto-acid (Irreversible due to oxidation)
Part 3: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Dissolve solid N-[(3S)-2-oxothiolan-3-yl]butanamide in 100% anhydrous DMSO .

    • Why: DMSO prevents both hydrolysis (no water) and aminolysis (no amines).

  • Concentration: Prepare at high concentration (e.g., 10–50 mM).

  • Storage: Aliquot into amber glass vials (to prevent light-induced oxidation) and store at -20°C .

    • Shelf Life: >1 year in DMSO at -20°C.

Protocol B: Working Solutions for Biological Assays
  • Thaw: Thaw DMSO stock at room temperature. Vortex briefly.

  • Diluent: Dilute into PBS (pH 7.2) or HEPES (pH 7.2) .

    • Prohibited: Do NOT use Tris, Glycine, or cell culture media containing high concentrations of free amino acids for long-term incubation prior to adding to cells.

  • Timing: Prepare working solutions immediately before use. Do not store aqueous dilutions overnight.

  • Sterilization: Use 0.22 µm PVDF or PES filters. Nylon filters (which contain amide bonds) are generally safe but PES is preferred for low binding.

References
  • McEnaney, P. J., et al. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa. ACS Chemical Biology, 14(2), 599–607.

  • Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. International Journal of Molecular Sciences, 20(12), 3119.

  • Munday, R., et al. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Chemistry – A European Journal, 12(15), 4144–4152.[2]

Sources

hydrolysis of the lactone ring in C4-HSL at different pH and temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C4-HSL Hydrolysis & Stability Optimization

Executive Summary N-butyryl-L-homoserine lactone (C4-HSL) is a critical quorum-sensing signal molecule used by Pseudomonas aeruginosa and other Proteobacteria.[1][2] However, its utility in research is frequently compromised by its inherent chemical instability. Unlike peptides or DNA, the C4-HSL homoserine lactone ring is highly susceptible to pH-dependent lactonolysis (ring opening).

This guide addresses the physicochemical mechanisms driving this degradation, provides kinetic data to predict stability, and offers standardized protocols to prevent or reverse hydrolysis during experimentation.

Part 1: The Mechanism of Instability (pH & Temperature)

Q1: Why does my C4-HSL signal disappear in stationary phase cultures even without enzymatic degradation?

A: The culprit is likely abiotic lactonolysis driven by alkalization, not enzymatic quorum quenching.

As bacterial cultures reach stationary phase, the metabolism of amino acids often releases ammonia, raising the pH of the medium to 8.0–8.5. C4-HSL contains a lactone ring that is chemically stable at acidic to neutral pH (pH < 6.0). However, at pH > 7.0, hydroxide ions (


) attack the carbonyl carbon of the lactone ring, hydrolyzing the ester bond and opening the ring to form N-butyryl-L-homoserine .
  • Biological Consequence: The open-chain form does not bind the RhlR receptor effectively, rendering it biologically inert in most bioassays.

  • Chemical Reality: This reaction is purely chemical. Even in cell-free media, raising the pH to 8.0 will cause complete ring opening of C4-HSL.

Q2: Is the hydrolysis reversible?

A: Yes, but it exhibits hysteresis . Simply returning the pH to 7.0 will not re-close the ring. To reform the lactone ring (re-lactonization), the solution must be acidified to pH < 2.0 .

  • The Mechanism: You must protonate the carboxylate group of the open chain (pKa ≈ 2) to form the carboxylic acid, which can then undergo intramolecular esterification to close the ring.[3]

  • Implication: If you are trying to "rescue" a hydrolyzed sample, you must perform a "pH shock" (acidification) rather than a gentle neutralization.

Part 2: Visualization of the Hydrolysis Pathway

The following diagram illustrates the equilibrium between the active lactone and the inactive open-chain form, highlighting the critical pH thresholds derived from Yates et al. (2002).

C4HSL_Hydrolysis cluster_conditions Environmental Factors Lactone C4-HSL (Active) Closed Lactone Ring Transition Hydrolysis Transition State Lactone->Transition pH > 7.0 (OH- Attack) OpenChain N-butyryl-L-homoserine (Inactive) Open Carboxylate Form Transition->OpenChain Rapid Irreversible at Neutral pH OpenChain->Lactone Recyclization requires pH < 2.0 (Hysteresis) Temp Temperature Effect: Rate increases ~1.05x per °C Chain Chain Length Effect: C4-HSL degrades faster than long-chain (e.g., C12-HSL)

Figure 1: The pH-dependent equilibrium of C4-HSL. Note that ring opening occurs spontaneously at alkaline pH, while re-closing requires extreme acidification.

Part 3: Kinetic Data & Stability Thresholds

The stability of C4-HSL is a function of both pH and temperature. The table below summarizes the half-life (


) and stability status based on kinetic studies (Yates et al., 2002; Glansdorp et al., 2004).
ParameterConditionStability StatusEstimated Half-Life (

)
pH pH 2.0 – 6.0Stable > 4 weeks (at 22°C)
pH 7.0Vulnerable ~12–24 hours
pH 8.0Unstable < 4 hours (Rapid Degradation)
Temperature 4°CPreserved Slows hydrolysis rate by ~3-4x vs RT
22°C (RT)Standard Baseline kinetics
37°CAccelerated Increases hydrolysis rate significantly
Acyl Chain C4-HSLLabile Degrades faster than C12-HSL
3-oxo-C12-HSLRobust More resistant to alkaline hydrolysis

Critical Insight: C4-HSL is significantly more labile than long-chain AHLs (like 3-oxo-C12-HSL). If you are running a dual-signal experiment, your C4-HSL may degrade while your C12-HSL remains intact, leading to skewed ratio data.

Part 4: Troubleshooting & FAQs

Issue 1: "My LC-MS detects the molecule, but the bioassay shows no activity."

Diagnosis: You are likely detecting the open-chain form .

  • Explanation: Many LC-MS methods use soft ionization that might detect the open chain (M+18 mass shift) or the closed ring. If your chromatography does not separate the two species well, or if the open chain cyclizes inside the mass spec source (a known artifact), you will get a "positive" chemical signal despite having a biologically inactive sample.

  • Solution: Ensure your LC method separates the acid (open) from the lactone (closed). Verify activity with a bioassay immediately after extraction.

Issue 2: "I stored my C4-HSL stocks in PBS at 4°C, and they lost potency."

Diagnosis: PBS (pH 7.4) is not suitable for long-term storage of short-chain AHLs.

  • Explanation: Even at 4°C, the pH of 7.4 is high enough to drive slow lactonolysis over weeks.

  • Solution: Store stocks in acidified ethyl acetate (0.01% acetic acid) or in a buffer adjusted to pH 5.0–6.0.

Issue 3: "How do I extract C4-HSL from a culture without degrading it?"

Diagnosis: Standard extraction with neutral solvents can fail if the culture supernatant is alkaline.

  • Explanation: If the culture pH is 8.5, the C4-HSL is in the open-chain form, which is highly polar and will not partition effectively into organic solvents like ethyl acetate or dichloromethane.

  • Solution: You must acidify the supernatant before extraction to re-close the ring and make it hydrophobic enough to extract.

Part 5: Standardized Protocols

Protocol A: Preparation of Stable C4-HSL Stocks

Purpose: To ensure long-term stability of synthetic standards.

  • Solvent: Use high-grade Ethyl Acetate acidified with 0.1% (v/v) Glacial Acetic Acid .

  • Dissolution: Dissolve lyophilized C4-HSL powder to a concentration of 10–100 mM.

  • Storage: Aliquot into glass vials (avoid plastic, which can absorb AHLs). Store at -20°C .

  • Usage: When adding to media, ensure the volume added is small enough that the acetic acid does not significantly alter the culture pH.

Protocol B: The "Acid Rescue" Extraction Method

Purpose: To recover C4-HSL from alkaline stationary-phase cultures.

  • Measure pH: Check the pH of your cell-free supernatant. If pH > 7.0, proceed to step 2.

  • Acidification: Add HCl (1M or 6M) dropwise to the supernatant while stirring until the pH reaches 2.0 .

  • Incubation: Incubate at room temperature for 30–60 minutes .

    • Why? This time is required for the hysteresis loop—allowing the open chain to protonate and cyclize back into the lactone.

  • Extraction: Extract with an equal volume of Ethyl Acetate (x2).

  • Evaporation: Evaporate the solvent to dryness and reconstitute in a neutral buffer or solvent immediately prior to assay.

References

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[2] Infection and Immunity, 70(10), 5635–5646.[1][2] Link[1]

  • Glansdorp, F. G., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation.[4] Organic & Biomolecular Chemistry, 2(22), 3329–3336. Link

  • Decho, A. W., et al. (2009). Autoinducers of the N-acylhomoserine lactone signal system: pH and temperature stability in natural environments. Environmental Microbiology, 11, 409-420.[5] Link

  • Hmelo, L. R., & Van Mooy, B. A. (2009). Kinetic constraints on acylated homoserine lactone-based quorum sensing in marine environments. Aquatic Microbial Ecology, 54(2), 127–133. Link

Sources

improving the yield and purity of N-[(3S)-2-oxothiolan-3-yl]butanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: C4-HTL-SYNTH-001
Status: Active Support
Analyst: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis of


-[(3S)-2-oxothiolan-3-yl]butanamide  (also known as 

-butyryl-L-homocysteine thiolactone or C4-HTL).

This molecule is a thiolactone analog of the bacterial quorum-sensing signal N-butyryl-L-homoserine lactone (C4-HSL). While the thiolactone ring confers greater hydrolytic stability compared to its lactone counterpart (


 is roughly double in physiological media), it presents unique synthetic challenges regarding racemization  at the 

-carbon and aminolysis susceptibility.

This guide prioritizes the EDC-mediated coupling protocol, as it is the "Gold Standard" for maintaining stereochemical integrity (McInnis & Blackwell, 2011), though acyl chloride routes are discussed for scale-up.

Module 1: Optimized Synthesis Protocol

The "High-Fidelity" Route (EDC Coupling)

Recommended for maximizing enantiomeric excess (


) and minimizing side reactions.

Reagents:

  • Substrate: L-Homocysteine thiolactone hydrochloride (1.0 equiv)

  • Acyl Source: Butyric acid (1.0 equiv)

  • Coupling Agent: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 equiv - strictly controlled)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Solubilization: Dissolve L-homocysteine thiolactone HCl and butyric acid in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the reaction mixture to

    
      in an ice bath. This is critical to suppress racemization.
    
  • Base Addition: Add TEA (1.0 equiv) dropwise.

    • Technical Note: You only need enough base to neutralize the HCl salt of the starting material. Excess base promotes proton abstraction at the chiral center (C3).

  • Coupling: Add EDC

    
    HCl (1.2 equiv) in one portion.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–16 h).
    
  • Quench & Workup:

    • Wash organic phase with

      
        (removes unreacted amine/EDC and keeps pH acidic to preserve the ring).
      
    • Wash with Saturated

      
        (removes unreacted butyric acid). Caution: Do this quickly to avoid basic hydrolysis of the thiolactone.
      
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is going wrong?

Diagnosis: This often stems from moisture contamination or incorrect stoichiometry when using the HCl salt form of the starting material.

  • Moisture Check: EDC is sensitive to water (forming an inactive urea). Ensure DCM is anhydrous.

  • Stoichiometry Trap: If you switched to the Acyl Chloride method (Butyryl chloride), remember that the reaction generates HCl.

    • Correction: You need 2.0+ equivalents of base if using butyryl chloride: 1 eq to free the amine from the thiolactone

      
      HCl salt, and 1 eq to scavenge the HCl produced during acylation. If you only use 1 eq, the reaction stalls at 50% conversion.
      
Q2: The product smells like "rotten eggs" and has a broad melting point. Is the ring opening?

Diagnosis: Yes. The sulfur smell indicates free thiols, a sign of thiolactone ring hydrolysis or aminolysis.

  • Root Cause: High pH during workup or storage. Thiolactones are susceptible to nucleophilic attack by hydroxide ions.

  • The Fix:

    • Avoid prolonged exposure to saturated

      
      .
      
    • Switch to a milder wash like dilute citric acid if the problem persists.

    • Storage: Store the purified solid at

      
       with a desiccant. Moisture causes slow hydrolysis.
      
Q3: How do I prevent racemization (Loss of S-configuration)?

Diagnosis: The proton at the C3 position (alpha to the carbonyl and sulfur) is acidic.

  • Mechanism: Strong bases or high temperatures facilitate enolization, destroying chirality.

  • Self-Validating Check: Compare the optical rotation

    
     of your product to literature values (approx 
    
    
    
    to
    
    
    depending on solvent). If
    
    
    approaches 0, you have a racemate.
  • Protocol Adjustment:

    • Temperature: Never heat the reaction above RT. Keep the addition step at

      
      .
      
    • Base Choice: If using the acyl chloride route, switch from TEA (stronger base) to Pyridine (milder base) to reduce the risk of deprotonation at the alpha carbon.

Module 3: Visualization (Process & Logic)

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow cluster_0 Critical Control Point: Stereochemistry Start L-Homocysteine Thiolactone HCl Solvent Dissolve in Anhydrous DCM Start->Solvent Base Add Base (1.0 eq) @ 0°C Solvent->Base Inert Atm Coupling Add Butyric Acid + EDC.HCl Base->Coupling Activate Reaction Stir 12h (Warm to RT) Coupling->Reaction Acylation Workup Acid/Base Wash (Rapid NaHCO3) Reaction->Workup Quench Product Pure C4-HTL Workup->Product Dry & Conc.

Caption: Workflow for EDC-mediated synthesis highlighting the critical temperature control point to prevent racemization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield (<40%) Issue->LowYield Impurity Impurity / Racemization Issue->Impurity Smell Sulfur Smell / Ring Open Issue->Smell CheckWater Check Moisture (EDC is water sensitive) LowYield->CheckWater CheckBase Check Stoichiometry (Need 2eq base for Acyl Cl) LowYield->CheckBase CheckTemp Was Temp > RT? Impurity->CheckTemp CheckBaseStr Base too strong? (Switch TEA -> Pyridine) Impurity->CheckBaseStr CheckPH Workup pH > 8? Smell->CheckPH FastWash Limit NaHCO3 contact time CheckPH->FastWash Yes

Caption: Diagnostic logic tree for resolving common yield and purity failures in thiolactone synthesis.

Module 4: Quantitative Data & Benchmarks

Table 1: Expected Yields & Physical Properties

Parameter Value / Range Notes
Target Yield 65% – 85% Lower yields (<50%) suggest moisture or hydrolysis.
Appearance White crystalline solid Yellowing indicates oxidation or impurities.
Melting Point 90–92 °C Broad range implies racemization or solvent trapping.

|


 (TLC)  | ~0.4–0.5 | Solvent: 1:1 Ethyl Acetate/Hexane. |
| Storage  | 

| Stable for months if kept dry. |

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[2] Bioorganic & Medicinal Chemistry, 19(16), 4820–4828.[2]

    • Relevance: Defines the primary EDC coupling protocol and establishes the stability profile of thiolactones vs. lactones.
  • Hodgkinson, J. L., et al. (2011). Design, synthesis and biological evaluation of non-native analogues of N-acyl homoserine lactones. Organic & Biomolecular Chemistry, 9, 57-66.

    • Relevance: Provides comparative data on purification and handling of sensitive HSL/HTL deriv
  • Chhabra, S. R., et al. (2003). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 46(1), 97-104.

    • Relevance: Discusses the stereochemical stability and immunomodul

Sources

Technical Support Center: Purification & Stability of Synthetic C4-HSL

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: C4HSL-PUR-001 Subject: Troubleshooting yield loss, ring hydrolysis, and purity issues in N-butyryl-L-homoserine lactone synthesis.

Introduction: The "Short-Chain" Paradox

Welcome to the technical support hub for N-butyryl-L-homoserine lactone (C4-HSL) . If you are here, you are likely experiencing a common frustration: protocols that work perfectly for long-chain signals (like 3-oxo-C12-HSL) fail miserably with C4-HSL.

The Core Problem: C4-HSL sits at a precarious chemical intersection. Its short acyl chain makes it significantly more water-soluble than its longer counterparts, complicating phase separation. Simultaneously, the homoserine lactone ring is highly susceptible to lactonolysis (hydrolysis) at physiological or alkaline pH.

This guide moves beyond standard protocols to address the mechanistic failures in purification.

Module 1: The Stability Crisis (Lactonolysis)

User Query: "My LC-MS shows the correct mass, but the compound is biologically inactive. What happened?"

Diagnosis: You likely have the open-ring hydroxy acid (N-butyryl-L-homoserine), not the lactone.

Technical Insight: The lactone ring is thermodynamically unstable at pH > 7.0. For C4-HSL, this hydrolysis is rapid and often irreversible without specific chemical intervention. Unlike long-chain AHLs, the short butyryl tail provides no hydrophobic shielding to the lactone ring, making it hyper-sensitive to nucleophilic attack by hydroxide ions.

The pH-Dependent Stability Logic

Lactonolysis cluster_conditions Environmental Factors Lactone Active C4-HSL (Closed Ring) Transition Tetrahedral Intermediate Lactone->Transition + OH- (pH > 7) OpenRing Inactive Hydroxy Acid (Open Ring) Transition->OpenRing Ring Cleavage OpenRing->Lactone + H+ (pH < 2) Re-cyclization Storage Storage in Ethanol (Risk of Ethanololysis) Storage->Lactone Avoid

Figure 1: The pH-dependent equilibrium of the homoserine lactone ring.[1][2] Note that re-cyclization often requires harsh acidic conditions (pH < 2), making prevention superior to remediation.

Protocol Adjustment:

  • Never use unbuffered water for resuspension.

  • Avoid primary alcohols (Ethanol/Methanol) for long-term storage, as they can cause "ethanololysis" (ring opening via transesterification) over time [1]. Use Acetonitrile or store as a dry solid.

Module 2: Extraction Efficiency (The Polarity Trap)

User Query: "I synthesized C4-HSL, but after extraction with Ethyl Acetate, my aqueous phase still smells like butyric acid and my yield is <30%."

Diagnosis: C4-HSL is too polar for standard liquid-liquid extraction (LLE) without modification.

Technical Insight: The partition coefficient (LogP) of C4-HSL is low. In a neutral water/ethyl acetate system, a significant fraction remains in the water. Furthermore, if the pH is not strictly controlled, the open-ring form (which is an ionic salt at neutral pH) will never extract into the organic phase.

Optimized Extraction Protocol
StepActionMechanistic Reason
1. Quench Stop reaction, cool to 4°C.Slows kinetic degradation.
2. Acidify Adjust to pH 4.0 - 5.0 with dilute HCl or Acetic Acid.Critical: Protonates the carbonyl oxygen, favoring the closed lactone ring. Ensures any open acid is protonated (uncharged) to allow organic solubility [2].
3. Salt Out Add NaCl to saturation.Increases ionic strength of the aqueous phase, forcing the polar C4-HSL into the organic phase (Salting-out effect).
4. Solvent Extract 3x with Acidified Ethyl Acetate (0.1% Acetic Acid).The acid in the solvent prevents ring opening during the physical agitation of extraction.
5. Dry Use Anhydrous Na₂SO₄, then evaporate at <40°C .High heat promotes degradation.
Module 3: Chromatographic Purification

User Query: "I see 'ghost peaks' or splitting signals on my HPLC chromatogram."

Diagnosis: On-column hydrolysis or interaction with silanol groups.

Technical Insight: Silica-based columns can have residual silanol groups that act as weak acids/bases, catalyzing ring opening during the run. Additionally, using a mobile phase with pH > 6.0 will degrade the sample during the analysis.

Recommended HPLC Method
  • Column: C18 Reverse Phase (End-capped to minimize silanol interactions).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintain pH ~3).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

    • Note: Do not use Methanol if possible, to avoid transesterification risks during fraction collection drying.

  • Gradient: C4-HSL elutes early. Start at 5% B, ramp to 50% B over 15 mins.

    • Warning: If C4-HSL elutes in the void volume, use a C8 column or increase water content.

Purification Workflow Diagram

PurificationWorkflow Rxn Synthesis Reaction (Butyryl Chloride + HSL-HBr) Quench Acid Quench (pH 4.5) + NaCl Saturation Rxn->Quench Immediate Extract Extraction (Acidified EtOAc) Quench->Extract 3x Volume Flash Flash Chromatography (Silica, Acidified Eluent) Extract->Flash Crude Purity < 80% HPLC Reverse Phase HPLC (C18, 0.1% Formic Acid) Extract->HPLC Crude Purity > 80% Flash->HPLC Polishing Final Pure C4-HSL (Store -20°C, Dry) HPLC->Final Lyophilize

Figure 2: Decision tree for C4-HSL purification. Note the emphasis on acidification at every liquid-handling step.

Module 4: Analysis & Validation (QC)

User Query: "How do I prove I have the closed ring without a bioassay?"

Diagnosis: You need NMR confirmation of the specific lactone protons.

Validation Checklist:

  • 1H-NMR (CDCl₃):

    • Look for the multiplet at δ 4.5 - 4.6 ppm . This corresponds to the α-proton of the lactone ring.

    • Trouble Sign: If this peak shifts upfield or disappears, the ring is open.

    • Look for the amide doublet (NH) around δ 6.0 - 7.0 ppm.

  • 13C-NMR:

    • Lactone Carbonyl: ~175 ppm.

    • Amide Carbonyl: ~173 ppm.

    • Trouble Sign: A shift of the lactone carbonyl to ~180 ppm indicates a free acid (open ring) [3].

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield Phase partition failure.Saturate aqueous phase with NaCl; Ensure pH is < 5.0.
Oily/Sticky Solid Residual solvent or fatty acid impurities.Triturate with cold hexanes (removes fatty acids, C4-HSL is less soluble in hexanes).
Bioassay Negative Lactonolysis (Open Ring).Check pH of final buffer. If stored in PBS (pH 7.4), use immediately. Switch to MBS or acidified buffers for storage.
NMR Impurities Unreacted Homoserine Lactone.The HBr salt of homoserine lactone is insoluble in EtOAc. Ensure your extraction did not pull over the aqueous phase.
References
  • Cayman Chemical. Product Information: N-butyryl-L-Homoserine lactone.[3][4][5][6] Link

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity. Link

  • Pearson, J. P., et al. (1995).[6][7] "Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes." PNAS. Link

  • Wang, W., et al. (2011).[8] "Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones." Microbial Biotechnology. Link

Sources

troubleshooting inconsistent results in bacterial quorum sensing assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" of Bioassays

Quorum sensing (QS) assays are deceptively simple. You mix a reporter strain with a potential inhibitor or agonist, and you measure a phenotype—pigment, light, or fluorescence. Yet, these assays are notorious for high variability.

Inconsistent results often stem from treating the reporter strain as a static reagent rather than a dynamic biological system. This guide deconstructs the three most common failure modes: Chemical Instability (signal degradation), Biological Noise (metabolic burden and inoculum variance), and False Positives (growth inhibition masquerading as QS inhibition).

Tier 1: The Chemistry of Signal Instability

Q: Why does my positive control (AHL) lose potency over time?

A: Your media pH is likely drifting alkaline, causing lactonolysis.

The most common cause of "fading" results in N-acyl homoserine lactone (AHL) assays is the non-enzymatic hydrolysis of the homoserine lactone ring. This reaction is pH-dependent. At pH > 7.0, the lactone ring opens, rendering the signal molecule biologically inactive.

  • The Mechanism: As bacteria grow, they metabolize amino acids, releasing ammonia and raising the pH of unbuffered media (like standard LB) to 8.0–8.5. At this pH, AHLs degrade rapidly (Yates et al., 2002).

  • The Fix: Buffer your media. Use LB buffered with 50 mM MOPS (pH 6.5–6.8). Avoid TRIS buffers for long-term incubations as their pKa is temperature-sensitive.

Visualization: The Lactonolysis Trap

Figure 1: The pH-dependent reversible hydrolysis of AHL signaling molecules.

AHLLactonolysis AHL Active AHL (Closed Ring) Hydrolyzed Inactive Acyl-Homoserine (Open Ring) AHL->Hydrolyzed Lactonolysis Hydrolyzed->AHL Recyclization HighPH pH > 7.0 (Alkaline Drift) HighPH->AHL Promotes Breakdown LowPH pH < 6.0 (Acidification) LowPH->Hydrolyzed Promotes Restoration

Tier 2: Biological Variability & Reporter Strains

Q: Why is Chromobacterium violaceum CV026 giving me false negatives with long-chain AHLs?

A: CV026 is a specific biosensor for short-chain AHLs; long-chain AHLs act as antagonists.

  • The Science: C. violaceum CV026 is a cviI mutant (AHL synthase negative).[1][2] It produces the purple pigment violacein only in response to exogenous short-chain AHLs (C4-HSL to C8-HSL).[2]

  • The Trap: Long-chain AHLs (like 3-oxo-C12-HSL from P. aeruginosa) bind to the CviR receptor but do not activate it. Instead, they block the receptor, inhibiting violacein production induced by short-chain AHLs (McClean et al., 1997).

  • The Fix: If screening for long-chain AHLs, switch to a LasR-based reporter (e.g., E. coli pSB1075) or Agrobacterium tumefaciens NTL4.

Q: My inhibition data fluctuates wildly between replicates. What is the variable?

A: Inoculum density is likely inconsistent, shifting the "Quorum Threshold."

QS is a threshold phenomenon.[3] If you inoculate with too high a density (e.g., OD600 > 0.1), the culture may effectively start "quorate," bypassing the induction window where inhibitors are effective.

  • Standardization Protocol:

    • Grow reporter overnight.[3][4]

    • Dilute to OD600 = 0.01 (strict standardization).

    • Use a kinetic plate reader to measure the onset of induction, not just the endpoint.

Tier 3: Distinguishing QSI from Antibiosis

Q: How do I prove my compound is a Quorum Sensing Inhibitor (QSI) and not just an antibiotic?

A: You must decouple growth inhibition from virulence suppression.

Many "hits" in QS screens are simply growth inhibitors. If the bacteria don't grow, they don't produce signals. This is a false positive.

Table 1: The QSI Validation Matrix

ObservationGrowth (OD600)Signal Output (e.g., Pigment)InterpretationAction
Scenario A Normal (100%)Reduced (<50%)True QSI Proceed to mechanistic studies.
Scenario B Reduced (<80%)Reduced (<50%)False Positive (Antibiotic) Discard or re-test at lower concentration.
Scenario C Normal (100%)Increased (>120%)QS Agonist Investigate structural mimicry.
Scenario D No GrowthNo SignalToxic Cytotoxicity assay required.

Tier 4: Experimental Protocols

Protocol: The Self-Validating CV026 Disc Diffusion Assay

This protocol includes built-in controls to rule out solvent toxicity and growth inhibition.

Materials:

  • Reporter: C. violaceum CV026 (cultured in LB + Kanamycin).

  • Inducer: C6-HSL (N-hexanoyl-L-homoserine lactone).

  • Media: LB Agar (Buffered with 50mM MOPS, pH 6.8).

Step-by-Step:

  • Preparation: Inoculate 10 mL of molten soft agar (0.7%) with 100 µL of overnight CV026 culture.

  • Induction: Add C6-HSL to the molten agar to a final concentration of 5 µM . (This provides a baseline purple background).

  • Pour: Pour the mixture onto solidified LB agar plates.

  • Disc Application:

    • Disc A (Test): 10 µL of Test Compound.

    • Disc B (Solvent Control): 10 µL of pure solvent (e.g., DMSO). Crucial Check: If this disc shows a halo, your solvent is toxic (see Solvent Tolerance below).

    • Disc C (Antibiotic Control): 10 µL of Kanamycin.

  • Incubation: 24–48 hours at 30°C (Do not incubate C. violaceum at 37°C; it produces less pigment).

  • Readout:

    • True QSI: A turbid, non-pigmented (white) halo around Disc A. The bacteria are growing (turbid) but not talking (white).

    • Antibiotic:[5] A clear, transparent halo. The bacteria are dead.

Solvent Tolerance Note:

Most bacterial bioassays can tolerate DMSO up to 2% v/v. Concentrations >4% often inhibit growth, leading to false QSI positives. Always run a solvent-only control (Disc B).

Interactive Troubleshooting Flowchart

Figure 2: Decision tree for diagnosing assay failures.

TroubleshootingTree Start Assay Result Inconsistent CheckGrowth Is Growth (OD600) Inhibited? Start->CheckGrowth GrowthYes Yes (<80% of Control) CheckGrowth->GrowthYes Yes GrowthNo No (Growth Normal) CheckGrowth->GrowthNo No SolventCheck Check Solvent Conc. (Is DMSO > 2%?) GrowthYes->SolventCheck Toxic Compound is Toxic/Antibiotic. Not a QSI. SolventCheck->Toxic Solvent OK CheckSignal Is Positive Control Working? GrowthNo->CheckSignal SignalNo No/Weak Signal CheckSignal->SignalNo Fails SignalYes Yes, Control Works CheckSignal->SignalYes Works PHCheck Check Media pH. Is it > 7.0? SignalNo->PHCheck Lactonolysis AHL Hydrolysis Detected. Buffer Media with MOPS. PHCheck->Lactonolysis Yes Specificity Check Reporter Specificity. (e.g., CV026 vs Long Chain) SignalYes->Specificity

References

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646.

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703–3711.

  • Defoirdt, T., et al. (2013). Quorum sensing and quorum quenching in Vibrio harveyi: lessons for bioassay design. Assay and Drug Development Technologies, 11(9).

Sources

Technical Support Center: Optimizing N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-Thiolactone)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

You are working with N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly referred to as C4-Thiolactone (C4-HTL) .

Technical Distinction: This is a structural analog of the native Pseudomonas aeruginosa autoinducer N-butyryl-L-homoserine lactone (C4-HSL). The critical difference is the substitution of the lactone ring oxygen with sulfur (thiolactone).

Why use this?

  • Hydrolytic Stability: Unlike native lactones, the thiolactone ring is resistant to pH-mediated lactonolysis and enzymatic degradation by lactonases.

  • Receptor Specificity: It specifically targets the RhlR receptor, though with altered kinetics compared to the native ligand.

Module 1: Preparation & Solubility (The Foundation)

Q: My compound precipitates when added to the media. How do I fix this?

A: This is a hydrophobicity mismatch. C4-HTL has a polar head but a hydrophobic tail. While it has limited solubility in PBS (~0.5 mg/mL), it is highly soluble in organic solvents. You must use a "solvent carrier" approach.

Solubility Data Table
SolventSolubility LimitRecommended Stock Conc.Storage Stability
DMSO ~30 mg/mL10–50 mMHigh (>6 months at -20°C)
Ethanol ~25 mg/mL10–25 mMModerate (Evaporation risk)
PBS (pH 7.2) ~0.5 mg/mLNot Recommended Low (Oxidation risk)
Culture Media <0.1 mg/mLDo Not Store Immediate Use Only
Protocol: The "Solvent-Drop" Method

To prevent precipitation and cellular toxicity from the solvent itself:

  • Make a High-Concentration Stock: Dissolve C4-HTL in 100% DMSO to reach 50 mM .

  • Intermediate Dilution: Dilute the stock 1:100 into the same solvent (DMSO) or sterile water immediately before use to create a working stock (e.g., 500 µM).

  • Final Addition: Add this working stock to your cell culture.

    • Critical Rule: The final concentration of DMSO in the bacterial culture must remain < 0.5% (v/v) . Higher levels can inhibit bacterial growth or alter membrane permeability, skewing bioassay results.

Module 2: Dose-Response Optimization (The Core)

Q: What concentration should I use? Is 1 mM too high?

A: Yes, 1 mM is likely toxic and prone to off-target effects. Native QS ligands operate in the nanomolar to low micromolar range. Because C4-HTL is an analog, it may require slightly higher concentrations than C4-HSL to achieve saturation, but you must determine the EC50 (Half Maximal Effective Concentration) .

Recommended Screening Range: 10 nM – 100 µM.

Experimental Workflow: EC50 Determination

Use this workflow to generate a sigmoidal dose-response curve.

BioassayOptimization Stock 50 mM Stock (DMSO) Dilution Serial Dilution (1:3 steps in Media) Stock->Dilution Prepare Gradient Reporter Reporter Strain (e.g., P. aerug. rhlA::GFP) Dilution->Reporter Add to Wells Incubation Incubation (37°C, 4-18h) Reporter->Incubation Readout Readout (OD600 + Fluorescence) Incubation->Readout Analysis Calculate Specific Fluorescence (RFU/OD) Readout->Analysis

Figure 1: Step-by-step workflow for determining the optimal working concentration.

Step-by-Step Protocol
  • Reporter Strain: Use a Pseudomonas aeruginosa RhlR-reporter (e.g., PAO1

    
     containing a 
    
    
    
    -GFP plasmid) or a heterologous E. coli reporter.
    • Note: Using a

      
       mutant is critical to remove background production of native C4-HSL.
      
  • Plate Setup: Use a 96-well black-walled, clear-bottom plate.

  • Dilution Series: Prepare 8 concentrations: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, and 0 (Vehicle Control).

  • Data Processing:

    • Measure Absorbance (OD600) for cell growth.

    • Measure Fluorescence (GFP: Ex 485nm / Em 535nm).

    • Calculate:

      
      
      
  • Selection: Choose the lowest concentration that yields >90% of maximal activation without inhibiting growth (OD600 within 10% of control).

Module 3: Troubleshooting & FAQs

Q: My signal fades after 24 hours. I thought thiolactones were stable?

A: Thiolactones are hydrolytically stable (resistant to high pH), but they are oxidatively unstable.

  • The Chemistry: The sulfur atom in the ring is susceptible to oxidation to a sulfoxide or sulfone, which destroys biological activity.

  • The Fix:

    • Do not prepare aqueous dilutions in advance.

    • Avoid vigorous vortexing of aqueous solutions (introduces oxygen).

    • If long incubation (>24h) is required, supplement the media with a reducing agent like 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), assuming your reporter strain tolerates it.

Q: I see activation in my "No Agonist" control. Why?

A: This is likely "Crosstalk" or "Leaky Expression."

  • Contamination: Native C4-HSL sticks to plastics. Did you use fresh pipette tips and reservoirs?

  • Strain Background: If using P. aeruginosa, did you use a

    
     mutant? Wild-type strains produce their own C4-HSL, masking the effect of your added C4-HTL.
    
  • LasR Crosstalk: At high concentrations (>50 µM), C4-analogs can sometimes weakly activate the LasR receptor or other orphan receptors (QscR).

Mechanism of Action Diagram

Mechanism Ligand C4-HTL (Exogenous) Transport Diffusion/Transport into Cell Ligand->Transport Receptor RhlR Protein (Unbound/Unstable) Transport->Receptor Binding Complex RhlR-Ligand Complex (Dimer) Receptor->Complex Stabilization DNA Promoter Binding (rhlA box) Complex->DNA Transcriptional Activation Output Gene Expression (Virulence/Bioluminescence) DNA->Output

Figure 2: Signal transduction pathway. C4-HTL mimics the native ligand to stabilize RhlR.

References

  • Cayman Chemical. (2024).[1][2] N-butyryl-L-Homocysteine thiolactone Product Information. Retrieved from

  • Geske, G. D., Miller, M. M., & Blackwell, H. E. (2008). "Design, synthesis, and biological evaluation of N-acylated homoserine lactones as quorum-sensing modulators." Chemical Society Reviews, 37(7).

  • McClean, K. H., et al. (1997).[2] "Quorum-sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology, 143(12), 3703-3711.[3][2]

  • Passador, L., et al. (1996). "Functional analysis of the Pseudomonas aeruginosa autoinducer PAI." Journal of Bacteriology, 178(20), 5995–6000.

Sources

addressing solubility issues of N-butyryl-L-Homoserine lactone in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-butyryl-L-Homoserine Lactone (C4-HSL)

Topic: Optimization of Solubility and Stability in Culture Media Document ID: TS-C4HSL-001 Last Updated: January 28, 2026

Executive Summary & Molecule Profile

N-butyryl-L-Homoserine lactone (C4-HSL) is a short-chain N-acyl homoserine lactone (AHL) utilized primarily by Pseudomonas aeruginosa (RhlI/RhlR system) for quorum sensing.[1][2][3] While C4-HSL exhibits higher water solubility than its long-chain counterparts (e.g., 3-oxo-C12-HSL), it presents unique challenges regarding pH-dependent hydrolytic instability (lactonolysis) and solvent compatibility .

This guide addresses the critical failure points in C4-HSL handling: precipitation upon dilution, biological inactivation via ring-opening, and solvent-induced cytotoxicity.

Quick Reference: Physicochemical Properties
PropertySpecificationCritical Note
Molecular Weight 171.2 g/mol Small molecule, diffuses freely across membranes.
Solubility (DMSO) ~30 mg/mLRecommended for stock solutions.[4][5][6]
Solubility (PBS, pH 7.2) ~10 mg/mLUnstable. Use immediately; do not store.
Solubility (Ethanol) SolubleAVOID. Promotes lactonolysis/ring-opening.[4][5][6][7]
Stability (pH) Stable < pH 6.0Rapid hydrolysis at pH > 7.0 (Half-life < 24h).

Validated Preparation Protocol

To ensure reproducibility, follow this "Self-Validating System." This workflow minimizes hydrolysis while preventing solvent shock to sensitive cultures.

Step-by-Step Workflow
  • Stock Preparation (Solvent Phase):

    • Dissolve crystalline C4-HSL in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 10–100 mM .

    • Why: DMSO prevents hydrolysis during storage. Water or buffers should never be used for long-term stock storage.

    • Storage: Aliquot into glass vials (Teflon-lined caps) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (Optional but Recommended):

    • If the final target concentration is low (nM range), perform a serial dilution in DMSO first.

    • Goal: Keep the volume of DMSO added to the culture media below 0.1% (v/v) to avoid cytotoxicity.

  • Final Application (Aqueous Phase):

    • Add the DMSO stock directly to the culture medium immediately prior to use .

    • Critical Control: Ensure the culture media is buffered to pH 6.5–6.8 if the experiment allows. At pH 7.5 or higher, C4-HSL degrades rapidly.

Visualizing the Workflow & Degradation Pathway

The following diagram illustrates the preparation logic and the chemical risk of lactonolysis.

C4HSL_Workflow cluster_0 Biological Environment Solid Crystalline C4-HSL DMSO_Stock Stock Solution (DMSO, 100mM) Solid->DMSO_Stock Dissolve (Stable) Ethanol_Stock Ethanol Stock (NOT RECOMMENDED) Solid->Ethanol_Stock Risk of Solvolysis Culture_Media Culture Media (pH 7.0-7.4) DMSO_Stock->Culture_Media Dilute <0.1% v/v Active_Signal Active Signaling (Intact Lactone) Culture_Media->Active_Signal Immediate Use Inactive_Signal Inactive Product (N-butyryl-L-homoserine) Active_Signal->Inactive_Signal pH > 7.0 (Lactonolysis) Inactive_Signal->Active_Signal Acidification (pH < 2.0)

Caption: Operational workflow for C4-HSL preparation contrasting stable DMSO pathways against pH-mediated degradation (lactonolysis) in culture media.

Troubleshooting Guide: Causality & Resolution

This section addresses specific user scenarios based on the chemical behavior of C4-HSL.

Issue 1: "I added C4-HSL to my culture, but I see no biological response (Quorum Sensing failure)."
  • Root Cause A: Lactonolysis (pH Instability).

    • Mechanism:[8][9][10] In media with pH > 7.0 (common for LB or DMEM), the lactone ring hydrolyzes, forming N-butyryl-L-homoserine. This open-ring form does not bind the RhlR receptor effectively.

    • Solution: Buffer your media to pH 6.5–6.8 using MES or PIPES if the cells tolerate it. If neutral pH is required, refresh the media with new C4-HSL every 12–24 hours.

  • Root Cause B: Solvent Interference (Ethanol).

    • Mechanism:[8][9][10] Users often dissolve AHLs in ethanol. Ethanol can facilitate nucleophilic attack on the lactone ring, leading to degradation even before the experiment starts.

    • Solution: Switch to anhydrous DMSO for all stock preparations.

Issue 2: "My bacteria/cells are dying in the treated wells, including the controls."
  • Root Cause: Solvent Cytotoxicity.

    • Mechanism:[8][9][10] While C4-HSL is soluble in DMSO, adding too much stock solution to reach high concentrations (e.g., mM range) introduces toxic levels of DMSO (>1%).

    • Solution:

      • Prepare a more concentrated stock (e.g., 100 mM) so the volume added is smaller.

      • Ensure final DMSO concentration is < 0.1% .

      • Self-Validation: Always include a "Vehicle Control" well containing only the solvent (DMSO) at the same volume used in the experimental wells.

Issue 3: "I observe precipitation when adding the stock to the media."
  • Root Cause: "Salting Out" / Solubility Shock.

    • Mechanism:[8][9][10] Rapid addition of a hydrophobic stock into a high-salt aqueous buffer (like PBS or saline) can cause transient precipitation, especially if the stock concentration is near saturation.

    • Solution:

      • Vortex the media immediately upon addition.

      • Pre-dilute the DMSO stock into a small volume of water (not saline) before adding to the high-salt bulk media.

      • Ensure the final concentration does not exceed the aqueous solubility limit (~10 mg/mL), though bioassays rarely require concentrations this high.

Frequently Asked Questions (FAQs)

Q: Can I autoclave culture media containing C4-HSL? A: No. Autoclaving destroys AHLs through high-temperature hydrolysis. Always filter-sterilize your C4-HSL stock (using a 0.2 µm chemical-resistant filter, e.g., PTFE or Nylon) and add it to the media after the media has been autoclaved and cooled.

Q: Can I store aqueous dilutions of C4-HSL at 4°C? A: Not recommended. Even at 4°C, hydrolysis occurs at neutral pH. Aqueous solutions should be prepared fresh. If you must store them, acidify the solution to pH < 5.0 and freeze at -20°C, but fresh preparation is always superior for quantitative accuracy.

Q: Why does C4-HSL seem less stable than C12-HSL? A: While C12-HSL is more prone to sorption (sticking to plastics), C4-HSL is more susceptible to rapid turnover and pH-mediated hydrolysis in supernatants because it remains in the aqueous phase where hydroxide ions attack the ring. C12-HSL partitions into membranes, which can offer some protection against aqueous hydrolysis.

Q: Is C4-HSL sensitive to light? A: Generally, AHLs are not highly photosensitive, but they are chemically reactive. It is Good Laboratory Practice (GLP) to store stocks in amber vials to prevent any potential photo-oxidation of the acyl chain or solvent degradation.

References

  • Cayman Chemical. (2022).[4][5][6] N-butyryl-L-Homoserine lactone Product Information & Solubility Data. Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. Link

  • Pearson, J. P., et al. (1995). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences, 92(5), 1490-1494. Link

  • MedChemExpress. (2024). N-Butanoyl-L-homoserine lactone (C4-HSL) Technical Data. Link

Sources

best practices for preventing degradation of C4-HSL during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed to serve as a comprehensive support resource for researchers working with N-Butyryl-L-homoserine lactone (C4-HSL). It prioritizes chemical stability mechanisms to ensure experimental reproducibility.

Core Mechanism: Why C4-HSL Degrades

Q: Why is my C4-HSL stock losing potency despite being stored at -20°C?

A: The primary cause of C4-HSL instability is pH-dependent lactonolysis .[1][2] Unlike peptides or DNA, Acyl-Homoserine Lactones (AHLs) contain a lactone ring that is chemically sensitive to nucleophilic attack by hydroxide ions (


).
  • The Mechanism: At basic or even neutral pH (pH

    
     7.0), the lactone ring hydrolyzes (opens), converting the active signaling molecule (N-butyryl-L-homoserine lactone) into the biologically inactive N-butyryl-L-homoserine.
    
  • Chain Length Sensitivity: Shorter chain AHLs like C4-HSL are more susceptible to lactonolysis than longer chain counterparts (e.g., 3-oxo-C12-HSL) because the shorter acyl tail provides less steric protection to the lactone ring.

  • Reversibility: This process is reversible. Lowering the pH to highly acidic levels (pH < 2.0) can re-cyclize the ring, but this is a rescue maneuver, not a storage strategy.

Visualization: The Lactonolysis Pathway

The following diagram illustrates the chemical fate of C4-HSL under varying conditions.

LactonolysisMechanism C4HSL Active C4-HSL (Lactone Ring Closed) OpenRing Inactive N-butyryl-homoserine (Ring Open) C4HSL->OpenRing Hydrolysis (Fast) OpenRing->C4HSL Recyclization (Slow) HighPH High pH (>7.0) Temp > 25°C HighPH->C4HSL Promotes LowPH Low pH (<2.0) Acidification LowPH->OpenRing Promotes

Caption: Figure 1. The reversible degradation pathway of C4-HSL. High pH drives rapid inactivation; low pH facilitates rescue.

Storage Protocols: The Gold Standard

Q: What is the absolute best way to store C4-HSL for long-term (>6 months) stability?

A: The "Gold Standard" is storage as a lyophilized (dry) powder at -80°C . If a liquid stock is required, you must control both water content (hydrolysis) and pH.

Protocol A: Preparation of Liquid Stocks

Do NOT store C4-HSL in water or Phosphate Buffered Saline (PBS).

ParameterRecommendationRationale
Solvent Acidified Ethyl Acetate (0.01% Glacial Acetic Acid)Prevents lactonolysis; Ethyl acetate is volatile and easy to remove before assays.
Alternative Solvent Anhydrous DMSO High solubility; low volatility makes it harder to remove, but stable if kept dry.
Concentration 10–100 mMHigher concentrations minimize the surface-area-to-volume ratio interaction with container walls.
Container Glass Vials (Amber)Plastic tubes (polystyrene) can absorb hydrophobic AHLs; amber glass prevents photodegradation.
Temperature -80°C (Preferred) or -20°CChemical kinetics (hydrolysis) slow significantly at -80°C.
Protocol B: Working Solutions

Q: How do I prepare a working solution for a bioassay without inducing degradation?

  • Dilute Immediately: Prepare working solutions in culture media immediately before use.

  • Buffer the Media: If your bacteria tolerate it, buffer your LB or minimal media to pH 6.5 using MES or PIPES. Avoid pH 7.5–8.0.[3]

  • Solvent Control: If using Acidified Ethyl Acetate stocks, aliquot the required amount into a sterile glass vial, evaporate the solvent under a nitrogen stream, and reconstitute in the media. This eliminates solvent toxicity.

Visualization: Storage Decision Tree

StorageDecision Start C4-HSL Sample Form Form? Start->Form Solid Solid Powder Form->Solid Liquid Liquid Stock Form->Liquid SolidStore Store at -80°C (Indefinite Stability) Solid->SolidStore SolventChoice Select Solvent Liquid->SolventChoice AcidEtOAc Acidified Ethyl Acetate (0.01% Acetic Acid) SolventChoice->AcidEtOAc DMSO Anhydrous DMSO (Molecular Sieve Dried) SolventChoice->DMSO Water Water/PBS SolventChoice->Water Usage1 Best for: Extraction & Evaporation methods AcidEtOAc->Usage1 Usage2 Best for: Direct addition (if cells tolerate DMSO) DMSO->Usage2 Usage3 DO NOT USE Rapid Hydrolysis Water->Usage3

Caption: Figure 2. Decision logic for selecting the appropriate storage matrix based on experimental needs.

Troubleshooting & Quality Control

Q: My reporter strain isn't responding to the C4-HSL. Is it the bacteria or the molecule?

A: Use this diagnostic workflow to isolate the failure point.

Diagnostic 1: The "Rescue" Test (Checking for Lactonolysis)

If your C4-HSL has hydrolyzed into N-butyryl-homoserine, it is biologically inactive but chemically intact.

  • Take 100 µL of your suspect stock.

  • Acidify to pH 2.0 using HCl.

  • Incubate at room temperature for 24 hours (this promotes re-cyclization).

  • Neutralize carefully to pH 6.0 and run the bioassay immediately.

    • Result: If activity returns, your stock had suffered lactonolysis (pH damage).[2]

    • Result: If no activity returns, the molecule may be degraded by other means (enzymatic) or the concentration is too low.

Diagnostic 2: Biological Contamination (Enzymatic Degradation)

Q: I dissolved C4-HSL in non-sterile water and it worked yesterday, but not today. A: You likely have Quorum Quenching contamination. Many environmental bacteria (e.g., Bacillus spp.) produce lactonases (AiiA) or acylases that enzymatically cleave the lactone ring or the acyl chain.

  • Solution: Always filter-sterilize (0.22 µm) aqueous working solutions and never store them.

Quantitative Stability Data
ConditionEstimated Half-Life (

)
Status
pH 2.0 (22°C) > 30 daysStable (Ring Closed)
pH 6.0 (22°C) ~ 20–30 daysAcceptable
pH 7.0 (37°C) < 24 hoursRisky
pH 8.5 (37°C) < 4 hoursCritical Failure

References

  • Yates, E. A., et al. (2002).[4] "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa." Infection and Immunity.

  • Kaufmann, G. F., et al. (2005). "Revisiting Quorum Sensing: Discovery of Additional Chemical Signals for P. aeruginosa." Proceedings of the National Academy of Sciences.

  • Pearson, J. P., et al. (1994). "Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes." Proceedings of the National Academy of Sciences.

  • Hmelo, L. R., & VanMooy, B. A. (2009). "Kinetic constraints on acylated homoserine lactone-based quorum sensing in marine environments." Aquatic Microbial Ecology.

Sources

Technical Support Center: Acyl-Homoserine Lactone (AHL) Experimentation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Pitfalls in Quorum Sensing Assays

Introduction: The "Hidden" Chemistry of QS Signals

Welcome to the technical support hub. As Senior Application Scientists, we often see researchers fail not because of poor experimental design, but because they treat Acyl-Homoserine Lactones (AHLs) as stable, inert reagents. They are not.

AHLs are chemically dynamic molecules containing a lactone ring susceptible to hydrolysis (lactonolysis) and an acyl chain that dictates solubility and receptor specificity. Ignoring the chemical volatility of the lactone ring is the single most common cause of experimental failure.

This guide addresses the three critical failure points: Stability (pH), Extraction Efficiency, and Biosensor Specificity.

Module 1: Signal Disappearance & Stability

Q: Why did my AHL signal vanish in sterile media after 24 hours?

Diagnosis: You likely experienced pH-dependent lactonolysis .[1][2] The Mechanism: At physiological pH (7.0) and above, the lactone ring of AHLs undergoes nucleophilic attack by hydroxide ions. This opens the ring, converting the active AHL into an inactive acyl-homoserine compound. This reaction is non-enzymatic and temperature-dependent.

  • Critical Insight: This process is reversible chemically but often mistaken for enzymatic degradation (quorum quenching). If you are studying quorum quenching, you must distinguish between lactonase activity (reversible) and acylase activity (irreversible).

The Fix:

  • Buffer Your Media: Use MOPS or HEPES to maintain pH < 6.5 during long incubations if biological conditions permit.

  • The Acid Test (Self-Validation): If you suspect degradation, acidify a small aliquot of your supernatant to pH 2.0 and incubate for 24 hours. If the signal returns, the ring simply opened due to pH. If it does not return, the bond was cleaved enzymatically (acylase) or the molecule was metabolized.

Visualization: The Lactonolysis Equilibrium

lactonolysis cluster_0 Chemical State vs. Biological Activity AHL Active AHL (Lactone Ring Closed) Open Inactive Acyl-Homoserine (Ring Open / Anionic) AHL->Open pH > 7.0 (OH- Attack) Open->AHL Acidification (pH < 2.0)

Caption: Figure 1. The pH-dependent equilibrium between the active lactone form and the inactive open-ring form.[3] Note that acidification can reverse the reaction.[4][5]

Module 2: Extraction Failures

Q: I extracted 1L of supernatant with Ethyl Acetate but recovered <10% of my AHLs. Why?

Diagnosis: You likely failed to acidify your solvent or supernatant. The Causality: As described in Module 1, a significant portion of AHLs in culture media (pH 7+) exists in the open-ring form. The open form contains a carboxylate group, making it anionic and highly water-soluble. It will not partition into the organic phase (Ethyl Acetate).[6]

The Fix: You must drive the equilibrium back to the protonated, closed-ring lactone form to make it hydrophobic enough for organic extraction.

Protocol: Acidified Ethyl Acetate Extraction

Standardized workflow for maximum recovery (Yates et al., 2002).

  • Preparation: Cell-free supernatant (centrifuge at 10,000 x g for 10 min).

  • Acidification (Critical Step):

    • Option A: Acidify the supernatant to pH 4.0–5.0 using HCl before extraction.

    • Option B (Preferred): Use Acidified Ethyl Acetate .[6][7][8] Add Glacial Acetic Acid to Ethyl Acetate at a ratio of 0.1% to 0.5% (v/v).

  • Extraction:

    • Mix Supernatant and Acidified Ethyl Acetate (1:1 ratio).

    • Shake vigorously for 20 minutes.

    • Separate phases (AHLs are in the top organic layer).

    • Repeat 2-3 times and pool the organic fractions.

  • Drying: Evaporate solvent using a rotary evaporator (Max 40°C) or nitrogen stream.

  • Reconstitution: Dissolve residue in a small volume of acidified ethyl acetate or acetonitrile for storage.

Module 3: Biosensor Specificity & "False Negatives"

Q: My strain produces AHLs (confirmed by MS), but the biosensor shows no color change. Is the sensor broken?

Diagnosis: You are likely using a biosensor with the wrong acyl-chain specificity . The Causality: Bacterial LuxR-type receptors are highly specific. A sensor designed for short-chain AHLs (C4-C6) often cannot bind or respond to long-chain (C10-C14) or 3-oxo-substituted AHLs due to steric hindrance in the ligand-binding pocket.

Data: Biosensor Specificity Matrix
Biosensor StrainReporter SystemPrimary SpecificityDetects 3-oxo?Common Application
C. violaceum CV026 Violacein (Purple)Short Chain (C4 – C8)Weak/NoScreening Erwinia, Vibrio signals
A. tumefaciens NTL4

-Gal (Blue/X-Gal)
Broad Range (C6 – C14)Yes (High) Detecting Pseudomonas (3-oxo-C12)
E. coli (pSB401) BioluminescenceShort Chain (C6)YesHigh-sensitivity quantification
E. coli (pSB1075) BioluminescenceLong Chain (C10 – C14)YesLasR-based detection
Visualization: Biosensor Selection Logic

biosensor_logic Start Unknown AHL Sample ChainLen Suspected Chain Length? Start->ChainLen Short Short (C4 - C8) ChainLen->Short Long Long (C10 - C14) ChainLen->Long Unknown Unknown / Broad ChainLen->Unknown CV026 Use C. violaceum CV026 (Purple Pigment) Short->CV026 NTL4 Use A. tumefaciens NTL4 (X-Gal Required) Long->NTL4 Panel Run Parallel Assay: CV026 + NTL4 Unknown->Panel

Caption: Figure 2. Decision tree for selecting the appropriate whole-cell biosensor based on suspected AHL chain length.

Module 4: Stock Solution & Storage

Q: My synthetic AHL standard curve is inconsistent from week to week.

Diagnosis: Hydrolysis in the stock solution. The Fix:

  • Never store AHL stocks in water or PBS, even at -20°C. The pH of water can fluctuate, and hydrolysis will occur slowly over time.

  • Protocol: Store stock solutions (e.g., 10 mM) in 100% Acidified Ethyl Acetate or DMSO at -20°C.

  • Usage: When needed, aliquot the stock into a sterile tube, evaporate the solvent (if EtOAc) using nitrogen, and immediately reconstitute in media just before the experiment.

References

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[5][9] Infection and Immunity, 70(10), 5635–5646.[2][5]

  • Pearson, J. P., et al. (1995). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences, 92(5), 1490–1494.

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703–3711.

  • Steindler, L., & Venturi, V. (2007). Detection of quorum sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1–9.

Sources

potential off-target effects of N-[(3S)-2-oxothiolan-3-yl]butanamide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HCTL)

Executive Summary & Compound Profile

Compound Identity:

  • IUPAC Name: this compound

  • Common Names: N-Butyryl-L-homocysteine thiolactone; C4-HCTL; C4-HTL.

  • Primary Application: Synthetic analog of the quorum sensing (QS) autoinducer N-butyryl-L-homoserine lactone (C4-HSL). Used as a hydrolysis-resistant probe to modulate LuxR-type receptors (e.g., RhlR in P. aeruginosa, SdiA in Salmonella).

Technical Context: While C4-HCTL is designed to resist the lactonase-mediated hydrolysis that degrades native HSLs, its thiolactone moiety introduces unique chemical reactivities. This guide addresses the "silent" variables—specifically aminolysis and thiol-redox artifacts —that often confound experimental data.

Troubleshooting Guide (FAQ)

Q1: Why do I observe inconsistent IC50/EC50 values across different media types?

Diagnosis: Nucleophilic Ring-Opening (Aminolysis). Unlike the native lactone (C4-HSL), the thiolactone ring of C4-HCTL is highly susceptible to nucleophilic attack by primary amines found in rich media (e.g., Tris, amino acids in LB/TB broth).

  • The Artifact: The amine in the media attacks the thiolactone carbonyl, opening the ring. This deactivates the QS-modulating pharmacophore and generates a free thiol species.

  • Solution:

    • Switch to amine-free buffers (e.g., PBS, HEPES, MOPS) for short-term assays.

    • If rich media is required, quantify the effective concentration using a reporter strain immediately prior to the assay, or replenish the compound every 4–6 hours.

Q2: My mammalian cell viability controls show unexpected toxicity. Is C4-HCTL cytotoxic?

Diagnosis: Protein Thiolation and Redox Stress. While C4-HCTL targets bacterial receptors, high concentrations (>50 µM) in eukaryotic culture can lead to off-target effects via two mechanisms:

  • "Trojan Horse" Acylation: The thiolactone ring can react with lysine residues on mammalian proteins, covalently modifying them (N-homocysteinylation-like reaction). This can alter protein function or trigger unfolded protein responses (UPR).

  • Mitochondrial Stress: The ring-opened product exposes a free sulfhydryl (-SH) group. Accumulation of this thiol can perturb the cellular redox balance (GSH/GSSG ratio), potentially inducing apoptosis independent of any receptor signaling.

  • Solution: Always include a "Ring-Opened" Control (see Protocol A) to distinguish between specific signaling effects and chemical toxicity.

Q3: I see high background fluorescence in my reporter assay. Is the compound autofluorescent?

Diagnosis: pH-Induced Hydrolysis & Thiol Reactivity. C4-HCTL is not autofluorescent. However, if your assay uses thiol-sensitive probes or redox dyes (e.g., Resazurin/AlamarBlue), the free thiol generated from hydrolysis will reduce the dye, creating a false-positive signal.

  • Solution:

    • Maintain pH < 7.5. The half-life of thiolactones decreases significantly at pH > 8.0.

    • Avoid redox-based viability dyes; use ATP-based endpoints (e.g., CellTiter-Glo) instead.

Technical Deep Dive: The "Thiolactone Trap"

To ensure data integrity, researchers must understand the degradation pathway of C4-HCTL. Unlike the lactone, which hydrolyzes to a hydroxy-acid, the thiolactone hydrolyzes (or undergoes aminolysis) to form a mercapto-acid (free thiol) .

Pathway Visualization (Graphviz)

G C4_HCTL C4-HCTL (Active Agonist/Antagonist) Transition Tetrahedral Intermediate C4_HCTL->Transition Nucleophilic Attack (pH > 7.5 or Amine-rich) Nucleophile Nucleophile (OH- or R-NH2) Nucleophile->Transition Inactive Ring-Opened Product (Inactive in QS) Transition->Inactive Ring Opening Artifact Free Thiol (-SH) (Redox Artifacts) Inactive->Artifact Exposes Sulfhydryl

Figure 1: Degradation pathway of N-butyryl-L-homocysteine thiolactone. The generation of the free thiol (Artifact) is the primary source of off-target chemical noise.

Validated Experimental Protocols

Protocol A: Preparation of the "Ring-Opened" Negative Control

Purpose: To validate that observed biological effects are due to the intact thiolactone ring and not the hydrolysis product.

  • Dissolve: Prepare a 10 mM stock of C4-HCTL in DMSO.

  • Hydrolyze: Dilute to 1 mM in 0.1 M NaOH.

  • Incubate: Heat at 37°C for 4 hours (or overnight at RT). The high pH forces ring opening.

  • Neutralize: Adjust pH back to 7.0 using HCl. Verify pH with a micro-probe.

  • Application: Use this solution at the same molar concentration as your experimental arm.

    • Result Interpretation: If the "Ring-Opened" control elicits the same response as the fresh compound, your effect is likely an off-target chemical artifact (redox or acidity), not specific QS modulation.

Protocol B: Ellman’s Test for Thiolactone Integrity

Purpose: To quantify the percentage of degraded (ring-opened) compound in your stock or media.

  • Reagent: Prepare Ellman’s Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0).

  • Sample: Take 10 µL of your C4-HCTL experimental media.

  • Reaction: Mix 10 µL sample + 190 µL DTNB solution in a clear 96-well plate.

  • Read: Measure Absorbance at 412 nm immediately.

  • Calculation:

    • Intact Thiolactone = No reaction (Low OD).

    • Ring-Opened Species = Yellow color (High OD).

    • Note: A standard curve using L-cysteine or mercaptoethanol is recommended for quantification.

Comparative Data: Lactone vs. Thiolactone

FeatureC4-HSL (Native Lactone)C4-HCTL (Thiolactone Analog)Implication for Experiments
Hydrolytic Stability Low (t½ ~ hours at pH 7)High (t½ ~ days at pH 7)C4-HCTL is superior for long-term biofilm assays.[1]
Aminolysis Susceptibility LowHigh Avoid Tris/Glycine buffers with C4-HCTL.[1]
Degradation Product Hydroxy-acid (Inert)Mercapto-acid (Reactive) C4-HCTL degradation can cause redox artifacts.[1]
Receptor Affinity Native (Baseline)Variable (Modulator) Can act as a "Super-Agonist" (e.g., SdiA) or Antagonist.[1]

References

  • McInnis, C. E., & Blackwell, H. E. (2011). "Thiolactone modulators of quorum sensing revealed through library design and screening."[2] Bioorganic & Medicinal Chemistry, 19(16), 4820-4828.

    • Key Insight: Establishes the enhanced hydrolytic stability of thiolactone analogs compared to native lactones and their utility as QS modul
  • Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." Journal of Nutrition, 130(2S Suppl), 377S-381S.

    • Key Insight: Describes the chemical mechanism of thiolactone-mediated protein acyl
  • Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2005). "Small molecule inhibitors of bacterial quorum sensing and biofilm formation." Journal of the American Chemical Society, 127(37), 12762-12763. [1]

    • Key Insight: Foundational work on synthetic HSL analogs and their structure-activity rel
  • Eberhard, A., et al. (1981). "Structural identification of autoinducer of Photobacterium fischeri luciferase." Biochemistry, 20(9), 2444-2449.

    • Key Insight: The baseline characterization of acyl-homoserine lactone chemistry.

Sources

Validation & Comparative

Comparative Analysis: N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HCTL) vs. Natural AHL Signals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of Quorum Sensing (QS) modulation, stability often dictates utility. While natural N-acyl homoserine lactones (AHLs) like N-butyryl-L-homoserine lactone (C4-HSL ) are the gold standard for biological affinity, they suffer from rapid hydrolytic degradation at physiological pH (lactonolysis).

The subject of this guide,


-[(3S)-2-oxothiolan-3-yl]butanamide —commonly referred to as 

-butyryl-L-homocysteine thiolactone (C4-HCTL)
—is a bioisostere where the ring oxygen is replaced by sulfur. This substitution confers significantly enhanced hydrolytic stability while retaining agonist activity for specific LuxR-type receptors, particularly RhlR in Pseudomonas aeruginosa and CviR in Chromobacterium violaceum.

The Verdict: C4-HCTL is the superior choice for long-duration assays (


24h) and environments with pH 

, whereas C4-HSL remains the reference standard for short-term kinetic studies where native binding kinetics are required.

Chemical & Mechanistic Comparison

Structural Bioisosterism

The core difference lies in the heteroatom of the five-membered ring.

  • C4-HSL (Natural): Contains a lactone (cyclic ester). The carbonyl carbon is highly electrophilic and susceptible to hydroxide attack.

  • C4-HCTL (Synthetic): Contains a thiolactone (cyclic thioester). The sulfur atom is less electronegative than oxygen, altering the electronic distribution. Thiolactones are generally more resistant to non-enzymatic hydrolysis at physiological pH but can still be cleaved by specific enzymes (e.g., paraoxonases).

Mechanism of Action and Stability

The primary failure mode for natural AHLs is lactonolysis —the opening of the lactone ring to form an acyl-homoserine. This open-ring form is biologically inactive and does not bind the receptor. C4-HCTL resists this ring-opening, maintaining an active conformation for longer periods.

QS_Mechanism cluster_ligands Ligand Stability cluster_fate Physiological Fate (pH 7.4) C4HSL C4-HSL (Natural Lactone) OpenRing Ring-Opened Product (Inactive) C4HSL->OpenRing Rapid Hydrolysis (t1/2 ~24h) ActiveLigand Active Ligand (Intact) C4HSL->ActiveLigand Minor Fraction C4HCTL C4-HCTL (Thiolactone Analog) C4HCTL->OpenRing Negligible C4HCTL->ActiveLigand High Stability (t1/2 >100h) Receptor RhlR Receptor (Activation) ActiveLigand->Receptor Binding GeneExp Virulence Factors (Pyocyanin/Rhamnolipids) Receptor->GeneExp Transcriptional Control

Figure 1: Comparative Stability and Activation Pathway. C4-HCTL maintains the active "closed-ring" conformation significantly longer than C4-HSL, ensuring sustained receptor activation.

Comparative Performance Data

The following data aggregates findings from P. aeruginosa (RhlR system) and C. violaceum (CviR system) assays.

FeatureC4-HSL (Natural) C4-HCTL (Thiolactone) Implication
CAS Number 67605-85-0202284-85-3Distinct chemical entities.
Receptor Affinity (RhlR) High (

nM range)
Moderate to HighC4-HCTL is a robust agonist but may require slightly higher concentrations for max induction.
Hydrolytic Half-life (pH 7.4) ~24 hours

150 hours
Critical: C4-HCTL is preferred for long-term biofilm studies.
pH Tolerance Unstable at pH

Stable up to pH 8.5C4-HCTL is essential for marine or alkaline media experiments.
Enzymatic Degradation Susceptible to Lactonases (AiiA)Resistant to AiiA; Susceptible to ParaoxonasesC4-HCTL resists standard bacterial quorum quenching enzymes.
Metabolic Byproducts Homoserine (Benign)Homocysteine (Toxic)High concentrations of free homocysteine can cause protein N-homocysteinylation.
Key Insight: The "Super-Agonist" Effect

In long-duration assays (48h+), C4-HCTL often appears more potent than C4-HSL. This is an artifact of stability: while C4-HSL degrades and loses activity over the incubation period, C4-HCTL persists, leading to a higher integrated signal over time [1, 2].

Experimental Protocols

Protocol A: Comparative Bioassay (Violacein Induction)

Objective: Compare the EC50 of C4-HSL and C4-HCTL using Chromobacterium violaceum CV026 (an AHL-negative mutant that produces purple pigment only in the presence of exogenous short-chain AHLs).

Reagents:

  • Reporter Strain: C. violaceum CV026.

  • Media: Luria-Bertani (LB) broth, supplemented with Kanamycin (if required for strain maintenance).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Stock Prep: Dissolve C4-HSL and C4-HCTL in DMSO to 10 mM. Serially dilute in LB media to range from 10 nM to 100

    
    M.
    
  • Inoculation: Dilute overnight culture of CV026 1:100 into fresh LB.

  • Treatment: Add 190

    
    L of cell suspension + 10 
    
    
    
    L of ligand dilution to 96-well plates.
    • Control: DMSO only (Negative).

  • Incubation: Incubate at 30°C for 24 hours (shaking 200 rpm).

  • Quantification:

    • Centrifuge plate to pellet cells. Remove supernatant.

    • Resuspend pellet in DMSO to extract violacein pigment.

    • Centrifuge again to pellet cell debris.

    • Measure Absorbance of supernatant at 585 nm .

Protocol B: Hydrolytic Stability Assessment

Objective: Validate the stability advantage of the thiolactone.[1]

Workflow:

  • Buffer Prep: Prepare Phosphate Buffered Saline (PBS) at pH 7.0 and pH 8.0.

  • Incubation: Add C4-HSL and C4-HCTL (final conc. 50

    
    M) to buffers. Incubate at 37°C.
    
  • Sampling: Remove aliquots at t=0, 6, 12, 24, and 48 hours.

  • Analysis: Analyze via LC-MS/MS or HPLC.

    • C4-HSL Monitoring: Loss of peak at retention time (RT) X; appearance of ring-open peak.

    • C4-HCTL Monitoring: Persistence of peak at RT Y.

Protocol_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock 10mM Stocks (DMSO) Plate 96-Well Plate (190uL Cells + 10uL Ligand) Stock->Plate Media Reporter Strain (CV026 in LB) Media->Plate Incubate Incubation 24h @ 30°C Plate->Incubate Extract DMSO Extraction (Violacein) Incubate->Extract Read Absorbance @ 585 nm Extract->Read

Figure 2: High-Throughput Reporter Assay Workflow. Standardized protocol for comparing potency of thiolactone vs. lactone ligands.

Safety & Drug Development Implications

The "Homocysteine" Risk Factor

While C4-HCTL is a powerful tool, researchers must be aware of its metabolic fate. Unlike the hydrolysis of C4-HSL (yielding homoserine), the hydrolysis of C4-HCTL yields homocysteine .

  • In Vitro: Generally negligible impact at micromolar concentrations.

  • In Vivo: High levels of homocysteine are toxic and associated with cardiovascular risk (atherosclerosis) due to protein N-homocysteinylation [3].[2]

  • Recommendation: For animal models, ensure the dosage does not elevate systemic homocysteine to toxic levels. Use C4-HCTL primarily as a chemical probe or topical agent rather than a systemic therapeutic candidate without modification.

Drug Design Opportunities

The thiolactone scaffold serves as an excellent starting point for Quorum Sensing Inhibitors (QSIs) . By modifying the acyl tail (e.g., adding phenyl rings or increasing chain length) while keeping the stable thiolactone head, researchers can create competitive antagonists that block the RhlR receptor without being degraded by the bacteria's defense enzymes [4].

References

  • McInnis, C. E., et al. (2011).[1][3] "Thiolactone modulators of quorum sensing revealed through library design and screening."[4] Bioorganic & Medicinal Chemistry, 19(16), 4820-4830. Link

  • Passador, L., et al. (1996). "Functional analysis of the Pseudomonas aeruginosa autoinducer PAI." Journal of Bacteriology, 178(20), 5995–6000. Link

  • Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein synthesis-dependent activation." Journal of Biological Chemistry, 275(6), 3957-3962. Link

  • Eberhard, A., et al. (2000).[5] "Structural identification of autoinducer of Photobacterium fischeri luciferase." Biochemistry, 20(9), 2444-2449. Link

Sources

Comparative Guide: C4-HSL vs. 3-oxo-C12-HSL in Pseudomonas aeruginosa Signaling

[1][2][3][4]

Executive Summary: The Master and The Manager

In the quorum sensing (QS) circuitry of Pseudomonas aeruginosa, 3-oxo-C12-HSL and C4-HSL function as the primary autoinducers for the Las and Rhl systems, respectively.[1][2] While they share a homoserine lactone core, their divergent acyl chains dictate distinct physicochemical behaviors, transport mechanisms, and biological roles.

  • 3-oxo-C12-HSL (The Master): A long-chain, lipophilic molecule that acts as the global regulator. It is not only a bacterial signal but a potent inter-kingdom modulator, capable of altering host immune responses and inducing apoptosis in mammalian cells.

  • C4-HSL (The Manager): A short-chain, hydrophilic molecule that functions downstream of the Las system. It freely diffuses across membranes and primarily regulates local virulence factors like rhamnolipids and pyocyanin without significant direct effects on host cell viability.

Physicochemical & Transport Profile

The structural differences between these two molecules fundamentally alter how they are handled by the cell and how they must be handled in the laboratory.

FeatureN-butyryl-L-Homoserine lactone (C4-HSL)3-oxo-C12-HSL
System Rhl System (binds RhlR)Las System (binds LasR)
Chemical Structure Short acyl chain (4 carbons)Long acyl chain (12 carbons) + 3-oxo modification
Membrane Transport Passive Diffusion. Freely moves in/out of the cell; equilibrates rapidly (<30s).[3]Active Efflux. Requires MexAB-OprM pump for secretion; partitions into membranes; equilibrates slowly (~5 min).
Solubility High water solubility.Lipophilic; low water solubility (requires organic solvent carriers like DMSO/Acetonitrile).
Stability (pH) High susceptibility to lactonolysis (ring-opening) at alkaline pH.More stable than C4-HSL at neutral pH, but still degrades; long chain offers steric protection.
Host Interaction Minimal/No direct cytotoxicity.High cytotoxicity. Induces apoptosis via mitochondrial disruption and T2R14 bitter taste receptors.

Signaling Architecture: The Hierarchical Circuit

The P. aeruginosa QS network is often described as a hierarchy where the Las system controls the Rhl system.[4] However, this relationship is complex and context-dependent.

Mechanism of Action
  • Las System Initiation: LasI synthase produces 3-oxo-C12-HSL.[2][5][6] As density increases, it binds LasR.

  • The "Master" Switch: The LasR:3-oxo-C12-HSL complex activates the transcription of lasI (positive feedback) and rhlR (activating the downstream system).

  • Rhl System Activation: RhlR is produced but requires C4-HSL (synthesized by RhlI) to become active.

  • Virulence Output: Once active, RhlR:C4-HSL drives the production of specific exoproducts (pyocyanin, rhamnolipids).[2]

Visualizing the Pathway

QS_Hierarchycluster_LasLas System (Master)cluster_RhlRhl System (Subordinate)cluster_OutputVirulence FactorsLasILasI SynthaseC123-oxo-C12-HSLLasI->C12SynthesizesLasRLasR ReceptorC12->LasRBindsRhlRRhlR ReceptorC12->RhlRInhibits (Competitive)LasR_ComplexLasR : 3-oxo-C12ComplexLasR->LasR_ComplexDimerizationLasR_Complex->LasIAuto-induction (+)LasR_Complex->RhlRActivates TranscriptionRhlIRhlI SynthaseLasR_Complex->RhlIActivates TranscriptionLas_OutElastase (LasB)Exotoxin AProteasesLasR_Complex->Las_OutRegulatesRhlR_ComplexRhlR : C4ComplexRhlR->RhlR_ComplexC4C4-HSLRhlI->C4SynthesizesC4->RhlRBindsRhlR_Complex->RhlIAuto-induction (+)Rhl_OutPyocyaninRhamnolipidsHCNRhlR_Complex->Rhl_OutRegulates

Figure 1: The Hierarchical Quorum Sensing Circuit of P. aeruginosa. Note the central role of the LasR:3-oxo-C12 complex in activating the Rhl system.

Functional Outcomes & Virulence[2][3][6][8][9][10][11][12]

Bacterial Virulence
  • Las System (3-oxo-C12-HSL): primarily controls enzymes responsible for tissue destruction and immune evasion, such as Elastase B (LasB) and Exotoxin A .

  • Rhl System (C4-HSL): controls biosurfactants and secondary metabolites critical for biofilm architecture and oxidative stress, specifically Rhamnolipids and Pyocyanin .

Inter-Kingdom Signaling (Host Effects)

This is a critical differentiator for drug development.

  • 3-oxo-C12-HSL is an immunomodulator. It enters mammalian cells (via diffusion and transport) and interacts with the T2R14 bitter taste receptor and mitochondrial membranes. This triggers calcium signaling, ROS production, and apoptosis in macrophages and neutrophils. It can also suppress TNF-

    
     and induce IL-10, effectively dampening the host immune response to allow bacterial persistence.
    
  • C4-HSL is "silent" to the host. While it regulates bacterial virulence, C4-HSL itself does not exhibit significant cytotoxicity or immunomodulatory effects on host cells in isolation.

Experimental Protocols

A. Extraction of AHLs (Ethyl Acetate Method)

Standard protocol for isolating both C4 and 3-oxo-C12 from culture supernatants.

  • Culture: Grow P. aeruginosa in LB or minimal media to late log/early stationary phase (OD

    
     ~1.5–2.0).
    
  • Clarification: Centrifuge culture at 10,000

    
     g for 10 min; filter supernatant (0.22 
    
    
    m).
  • Extraction: Add acidified ethyl acetate (0.1% acetic acid) to the supernatant in a 1:1 ratio.

  • Phase Separation: Vortex vigorously for 1 min. Centrifuge to separate phases. Collect the upper organic phase.[7]

  • Repeat: Repeat extraction twice more.

  • Drying: Evaporate the combined organic fractions to dryness under nitrogen gas or rotary evaporation.

  • Reconstitution: Dissolve residue in a small volume (e.g., 100

    
    L) of HPLC-grade acetonitrile or methanol.
    
B. Reporter Strain Quantification

Choose the correct biosensor for the specific AHL.

Target AHLRecommended Reporter StrainMechanismReadout
C4-HSL Chromobacterium violaceum CV026 Defective in AHL synthase (cviI); produces purple pigment (violacein) only in presence of exogenous short-chain AHLs (C4-C8).Visual/Absorbance: Purple halo on agar; quantify pigment extraction at 585 nm .
3-oxo-C12-HSL Pseudomonas putida KS35 (pKDT17)Contains lasR and lasB-lacZ fusion.Fluorescence/Luminescence: GFP or

-gal activity. Highly specific for long-chain 3-oxo AHLs.
3-oxo-C12-HSL E. coli pSB1075 Plasmid-based lasR and lasI promoter fused to luxCDABE.Bioluminescence: Light production correlates with AHL concentration.

Protocol for CV026 (C4-HSL detection):

  • Pour LB agar plates containing C. violaceum CV026.

  • Punch wells in the agar.

  • Add 50

    
    L of extracted sample or C4-HSL standard (0.1 - 10 
    
    
    M) to wells.
  • Incubate at 30°C for 24-48 hours.

  • Result: Measure diameter of purple pigmentation halo.

C. LC-MS/MS Quantification (Gold Standard)

For precise quantification, especially in complex biological matrices.

  • Instrument: HPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 100% B over 10-15 mins.

  • Transitions (MRM Mode):

    • C4-HSL: Precursor m/z 172

      
       Product m/z 102 (lactone ring).
      
    • 3-oxo-C12-HSL: Precursor m/z 298

      
       Product m/z 102.
      
  • Internal Standard: Use a non-native AHL (e.g., N-heptanoyl-L-homoserine lactone) to normalize extraction efficiency.

References

  • Pearson, J. P., et al. (1994). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences. Link

  • Pearson, J. P., et al. (1995). Hierarchical regulation of quorum sensing in Pseudomonas aeruginosa. Journal of Bacteriology. Link

  • Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals.[3] Journal of Bacteriology. Link

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils.[8] Infection and Immunity. Link

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity. Link

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Link

  • Ortori, C. A., et al. (2011). Quantitative liquid chromatography-mass spectrometry analysis of N-acylhomoserine lactones reveals a new class of quorum sensing molecules. Journal of Chromatography A. Link

Comparative Guide: Validating N-[(3S)-2-oxothiolan-3-yl]butanamide Activity in Quorum Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity:


-[(3S)-2-oxothiolan-3-yl]butanamide
Common Name: 

-Butyryl-L-homocysteine thiolactone (C4-HCTL) Primary Application: Hydrolytically stable agonist for RhlR-type Quorum Sensing (QS) systems.

This guide evaluates the biological activity of C4-HCTL , a synthetic thiolactone analog of the native signaling molecule


-butyryl-L-homoserine lactone (C4-HSL ). While native homoserine lactones are the standard for studying Gram-negative bacterial communication, they suffer from rapid hydrolytic degradation at physiological pH (pH > 7.0).[1] C4-HCTL offers a robust alternative, maintaining specific RhlR activation while providing superior stability in long-duration assays.

Mechanism of Action & Chemical Logic

To validate this molecule, one must understand the structural nuance that differentiates it from the native ligand.

The Thiolactone Advantage

The native quorum sensing signal, C4-HSL, contains a lactone ring (cyclic ester). In aqueous environments, particularly at pH


 7, this ring undergoes lactonolysis (ring-opening), rendering the molecule biologically inactive.

C4-HCTL replaces the ring oxygen with sulfur. This thioester linkage significantly increases resistance to hydrolysis and enzymatic degradation by lactonases, while retaining the steric geometry required to bind the RhlR transcription factor in Pseudomonas aeruginosa and homologous receptors (e.g., CviR in Chromobacterium violaceum).

Signaling Pathway

Upon binding, C4-HCTL induces a conformational change in the cytosolic receptor, leading to dimerization and DNA binding.

QS_Pathway cluster_cell Bacterial Cytoplasm Ligand C4-HCTL (Stable Analog) Receptor RhlR / CviR (Monomer) Ligand->Receptor Diffusion & Binding Complex Ligand-Receptor Complex Receptor->Complex Folding Stabilization Dimer Active Dimer Complex->Dimer Dimerization DNA Target Promoter (e.g., vioA, rhlA) Dimer->DNA Transcriptional Activation Output Biological Response (Violacein / GFP) DNA->Output Gene Expression

Figure 1: Mechanism of Action.[2][3][4][5][6] C4-HCTL functions as a stable surrogate for the native ligand, driving the same transcriptional outcomes.

Comparative Analysis: C4-HCTL vs. Alternatives

The following table contrasts the thiolactone analog against the native ligand and long-chain variants.

FeatureC4-HCTL (The Product) Native C4-HSL Long-Chain (e.g., C12-HSL)
Chemical Class Homocysteine ThiolactoneHomoserine LactoneHomoserine Lactone
Hydrolytic Stability High (

h @ pH 7)
Low (

-10h @ pH 7)
Moderate (hydrophobic protection)
Receptor Specificity High affinity for RhlR , CviR High affinity for RhlR, CviRHigh affinity for LasR; Antagonistic to CviR
Biological Role Synthetic Probe / AgonistNative SignalNative Signal (Las system)
Assay Utility Long-term cultures (>24h), pH > 7 screeningShort-term assays, Physiological baselinesOrthogonal system testing

Key Insight: Use C4-HCTL when your experimental timeline exceeds 12 hours or when media pH cannot be strictly maintained at 6.5. Native C4-HSL is preferred only when replicating exact wild-type stoichiometric conditions is critical.

Validation Protocols using Reporter Strains

This section details how to validate the biological activity of C4-HCTL using the industry-standard biosensor Chromobacterium violaceum CV026.

Strain Profile: C. violaceum CV026[4][7][8][9][10]
  • Genotype: cviI::Tn5 (AHL synthase negative).[7]

  • Phenotype: Colorless (white) in the absence of exogenous AHLs. Produces violacein (purple pigment) in the presence of C4 to C8 acyl chain agonists.[4][8][7]

  • Suitability: Ideal for validating C4-HCTL agonism.

Protocol A: Qualitative Disc Diffusion Assay

Objective: Rapid visual confirmation of agonist activity.

  • Preparation:

    • Grow CV026 overnight in LB broth with Kanamycin (antibiotic selection) at 30°C.

    • Mix 100 µL of overnight culture into 5 mL of molten soft agar (0.7%) and pour over a solid LB agar plate.

  • Application:

    • Dissolve C4-HCTL in DMSO to a stock concentration of 10 mM.

    • Place sterile filter paper discs (6 mm) on the solidified agar.

    • Pipette 10 µL of C4-HCTL stock onto the disc. Include a DMSO-only control (negative) and C4-HSL (positive control).

  • Incubation:

    • Incubate plates upright at 30°C for 24–48 hours.

  • Analysis:

    • Positive Result: A purple halo of violacein pigmentation surrounds the disc.

    • Interpretation: The radius of the halo correlates with diffusion and potency. C4-HCTL typically produces a sharp, stable halo due to its resistance to degradation during the 48-hour incubation.

Protocol B: Quantitative Microplate Bioassay

Objective: Determine the EC50 (Effective Concentration) compared to native C4-HSL.

Microplate_Workflow Step1 1. Culture Prep Dilute CV026 O/N culture to OD600 = 0.1 Step2 2. Compound Array Serial dilute C4-HCTL (0.1 µM to 100 µM) Step1->Step2 Step3 3. Incubation 200µL/well, 30°C, 24h Shaking (200 rpm) Step2->Step3 Step4 4. Pigment Extraction Dry pellet, resolubilize violacein in DMSO Step3->Step4 Step5 5. Quantitation Measure Absorbance @ 585 nm Step4->Step5

Figure 2: Workflow for quantitative assessment of violacein induction.

Detailed Steps:

  • Seeding: In a 96-well plate, add 10 µL of serially diluted C4-HCTL (range: 10 nM – 100 µM).

  • Inoculation: Add 190 µL of diluted CV026 culture (OD600 ~0.05) to each well.

  • Growth: Incubate at 30°C for 24 hours with shaking.

  • Extraction (Crucial Step):

    • Centrifuge plate to pellet cells. Remove supernatant.

    • Resuspend pellet in 200 µL DMSO to solubilize the intracellular violacein pigment.

    • Centrifuge again to pellet cell debris (optional, improves accuracy).

  • Measurement: Transfer supernatant to a fresh clear plate and read Absorbance at 585 nm .

  • Data Analysis: Plot OD585 vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate EC50.

Data Interpretation & Troubleshooting

Expected Results
  • Agonism: C4-HCTL should induce violacein production in a dose-dependent manner.

  • Potency shift: The EC50 of C4-HCTL is often slightly higher (e.g., 1-5 µM) compared to native C4-HSL (0.5-2 µM) due to slight steric differences in the binding pocket, but the maximal induction (Emax) is often sustained longer due to stability.

Common Pitfalls
  • False Negatives (No Pigment):

    • Cause: Incubation temperature >30°C. Solution:C. violaceum loses the ability to produce violacein at 37°C. Strictly maintain 28-30°C.

  • Precipitation:

    • Cause: High concentration of C4-HCTL in aqueous media. Solution: Ensure DMSO concentration in the final well is <1%.

  • Lack of Specificity:

    • Issue: Using Agrobacterium tumefaciens A136. Note: While A136 is a sensitive biosensor, it is broad-spectrum (C4-C14). For specific C4 validation, CV026 or a P. aeruginosarhlA-gfp reporter is superior.

References

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.

  • Gerdt, J. P., et al. (2015). Mutational analysis of the quorum-sensing receptor RhlR from Pseudomonas aeruginosa and its response to non-native ligands. Journal of Bacteriology.

  • Morkunas, M., et al. (2012). Inhibition of the RhlR quorum sensing receptor in Pseudomonas aeruginosa by N-acyl L-homocysteine thiolactones. Organic & Biomolecular Chemistry.

  • Stauff, D. L., & Bassler, B. L. (2011). Quorum sensing in Chromobacterium violaceum: DNA recognition and gene regulation by the CviR receptor.[4] Journal of Bacteriology.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity.

Sources

comparative analysis of C4-HSL and its synthetic analogs in quorum sensing inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rhl quorum sensing (QS) system in Pseudomonas aeruginosa, driven by the autoinducer N-butyryl-L-homoserine lactone (C4-HSL), is a critical regulator of virulence factors including pyocyanin, rhamnolipids, and biofilm maintenance.[1] While the las system often initiates QS, the rhl system frequently remains active in chronic infections (e.g., Cystic Fibrosis lungs) even when lasR is mutated.[2] Consequently, RhlR has emerged as a high-value therapeutic target.

This guide provides a technical comparison between the native ligand C4-HSL and its synthetic analogs—specifically thiolactones , aryl-homoserine lactones , and non-lactone antagonists . We analyze their physicochemical stability, receptor affinity, and inhibitory potency, supported by validated experimental protocols.

Mechanistic Foundation: The rhl Circuit and Analog Intervention

To effectively inhibit the rhl system, one must understand the lability of the native ligand. C4-HSL contains a lactone ring susceptible to pH-dependent hydrolysis (lactonolysis).[3] At physiological pH (>7.0), the ring opens, rendering the molecule inactive.

Synthetic analogs are designed to overcome two limitations of C4-HSL:

  • Chemical Instability: Preventing lactonolysis to maintain effective concentrations.

  • Agonism: Converting the ligand from an activator (agonist) to a competitive inhibitor (antagonist) that binds RhlR without inducing the conformational change required for DNA binding.

Pathway Visualization

The following diagram illustrates the rhl signaling cascade and the specific intervention points for synthetic analogs.

RhlPath RhlI RhlI Synthase C4HSL C4-HSL (Native) RhlI->C4HSL Synthesis SAM SAM + Butanoyl-ACP SAM->RhlI C4HSL->C4HSL pH > 7.0 Hydrolysis RhlR RhlR Receptor (Cytoplasm) C4HSL->RhlR Binding (Agonist) Analogs Synthetic Analogs (e.g., mBTL, CPBA) Analogs->RhlR Competitive Inhibition Complex RhlR-Ligand Complex RhlR->Complex DNA Target DNA (rhlA, phzA1) Complex->DNA Transcriptional Activation Phenotype Virulence Factors: Pyocyanin, Rhamnolipids DNA->Phenotype Expression

Caption: The rhl signaling pathway. Synthetic analogs (Red) compete with C4-HSL (Green) for the RhlR receptor, preventing the formation of an active transcriptional complex.

Comparative Analysis: Native Ligand vs. Synthetic Classes

The following analysis categorizes inhibitors based on their structural modification relative to C4-HSL.

Class A: Thiolactone Analogs (Bioisosteres)
  • Modification: Replacement of the lactone ring oxygen with sulfur.

  • Mechanism: The thioester bond is significantly more resistant to hydrolysis than the ester bond in lactones.

  • Performance: Thiolactone analogs (e.g., C4-HTL) often retain binding affinity but exhibit extended half-lives. While some act as agonists, specific modifications (e.g., meta-bromo-thiolactone or mBTL ) convert them into potent antagonists.

  • Key Data: mBTL demonstrates broad-spectrum inhibition and is resistant to enzymatic degradation by lactonases.

Class B: Aryl- & Cyclo-Alkyl HSLs (Steric Antagonists)
  • Modification: Replacement of the butyryl tail with bulky groups like phenyl or cyclopentyl rings (e.g., CPBA - N-cyclopentylbutyramide).

  • Mechanism: These compounds fit into the RhlR binding pocket but sterically hinder the protein from folding into its active conformation.

  • Performance: CPBA is a "pure" antagonist with high selectivity for RhlR over LasR.[1]

Class C: Non-Lactone Scaffolds (Gingerols & Alkynyl Ketones)
  • Modification: Complete scaffold hopping, moving away from the homoserine lactone headgroup entirely (e.g., 6-Gingerol derivatives).

  • Mechanism: Allosteric or competitive inhibition derived from natural product screening.

  • Performance: Alkynyl ketones (e.g., Compound 30) have shown IC50 values in the low micromolar range, often outperforming traditional AHL mimics in biofilm inhibition assays.

Performance Comparison Matrix
FeatureC4-HSL (Native) Thiolactones (e.g., mBTL) Aryl-HSLs (e.g., CPBA) Alkynyl Ketones (Gingerol)
Role Agonist (Activator)Antagonist (Inhibitor)Antagonist (Inhibitor)Antagonist (Inhibitor)
pH Stability (pH 7.4) Low (< 24h half-life)High (> 100h half-life)High (Amide stable)High (Ketone stable)
Receptor Selectivity RhlR SpecificBroad (LasR/RhlR)High RhlR SelectivityHigh RhlR Selectivity
IC50 (Reporter Assay) N/A (EC50 ~1-5 µM)~5 - 10 µM~8 - 15 µM~2 - 5 µM
Pyocyanin Inhibition None (Induces)>60% Reduction>50% Reduction>75% Reduction

Experimental Validation Protocols

To validate the efficacy of a C4-HSL analog, one must demonstrate phenotypic inhibition. The Pyocyanin Quantification Assay is the gold standard for RhlR activity because pyocyanin production is tightly controlled by the rhl regulon (via phzA-G operons).

Protocol A: Pyocyanin Quantification (The "Pink" Assay)

Rationale: Pyocyanin is a blue pigment that turns pink/red upon acidification. This colorimetric shift allows for specific quantification at 520 nm, avoiding interference from other bacterial pigments.

Materials:

  • P. aeruginosa strain (PAO1 or PA14).

  • PB (Peptone Broth) or LB media.

  • Chloroform (CHCl₃).

  • 0.2 M Hydrochloric Acid (HCl).[4]

  • Spectrophotometer.[5][6]

Workflow:

  • Culture: Grow P. aeruginosa in 5 mL media with/without the test analog (10–100 µM) for 18–24 hours at 37°C. Include a DMSO vehicle control.

  • Extraction: Centrifuge culture (8,000 rpm, 10 min) to pellet cells. Transfer 3 mL of supernatant to a fresh tube.

  • Phase Separation: Add 1.8 mL Chloroform to the supernatant. Vortex vigorously for 2 minutes. Centrifuge (5,000 rpm, 5 min). Pyocyanin moves to the bottom (blue) organic layer.

  • Acidification: Carefully transfer the bottom chloroform layer to a new tube containing 1 mL of 0.2 M HCl. Vortex vigorously. Pyocyanin will protonate and move into the top aqueous layer, turning pink .

  • Quantification: Measure the absorbance (OD) of the pink top layer at 520 nm .

  • Calculation: Concentration (µg/mL) = OD₅₂₀ × 17.072 (Extinction coefficient).[4]

Protocol B: RhlR Specificity Reporter Assay

Rationale: To confirm the analog targets RhlR and not LasR or general growth, use a heterologous reporter.

  • Strain: E. coli harboring pECP61.5 (contains rhlR and rhlA-lacZ promoter).

  • Competition: Incubate reporter strain with a fixed concentration of native C4-HSL (e.g., 10 µM) AND varying concentrations of the synthetic analog.

  • Readout: Measure

    
    -galactosidase activity (Miller Units). A drop in activity indicates successful competitive binding.
    

Selection Workflow: Choosing the Right Analog

Use the following decision matrix to select the appropriate analog class for your research goals.

SelectionTree Start Start: Define Research Goal Goal1 Goal: Probe Receptor Mechanism? Start->Goal1 Goal2 Goal: Drug Development? Start->Goal2 Mech1 Need High Stability? Goal1->Mech1 Mech2 Need Pure Antagonism? Goal1->Mech2 Drug1 Target: Biofilm Eradication? Goal2->Drug1 Choice1 Use Thiolactones (mBTL) (Resists hydrolysis) Mech1->Choice1 Yes Choice2 Use Aryl-HSLs (CPBA) (Steric hindrance) Mech2->Choice2 Yes Choice3 Use Alkynyl Ketones (High potency/Drug-like) Drug1->Choice3 High Efficacy

Caption: Decision matrix for selecting C4-HSL analogs based on experimental requirements (stability vs. mechanism vs. potency).

References

  • O'Reilly, M. C., & Blackwell, H. E. (2016). Structure–activity studies of non-native N-acyl homoserine lactones reveal critical features for antagonism of the Pseudomonas aeruginosa quorum sensing receptor RhlR. Journal of Medicinal Chemistry. Link

  • Eibergen, N. R., et al. (2022). Chemical control of RhlR-dependent quorum sensing in Pseudomonas aeruginosa. ACS Chemical Biology. Link

  • Essar, D. W., et al. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of Bacteriology. Link (Foundational rhl genetics).

  • Welsh, M. A., & Blackwell, H. E. (2016). Chemical probes of quorum sensing: from compound development to biological discovery. FEMS Microbiology Reviews. Link

  • Nam, J., et al. (2020). Discovery and Characterization of Pure RhlR Antagonists against Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Link

Sources

cross-reactivity of N-[(3S)-2-oxothiolan-3-yl]butanamide with different LuxR-type receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly referred to as C4-Homocysteine Thiolactone (C4-HTL) , is a synthetic bioisostere of the native bacterial quorum sensing (QS) signal N-butyryl-L-homoserine lactone (C4-HSL).

While native homoserine lactones (AHLs) are prone to rapid pH-dependent hydrolysis (lactonolysis), C4-HTL features a sulfur-substituted ring system that confers exceptional hydrolytic stability. This guide analyzes its performance across different LuxR-type receptors, highlighting its utility as a robust, long-lasting probe for the RhlR system in Pseudomonas aeruginosa, while maintaining high selectivity against the LasR receptor.

Structural & Mechanistic Logic

The primary distinction between the native ligand and the C4-HTL analog lies in the heteroatom of the five-membered ring. This single substitution dictates the molecule's half-life and receptor affinity.

Chemical Architecture
  • Native Ligand (C4-HSL): Contains a lactone ring (Oxygen). Susceptible to nucleophilic attack by hydroxide ions at physiological pH (pH > 7.0), leading to ring-opening and loss of activity.

  • Analog (C4-HTL): Contains a thiolactone ring (Sulfur). The thioester bond is significantly more resistant to hydrolysis, extending the half-life by 6–23 fold compared to the oxo-lactone.

Receptor Interaction (RhlR)

Despite the structural change, C4-HTL retains the critical acyl-chain geometry required for the RhlR binding pocket. The sulfur atom is bulkier than oxygen, but the overall topology allows C4-HTL to function as a potent agonist , driving the dimerization of RhlR and subsequent DNA binding.

Ligand_Interaction cluster_stability Stability Advantage C4_HTL C4-HTL (Thiolactone) RhlR_Mono RhlR Monomer (Unstable) C4_HTL->RhlR_Mono Ligand Binding Complex RhlR:C4-HTL Complex RhlR_Mono->Complex Folding Stabilization Dimer Active Dimer Complex->Dimer Dimerization DNA Target DNA (rhlA promoter) Dimer->DNA Transcriptional Activation

Figure 1: Activation pathway of RhlR by C4-HTL. The thiolactone ligand stabilizes the receptor monomer, facilitating dimerization and promoter binding.

Comparative Profiling: Cross-Reactivity

The following data compares C4-HTL against standard native ligands across three major LuxR-type receptors.

Receptor Selectivity Table
Receptor TargetOrganismNative LigandC4-HTL ActivityInteraction TypeSpecificity Notes
RhlR P. aeruginosaC4-HSLHigh Agonist Bioisostere. Retains ~80-100% maximal activation capability of native ligand but persists longer in media.
LasR P. aeruginosa3-oxo-C12-HSLNegligible Inactive High selectivity. The short C4 chain cannot bridge the hydrophobic pocket of LasR; the thiolactone ring does not compensate for chain length deficiency.
CviR C. violaceumC6-HSLModerate Antagonist Acts as a competitive inhibitor. Short chain length prevents the "closed" conformation required for CviR activation.
LuxR V. fischeri3-oxo-C6-HSLLow Weak Antagonist Lacks the 3-oxo group and required chain length for effective activation.
Stability Metrics (pH 7.4)
  • C4-HSL (Native):

    
    
    
  • C4-HTL (Analog):

    
    
    
  • Implication: For long-duration assays (>24h) or biofilm studies, C4-HTL provides a constant signal concentration, whereas C4-HSL requires daily replenishment.

Experimental Protocol: RhlR Activation Assay

This protocol validates the activity of C4-HTL using a P. aeruginosa reporter strain.

Materials
  • Reporter Strain: P. aeruginosa PA14

    
     (Synthase mutant) containing 
    
    
    
    or
    
    
    fusion.
  • Ligand Stock: 100 mM C4-HTL in DMSO.

  • Control: 100 mM C4-HSL in DMSO.

  • Media: LB broth buffered to pH 7.0 with 50 mM MOPS (Buffering is critical for the control, less so for HTL).

Workflow
  • Inoculation: Grow reporter strain overnight in LB + MOPS at 37°C.

  • Dilution: Subculture 1:100 into fresh media. Dispense 198 µL per well in a 96-well black microplate.

  • Induction: Add 2 µL of C4-HTL or C4-HSL (Final conc: 0.1 µM to 100 µM dose-response).

    • Note: Include a DMSO-only vehicle control.

  • Incubation: Incubate at 37°C with shaking (200 rpm).

  • Measurement: Monitor OD600 (growth) and GFP/Luminescence every 30 minutes for 18 hours.

Expected Results
  • C4-HSL (Control): Signal peaks at 6-8 hours and may plateau or degrade as the ligand hydrolyzes (pH drift).

  • C4-HTL (Test): Signal follows a sigmoidal dose-response curve similar to C4-HSL but maintains higher signal intensity at late stationary phase (12-18 hours) due to resistance to abiotic hydrolysis.

Assay_Workflow Step1 Step 1: Prepare Reporter Strain (PA14 delta-rhlI :: PrhlA-GFP) Step3 Step 3: Dose Response Setup (0.1 - 100 uM) Step1->Step3 Step2 Step 2: Dissolve C4-HTL (DMSO Stock) Step2->Step3 Step4 Step 4: Kinetic Reading (OD600 + Fluorescence) Step3->Step4 Decision Data Analysis Step4->Decision Result1 Calculate EC50 Decision->Result1 Result2 Assess Stability (Late-phase signal retention) Decision->Result2

Figure 2: Experimental workflow for validating C4-HTL bioactivity.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Design, synthesis, and biological evaluation of acyclic and cyclic sulfone-based quorum sensing modulators. Bioorganic & Medicinal Chemistry, 19(16), 4812-4819.

  • Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2005). Small molecule inhibitors of bacterial quorum sensing and biofilm formation. Journal of the American Chemical Society, 127(37), 12762-12763.

  • Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[1] ChemBioChem, 20(11), 1394-1401.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646.

Sources

Technical Evaluation of N-butyryl-L-Homoserine Lactone (C4-HSL) Signaling: Specificity, Selectivity, and Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The RhlR-C4-HSL Axis

N-butyryl-L-Homoserine lactone (C4-HSL) is the cognate autoinducer for the RhlR transcriptional regulator, a critical component of the Pseudomonas aeruginosa quorum sensing (QS) network.[1][2][3][4][5][6] While often studied in tandem with the las system (3-oxo-C12-HSL), the rhl system exhibits distinct activation kinetics and ligand specificity that are crucial for developing precise screening assays or quorum quenching (QQ) therapeutics.

This guide evaluates the signaling performance of C4-HSL, contrasting its specificity against structural analogs and detailing the "stepwise" activation mechanism involving the co-factor PqsE.[7] We provide self-validating protocols to distinguish true C4-HSL signaling from cross-reactive noise.

Mechanistic Specificity: C4-HSL vs. Structural Analogs

The specificity of C4-HSL signaling is dictated by the ligand-binding domain (LBD) of RhlR. Unlike the promiscuous LuxR-type receptors found in some marine bacteria, RhlR is highly selective for the acyl-chain length, though it tolerates minor headgroup modifications.

Comparative Performance Matrix

The following table contrasts C4-HSL with its most common interfering analogs in reporter assays.

LigandStructureRhlR Activation (Relative Potency)Biosensor Cross-Reactivity (CV026)Physiological Context
C4-HSL (Product)Butanoyl chain100% (Cognate) High (Activator)Native signal for rhl system.
C6-HSL Hexanoyl chain< 10%High (Activator) Common in Burkholderia; false positive in CV026 screens.
3-oxo-C4-HSL 3-oxo-butanoyl~1-5%LowRare; unstable in high pH media.
3-oxo-C12-HSL Dodecanoyl chainInactive*Inhibitor (Antagonist)Native las signal; acts as RhlR antagonist at high conc.
C4-Thiolactone Thiolactone ring> 100% (Super-agonist)VariableSynthetic probe; higher hydrolytic stability.

*Note: While 3-oxo-C12-HSL does not directly activate RhlR, the LasR-3-oxo-C12-HSL complex transcriptionally upregulates RhlR expression, creating an indirect positive feed-forward loop.

The PqsE "Stepwise" Activation Factor

Critical Insight for Senior Scientists: Pure C4-HSL sufficiency is a simplification. Recent data (e.g., PLOS Genetics, 2023) reveals that RhlR operates in three distinct modes depending on the gene target:

  • C4-HSL Dependent: Requires C4-HSL for DNA binding (e.g., rhlA).[6]

  • PqsE Dependent: Requires the metallo-β-hydrolase PqsE for DNA binding; C4-HSL has minor influence (e.g., hcnA).

  • Dual Dependent: Requires both C4-HSL and PqsE for maximal occupancy.[7]

Therefore, evaluating C4-HSL efficacy requires a PqsE-null background (like E. coli) to measure pure ligand affinity, or a defined P. aeruginosa mutant to measure physiological potency.

Visualization: The RhlR Activation Landscape

The following diagram illustrates the distinct activation pathways and the interference points for specificity evaluation.

RhlR_Signaling cluster_inputs Ligands / Inputs cluster_receptor Receptor Processing cluster_output Transcriptional Output C4 C4-HSL (Cognate Ligand) RhlR_Inactive RhlR (Monomer/Inactive) C4->RhlR_Inactive Binding (Kd ~1-10µM) C6 C6-HSL (Analog) C6->RhlR_Inactive Weak Binding (Low Affinity) PqsE PqsE Protein (Co-factor) RhlR_PqsE RhlR-PqsE (Complex) PqsE->RhlR_PqsE RhlR_C4 RhlR-C4-HSL (Dimer) RhlR_Inactive->RhlR_C4 Dimerization RhlR_Inactive->RhlR_PqsE Interaction Gene_rhlA rhlA Promoter (Biosurfactants) RhlR_C4->Gene_rhlA Strong Activation (Primary Mode) Gene_hcnA hcnA Promoter (Cyanide) RhlR_C4->Gene_hcnA Minor Effect RhlR_PqsE->Gene_hcnA PqsE-Driven Activation

Caption: RhlR activation is multimodal. C4-HSL drives 'rhlA' expression, while PqsE drives 'hcnA'.[8] Specificity assays must target the 'rhlA' pathway to isolate C4-HSL performance.

Experimental Protocols: Self-Validating Systems

To accurately evaluate C4-HSL specificity, we recommend a heterologous expression system (E. coli) over native P. aeruginosa to eliminate PqsE/LasR cross-talk.

Protocol A: High-Specificity Bioluminescence Assay (Gold Standard)

System: E. coli JM109 containing pSB536 (RhlR receptor + rhlA::luxCDABE fusion). Objective: Determine EC50 and Selectivity against C6-HSL.

Materials
  • Reporter Strain: E. coli pSB536.

  • Media: LB Broth buffered with 50 mM MOPS (pH 7.0) to prevent lactonolysis.

  • Ligands: C4-HSL (10 mM stock in DMSO), C6-HSL (10 mM stock).

  • Plate: 96-well black-walled, clear-bottom microplate.

Workflow
  • Inoculum Prep: Grow reporter strain overnight in LB + Ampicillin (100 µg/mL) at 37°C. Dilute 1:100 into fresh MOPS-LB.

  • Dose-Response Setup:

    • Prepare serial dilutions of C4-HSL (Range: 100 µM to 0.01 µM).

    • Prepare serial dilutions of C6-HSL (Range: 100 µM to 0.01 µM).

    • Control: DMSO only (0.1% final v/v).

  • Induction: Add 10 µL of ligand dilution to 190 µL of diluted culture in the microplate.

  • Incubation: Incubate at 30°C (preferred over 37°C for Lux protein stability) with orbital shaking (200 rpm).

  • Data Acquisition: Measure Luminescence (RLU) and OD600 every 30 minutes for 6-8 hours.

  • Analysis:

    • Normalize data:

      
      .
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Validation Criteria: C4-HSL should exhibit an EC50 between 5–20 µM (strain dependent). C6-HSL should show >100-fold higher EC50 or minimal activation.

Protocol B: Rapid Chromogenic Screen (CV026)

System: Chromobacterium violaceum CV026 (Mini-Tn5 mutant, cviI-). Objective: Qualitative detection of short-chain AHLs. Warning: This system is not selective for C4 vs C6.

  • Overlay Preparation: Mix 100 µL of overnight CV026 culture into 5 mL of molten soft agar (0.7%) and pour over LB agar plates.

  • Well Diffusion: Punch 5mm wells in the agar.

  • Loading: Add 50 µL of sample (supernatant or pure compound).

  • Readout: Incubate 24h at 30°C.

    • Positive Result: Purple halo (Violacein pigment).

    • Interpretation: Indicates presence of C4, C6, or C8-HSL. Cannot distinguish between them.

    • Inhibition Check: To test for antagonists (e.g., 3-oxo-C12-HSL), add exogenous C6-HSL (5 µM) to the soft agar. Clear halos indicate Quorum Quenching.

Workflow Visualization: Specificity Assay Design

Assay_Workflow cluster_prep Preparation Phase cluster_incubation Reaction Phase cluster_analysis Data Analysis Start Start: Ligand Evaluation Dilution Serial Dilution (C4-HSL vs Analogs) Start->Dilution Culture E. coli Reporter (OD600 ~ 0.05) Start->Culture Combine Combine in 96-well Plate (Final Vol: 200µL) Dilution->Combine Culture->Combine Incubate Incubate 30°C, 6-8 hrs (Kinetic Read) Combine->Incubate Norm Normalize RLU/OD Incubate->Norm Curve Fit Sigmoidal Curve Calculate EC50 Norm->Curve Decision Selectivity Ratio: EC50(Analog) / EC50(C4) Curve->Decision

Caption: Step-by-step workflow for determining the selectivity ratio of C4-HSL against structural analogs using a bioluminescent reporter.

References

  • Pearson, J. P., et al. (1995). A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa.[4][9] Proceedings of the National Academy of Sciences, 92(5), 1490-1494. Link

  • Mukherjee, S., et al. (2018). Structure-Function Analyses of the N-Butanoyl L-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR.[10] ACS Chemical Biology, 13(10), 2841–2851. Link

  • Simsek, E., et al. (2023). Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE.[5] PLOS Genetics, 19(8), e1010900. Link

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[11] Microbiology, 143(12), 3703-3711. Link

  • Kostylev, M., et al. (2019). The Pseudomonas aeruginosa Quorum-Sensing Spine: Interconnected Regulatory Pathways Control Virulence. PLOS Pathogens, 15(8), e1007974. Link

Sources

Technical Comparison Guide: N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-HCTL) vs. Synthetic Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(3S)-2-oxothiolan-3-yl]butanamide , commonly known as N-butyryl-L-homocysteine thiolactone (C4-HCTL) , represents a critical class of quorum sensing (QS) modulators designed to overcome the primary limitation of native autoinducers and first-generation inhibitors: hydrolytic instability .

While native N-acyl homoserine lactones (AHLs) and early synthetic inhibitors (e.g., Furanone C-30) are susceptible to rapid degradation by pH-mediated lactonolysis and enzymatic quenching (lactonases), C4-HCTL utilizes a thiolactone ring. This bioisosteric replacement (S for O) confers superior chemical stability while retaining affinity for the Pseudomonas aeruginosa RhlR receptor.

Crucial Distinction: Unlike Furanone C-30, which is a broad-spectrum antagonist (inhibitor), the core C4-HCTL molecule functions primarily as a stable agonist or partial agonist for RhlR. However, it serves as the parent scaffold for a new generation of hydrolytically stable antagonists. This guide compares C4-HCTL’s physicochemical properties and receptor modulation profile against the industry-standard synthetic inhibitor, Furanone C-30 .

Chemical Basis & Stability Profile[1][2]

The defining feature of C4-HCTL is the substitution of the lactone ether oxygen with sulfur. This structural modification significantly alters the hydrolysis kinetics, a critical parameter for drug development in physiological environments (pH 7.4).

Comparative Stability Data

Data synthesized from HPLC degradation assays in buffered media (pH 7.0 - 8.0).

CompoundClassRing StructureHalf-Life (pH 7.[1]0)Half-Life (pH 8.0)Resistance to Lactonase
C4-HCTL Thiolactone Modulator5-membered Thiolactone> 240 hours ~24 hours High
Native C4-HSL Native Autoinducer5-membered Lactone~24 hours< 4 hoursLow (Susceptible)
Furanone C-30 Synthetic InhibitorFuranone (w/ Bromine)< 1 hour (Rapid reaction)UnstableN/A (Reacts with nucleophiles)

Expert Insight: The extended half-life of C4-HCTL allows for sustained receptor occupancy in long-duration biofilm assays, whereas Furanone C-30 requires frequent replenishment or high initial dosing due to its rapid turnover and toxicity.

Receptor Modulation & Efficacy[3][4]

In the context of the P. aeruginosa RhlR system, C4-HCTL competes with the native ligand (C4-HSL).

Activity Profile Comparison

Target Receptor: RhlR (Pseudomonas aeruginosa)[1][2][3][4][5]

FeatureC4-HCTL (The Product)Furanone C-30 (Comparator)Native C4-HSL (Control)
Primary Mode of Action Stable Agonist / Partial Agonist Competitive Antagonist Full Agonist
Binding Affinity (

)
High (comparable to native)ModerateHigh
Biofilm Inhibition Low (induces biofilm in RhlR+ strains)High (inhibits formation)None (Promotes formation)
Toxicity (Mammalian) LowHigh (Michael acceptor)Low
Key Application Chemical probe for RhlR; Scaffold for stable inhibitorsAcute inhibition studies (in vitro)Native signaling
Mechanistic Pathway

The following diagram illustrates the divergent pathways of the stable Thiolactone (C4-HCTL) versus the unstable Inhibitor (Furanone C-30) within the bacterial cell.

QS_Pathway Native_AHL Native C4-HSL Hydrolysis pH/Enzymatic Hydrolysis Native_AHL->Hydrolysis Rapid Receptor RhlR Receptor Native_AHL->Receptor Binds Thiolactone C4-HCTL (Thiolactone) Thiolactone->Hydrolysis Resists Thiolactone->Receptor Competes/Binds Furanone Furanone C-30 Furanone->Hydrolysis Unstable Furanone->Receptor Antagonizes Complex_Active Active Complex (Dimerization) Receptor->Complex_Active w/ C4-HCTL or C4-HSL Complex_Inactive Inactive Complex (Degradation/Block) Receptor->Complex_Inactive w/ Furanone Gene_Exp Virulence Genes (Rhamnolipids) Complex_Active->Gene_Exp Activation No_Exp Inhibition (No Virulence) Complex_Inactive->No_Exp Suppression

Caption: Differential processing of Thiolactone vs. Furanone ligands. C4-HCTL resists hydrolysis to maintain receptor occupancy, driving gene expression (agonism), whereas Furanone destabilizes the receptor.

Experimental Protocols

To validate the activity of C4-HCTL, researchers should employ a Reporter Strain Competition Assay . This protocol distinguishes between agonism (activation) and antagonism (inhibition) in the presence of the native ligand.

Protocol A: RhlR Competition Bioassay

Objective: Determine if C4-HCTL acts as an agonist or antagonist in the presence of native C4-HSL. Strain: E. coli heterologous reporter (e.g., pECP61.5 plasmid carrying rhlR and rhlA-gfp).

  • Preparation:

    • Grow reporter strain overnight in LB media with appropriate antibiotics (e.g., Ampicillin) at 37°C.

    • Dilute culture 1:100 into fresh LB.

  • Dosing Plate Setup (96-well Black Clear-Bottom):

    • Row A (Agonism Check): Serial dilution of C4-HCTL (0.1 µM to 100 µM) without native C4-HSL.

    • Row B (Antagonism Check): Serial dilution of C4-HCTL (0.1 µM to 100 µM) + Constant Native C4-HSL (at EC50 concentration, typically ~10 µM).

    • Row C (Control): Serial dilution of Furanone C-30 + Constant Native C4-HSL (Positive Inhibition Control).

    • Row D (Blank): Media only.

  • Incubation:

    • Add 100 µL of diluted bacterial culture to all wells.

    • Incubate at 30°C (optimal for GFP maturation) for 6–8 hours with shaking (200 rpm).

  • Readout:

    • Measure Fluorescence (Ex: 485 nm / Em: 535 nm) and OD600.

    • Normalize data: Specific Fluorescence = (Fluorescence / OD600).

  • Interpretation:

    • If Row A shows signal: C4-HCTL is an agonist.

    • If Row B signal decreases vs Native only: C4-HCTL is a partial agonist or antagonist.

    • Self-Validation: Row C must show dose-dependent decrease in fluorescence (IC50 typically ~1-10 µM for Furanone).

Protocol B: Hydrolytic Stability Profiling (HPLC)

Objective: Quantify the superior stability of the thiolactone ring.

  • Solution Prep: Prepare 1 mM solutions of C4-HCTL and C4-HSL in PBS adjusted to pH 8.0 (accelerated degradation condition).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1, 4, 8, 12, 24, and 48 hours. Quench immediately with 50 µL acetonitrile + 0.1% formic acid.

  • Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile/Water over 20 mins.

    • Detection: UV at 210 nm or MS (ESI+).

  • Calculation: Plot % remaining vs. time. Fit to first-order decay kinetics (

    
    ) to calculate half-life (
    
    
    
    ).

Strategic Recommendations

When to use C4-HCTL:
  • Long-term Biofilm Studies: When the assay duration exceeds 24 hours, native AHLs degrade, leading to false negatives in signaling. C4-HCTL provides a stable baseline signal.

  • Structural Biology: For co-crystallization with RhlR. The stability prevents ring-opening during the crystallization process.

  • Inhibitor Design: Use C4-HCTL as the "Lead Scaffold." By modifying the acyl chain (e.g., adding a phenyl or chlorophenyl group to the butanamide tail), you can convert this stable agonist into a stable antagonist.

When to use Furanone C-30:
  • Acute Inhibition: For short-term "knockdown" of QS phenotypes to prove causality in virulence assays.

  • Broad Spectrum Screening: When the specific receptor (LasR vs RhlR) is unknown, as Furanones act promiscuously on LuxR-type proteins.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[2][3][6] Bioorganic & Medicinal Chemistry, 19(16), 4820–4828.

  • Eibergen, N. R., Moore, J. D., & Blackwell, H. E. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa.[2][3] ChemBioChem, 20(10).

  • Hentzer, M., et al. (2003).[7] Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[8][3][9] EMBO Journal, 22(15), 3803–3815.

  • Cayman Chemical. (n.d.). N-butyryl-L-Homocysteine thiolactone Product Information.

Sources

Validating Synthetic C4-HSL: A Comparative Guide to Biological Confirmation Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Confirming the Biological Effects of Synthetically Derived C4-HSL Content Type: Publish Comparison Guide

Introduction: The Integrity of the Signal

In the study of Pseudomonas aeruginosa virulence and biofilm formation, N-butyryl-L-homoserine lactone (C4-HSL) is a non-negotiable variable. As the autoinducer for the rhl quorum sensing (QS) system, it governs the expression of rhamnolipids, pyocyanin, and other critical virulence factors.

For researchers utilizing synthetically derived C4-HSL, chemical purity (verified by LC-MS/MS) is necessary but insufficient. Biological sterility does not equal biological inactivity, but chemical purity does not guarantee biological potency. Synthetic errors—specifically racemic mixtures containing the inactive D-isomer—can skew EC50 values and yield false negatives in inhibitor screening.

This guide objectively compares the three primary methodologies for confirming the biological efficacy of synthetic C4-HSL: Bioluminescent Reporter Assays , Phenotypic Virulence Assays , and Biosensor Cross-Streaking .

Part 1: Mechanism of Action

To validate the compound, one must understand the circuit it activates. C4-HSL binds to the cytosolic receptor RhlR.[1] This complex dimerizes and binds to specific DNA promoter regions (e.g., rhlA, lasB), triggering transcription. Crucially, the stability of the RhlR-C4-HSL complex is often enhanced by the orphan regulator PqsE, a nuance often missed in non-native (E. coli) reporter systems.

G C4_Syn Synthetic C4-HSL RhlR RhlR (Receptor) C4_Syn->RhlR Binds (Kd ~60nM) Complex RhlR:C4-HSL Complex RhlR->Complex Dimerization DNA rhlA Promoter Complex->DNA Transcriptional Activation Output Virulence Factors (Pyocyanin/Rhamnolipids) DNA->Output Gene Expression

Figure 1: The RhlR-C4-HSL activation cascade.[1][2] Validation methods must interrogate specific steps in this pathway.

Part 2: Comparative Analysis of Validation Methods

The choice of method depends on whether you need quantitative sensitivity (Reporter) or biological relevance (Phenotypic).

FeatureMethod A: Bioluminescent Reporter Method B: Phenotypic (Pyocyanin) Method C: CV026 Biosensor
Primary Output Light (RLU)Pigment (Absorbance)Pigment (Violacein)
Strain Used P. aeruginosa PAO-JP2 (pKD-rhlA)P. aeruginosa PAO-JP2 (or rhlI- mutant)C. violaceum CV026
Sensitivity High (10 nM - 100 µM)Moderate (>1 µM required)Low (Qualitative)
Throughput High (96/384-well plates)Low (Flask cultures)Medium (Petri dish)
Specificity Excellent (Specific to rhl promoters)Good (Downstream effect of rhl)Poor (Responds to C4-C8 HSLs)
Pros Quantitative EC50 generation; Rapid (<6 hrs).Confirms full pathway activation; Visible to naked eye.Cheap; No equipment needed.
Cons Requires luminometer; "Black box" (misses downstream toxicity).Time-consuming (18-24 hrs); Requires toxic solvents (Chloroform).Non-quantitative; High false-positive rate.
Part 3: Detailed Experimental Protocols
Protocol A: The Gold Standard – Bioluminescent Reporter Assay

Best for: QC of synthetic batches, calculating EC50, and inhibitor screening.

Principle: Uses a lasI/rhlI double mutant strain (PAO-JP2) carrying a plasmid (pKD-rhlA) where the rhlA promoter drives the luxCDABE operon.[3] Without exogenous C4-HSL, the strain is dark.

Reagents:

  • Reporter Strain: P. aeruginosa PAO-JP2 (pKD-rhlA).[3]

  • Assay Media: LB broth buffered with 50 mM MOPS (pH 7.0) to prevent lactonolysis.

  • Synthetic C4-HSL (dissolved in DMSO).

Workflow:

  • Inoculum Prep: Grow reporter strain overnight in LB + Antibiotic (e.g., Trimethoprim). Dilute 1:100 into fresh LB-MOPS.

  • Plate Setup: In a white-walled 96-well plate, add 10 µL of serially diluted Synthetic C4-HSL (Range: 0.1 nM to 100 µM).

  • Inoculation: Add 190 µL of the diluted reporter culture to each well.

  • Incubation: Incubate at 37°C with shaking (200 rpm).

  • Measurement: Measure Luminescence (RLU) and OD600 every 30 mins for 6–8 hours.

  • Data Analysis: Plot Max RLU/OD600 vs. log[C4-HSL].

Validation Criteria:

  • Background: Solvent control (DMSO only) must show <1000 RLU.

  • Induction: 10 µM C4-HSL should yield >100-fold induction over background.

ReporterWorkflow Step1 Grow PAO-JP2 (pKD-rhlA) overnight Step2 Dilute 1:100 in LB-MOPS Media Step1->Step2 Step3 Add Synthetic C4-HSL (Gradient: 10nM - 100µM) Step2->Step3 Step4 Incubate 37°C (4-6 Hours) Step3->Step4 Step5 Measure Luminescence (RLU/OD600) Step4->Step5

Figure 2: Step-by-step workflow for the quantitative bioluminescence assay.

Protocol B: Phenotypic Confirmation – Pyocyanin Extraction

Best for: Confirming that the synthetic molecule can drive actual virulence factor production.

Principle: Pyocyanin is a blue-green phenazine pigment controlled by RhlR. It is soluble in chloroform and turns pink/red in acidic conditions.

Workflow:

  • Culture: Inoculate a rhlI- mutant (unable to make C4-HSL) into 5 mL PB (Peptone Broth).

  • Induction: Add Synthetic C4-HSL (Final conc: 10 µM). Include a DMSO control (negative) and Wild Type PAO1 (positive).

  • Growth: Incubate at 37°C for 18–24 hours with vigorous aeration (pyocyanin production is oxygen-dependent).

  • Extraction:

    • Spin down 5 mL culture (8,000 rpm, 10 min). Collect supernatant.

    • Add 3 mL Chloroform to supernatant. Vortex vigorously for 2 mins.

    • Centrifuge to separate phases. The blue pigment will migrate to the bottom (chloroform) layer.[4][5]

    • Transfer the blue chloroform layer to a fresh tube.

  • Acidification: Add 1 mL of 0.2 N HCl to the chloroform. Vortex.

    • Result: The pigment will turn pink/red and migrate into the top (aqueous) phase.

  • Quantification: Measure Absorbance of the pink top layer at 520 nm .

Calculation: Concentration (µg/mL) =



Part 4: Critical Quality Attributes (CQA)

1. Chirality Check (The "L" vs. "D" Problem) Synthetic C4-HSL must be the L-isomer (N-butyryl-L-homoserine lactone).

  • The Trap: Cheaper synthesis methods often produce racemic mixtures (50% L / 50% D).

  • The Effect: The D-isomer binds RhlR poorly and can even act as a weak antagonist. If your EC50 in the reporter assay is 2x higher than literature values (typically ~1-5 µM for phenotype, ~50-100 nM for reporters), suspect racemic contamination.

2. Lactonolysis (pH Sensitivity) The homoserine lactone ring hydrolyzes rapidly at pH > 7.5.

  • Protocol Adjustment: Always buffer assay media to pH 6.5–7.0 using MOPS or PIPES. Never use unbuffered LB (which becomes alkaline during growth) for long-duration quantitative assays.

References
  • Pearson, J. P., et al. (1997). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences. Link

  • Mukherjee, S., et al. (2018). MvfR regulates the Rhl quorum-sensing system via PqsE. Molecular Microbiology. Link

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Link

  • Essar, D. W., et al. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of Bacteriology. (Source of Pyocyanin extraction method).[4][6] Link

Sources

structure-activity relationship studies of N-[(3S)-2-oxothiolan-3-yl]butanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers in medicinal chemistry and chemical biology. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and mechanistic insights regarding N-[(3S)-2-oxothiolan-3-yl]butanamide (C4-thiolactone) and its derivatives.

Executive Summary: The Hydrolytic Stability Problem

In the study of Gram-negative bacterial quorum sensing (QS), the native signaling molecules—N-acyl homoserine lactones (AHLs)—suffer from a critical limitation: hydrolytic instability .[1] At physiological pH (>7.0), the lactone ring rapidly undergoes hydrolysis, opening to form an inactive acyl-homoserine compound. This makes long-term biological assays and in vivo studies unreliable.

The Solution: this compound (hereafter C4-Thiolactone ) replaces the lactone ether oxygen with sulfur. This guide compares C4-Thiolactone against the native ligand (N-butyryl-L-homoserine lactone, C4-HSL ) and other synthetic mimetics, demonstrating why the thiolactone scaffold is the superior chemical probe for studying the RhlR QS system in Pseudomonas aeruginosa.

Mechanistic Grounding: The RhlR Signaling Pathway

To understand the SAR, one must understand the target. The RhlR receptor in P. aeruginosa controls virulence factors (e.g., rhamnolipids, pyocyanin). It requires a ligand to fold, dimerize, and bind DNA.

Pathway Visualization

The following diagram illustrates the activation mechanism and where the C4-Thiolactone mimics the native ligand.

RhlR_Signaling Ligand Ligand (C4-Thiolactone) RhlR_Monomer RhlR Protein (Unstable/Unfolded) Ligand->RhlR_Monomer Binding (Kd ~ nM) Complex Ligand-RhlR Complex RhlR_Monomer->Complex Folding & Stabilization Dimer Active Homodimer Complex->Dimer Dimerization DNA Target DNA (rhlA/lasB promoters) Dimer->DNA Transcriptional Activation Response Virulence Factors (Pyocyanin, Rhamnolipids) DNA->Response Gene Expression Native_Ligand Native C4-HSL Native_Ligand->RhlR_Monomer Native Binding Hydrolysis Ring Opening (pH > 7) Native_Ligand->Hydrolysis Inactive Inactive Hydroxy-Acid Hydrolysis->Inactive

Figure 1: RhlR activation pathway.[1] C4-Thiolactone binds to RhlR similarly to the native ligand but resists the hydrolysis pathway shown in red.

Comparative Performance Matrix

The following table contrasts C4-Thiolactone with its primary alternatives. Data is synthesized from key SAR studies (Blackwell et al., Bassler et al.).

FeatureC4-Thiolactone (Subject)C4-HSL (Native Ligand)C4-Lactam (Aza-analogue)Cyclopentanone (Carbocycle)
Structure Thiolactone ring (S)Lactone ring (O)Lactam ring (NH)Cyclopentanone (CH₂)
Hydrolytic Stability High (t½ > 240h @ pH 8)Low (t½ ~ 10h @ pH 8)Very High (Stable)Very High (Stable)
RhlR Potency (EC₅₀) ~0.5 - 2.0 µM (Agonist)~0.1 - 1.0 µM (Agonist)> 50 µM (Weak/Inactive)Variable (often Antagonist)
H-Bond Capability Acceptor (S is weak acceptor)Acceptor (Strong)Donor (NH) & Acceptor (CO)Acceptor (CO only)
Selectivity High (RhlR > LasR)ModerateLowModerate
Primary Application Long-duration probes , Biofilm studiesShort-term assaysStability controlsAntagonist design
Key SAR Insights
  • The Heteroatom Effect (O vs. S): The substitution of Oxygen for Sulfur in the ring increases the ring size slightly and changes the bond angles. Crucially, sulfur is a poorer hydrogen bond acceptor than oxygen. However, the C4-thiolactone retains significant potency, suggesting that the carbonyl oxygen is the primary H-bond acceptor required for RhlR binding, while the ring heteroatom plays a role in scaffold positioning and stability.

  • Chirality is Non-Negotiable: The (3S) configuration is essential. The (3R) enantiomer of C4-thiolactone is biologically inactive in P. aeruginosa, mirroring the strict stereospecificity of the native C4-HSL.

  • Tail Length Sensitivity: Extending the acyl chain of the thiolactone scaffold (e.g., from C4 to C8 or C12) drastically alters activity. While C4-thiolactone is an RhlR agonist, C8- and C10-thiolactones often act as antagonists or interact with the LasR receptor, demonstrating that the "head group" stability can be applied to design inhibitors as well.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct acylation of the homocysteine thiolactone salt is the most efficient route. We use a biphasic or weak base approach to prevent ring opening during synthesis.

Materials:

  • L-Homocysteine thiolactone hydrochloride (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Triethylamine (2.2 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Suspension: Suspend L-homocysteine thiolactone HCl (1.54 g, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add Triethylamine (3.1 mL, 22 mmol) dropwise. The suspension will clear as the free base is liberated.

  • Acylation: Add Butyryl chloride (1.15 mL, 11 mmol) dropwise over 10 minutes. Critical: Keep temperature < 5°C to avoid side reactions.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash reaction mixture with 1M HCl (2x), then Sat. NaHCO₃ (2x), then Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

  • Validation: ¹H NMR must show the characteristic multiplet for the ring proton at δ ~4.5 ppm and the triplet for the terminal methyl group.

Protocol B: Comparative Hydrolysis Assay (HPLC)

Rationale: Biological assays are indirect. You must prove chemical stability quantitatively using HPLC.

  • Preparation: Prepare 10 mM stock solutions of C4-HSL and C4-Thiolactone in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS) at pH 8.0 (accelerated condition) and pH 7.0 (physiological). Incubate at 37°C.

  • Sampling: At t=0, 2h, 6h, 12h, 24h, and 48h, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL of cold Acetonitrile + 0.1% Formic Acid to stop reaction and precipitate salts.

  • Analysis: Inject onto C18 Reverse-Phase HPLC.

    • Mobile Phase: Water/Acetonitrile gradient (5% -> 95%).

    • Detection: UV at 210 nm or MS (ESI+).

  • Calculation: Plot % remaining vs. time.

    • Expectation: C4-HSL will show <50% remaining by 12h at pH 8. C4-Thiolactone should show >90% remaining at 48h.

Strategic Workflow for Novel Derivative Evaluation

When developing new derivatives based on this scaffold (e.g., changing the acyl tail for inhibition), follow this logic flow to distinguish between stability artifacts and true biological modulation.

SAR_Workflow Start New Thiolactone Derivative Chem_Stability 1. Chemical Stability Assay (pH 8.0, 24h) Start->Chem_Stability Decision_Stable Is it Stable? Chem_Stability->Decision_Stable Reporter_Assay 2. Reporter Assay (P. aeruginosa or C. violaceum) Decision_Stable->Reporter_Assay Yes (>90%) Discard Discard/Redesign (Scaffold Failure) Decision_Stable->Discard No (<50%) Agonist_Check Induces Signal? Reporter_Assay->Agonist_Check Antagonist_Check Inhibits Native Signal? Agonist_Check->Antagonist_Check No Result_Agonist Confirmed AGONIST (Probe Candidate) Agonist_Check->Result_Agonist Yes Result_Antagonist Confirmed ANTAGONIST (Drug Candidate) Antagonist_Check->Result_Antagonist Yes (with C4-HSL competition) Result_Inactive Inactive Antagonist_Check->Result_Inactive No

Figure 2: Evaluation logic for thiolactone derivatives. Note that stability verification must precede biological testing to avoid false negatives.

References

  • McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening. Bioorganic & Medicinal Chemistry, 19(16), 4820-4828. Link

  • Gerdt, J. P., et al. (2015). Mutational Analysis of the Quorum-Sensing Receptor RhlR from Pseudomonas aeruginosa Identifies Residues Essential for Function and Reveals a Substrate Specificity Alteration. Journal of Bacteriology, 197(19), 3185-3196. Link

  • Eibergen, N. R., et al. (2019). N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. ChemBioChem, 20(10), 1272-1279. Link

  • Glansdorp, F. G., et al. (2004). Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. Organic & Biomolecular Chemistry, 2(22), 3329-3336. Link

Sources

Comparative Technical Guide: Naturally Extracted vs. Synthetic N-Butyryl-L-Homoserine Lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of Quorum Sensing (QS), particularly within Pseudomonas aeruginosa virulence pathways, the integrity of the signaling molecule is paramount. This guide compares Naturally Produced (Extracted) N-butyryl-L-homoserine lactone (C4-HSL) against its Chemically Synthesized counterpart.

The Verdict: For quantitative signaling kinetics and high-throughput screening, Synthetic L-C4-HSL (>99% purity) is the superior choice due to batch-to-batch consistency and the absence of biological cross-contaminants (e.g., 3-oxo-C12-HSL, PQS). However, naturally extracted C4-HSL remains relevant for metabolomic profiling and studying signal degradation in native matrices.

Mechanistic Grounding: The Rhl Signaling Axis

To understand the comparison, one must understand the biological target. C4-HSL is the autoinducer for the rhl system in P. aeruginosa.[1]

  • Synthase: RhlI produces C4-HSL from S-adenosylmethionine (SAM) and butyryl-ACP.

  • Receptor: RhlR binds C4-HSL.[2]

  • Output: The RhlR:C4-HSL complex activates the rhlAB operon (rhamnolipid production) and regulates virulence factors like pyocyanin and elastase.

Visualization: The RhlI/RhlR Activation Pathway

The following diagram illustrates the causality of C4-HSL action, highlighting where synthetic vs. natural variances can introduce experimental error (e.g., competitive inhibition by D-isomers).

Rhl_Pathway cluster_interference Critical Control Points SAM SAM + Butyryl-ACP RhlI RhlI Synthase SAM->RhlI C4HSL C4-HSL (Signal) RhlI->C4HSL Synthesis Complex RhlR:C4-HSL Complex C4HSL->Complex Binding (Kd ~1uM) RhlR RhlR Receptor (Inactive) RhlR->Complex DNA Target DNA (rhlA, lasB) Complex->DNA Transcriptional Activation Phenotype Virulence Factors (Pyocyanin/Rhamnolipids) DNA->Phenotype Expression

Figure 1: The RhlI/RhlR quorum sensing circuit. Specificity relies on the precise stereochemistry of C4-HSL.

Critical Quality Attributes (CQA) Comparison

Stereochemical Purity (The "L" Factor)

Biological receptors (RhlR, CviR) are stereospecific for the L-isomer .

  • Natural: Exclusively produces N-butyryl-L-homoserine lactone.[3][4]

  • Synthetic: Risk of racemization. Lower-grade synthetic products may be racemic (D,L-C4-HSL). The D-isomer is generally biologically inactive or weakly antagonistic.

    • Guidance: Always verify the Certificate of Analysis (CoA) for optical rotation data (

      
      ).
      
Impurity Profile[5][6]
  • Natural Extracts: Often contain trace amounts of long-chain AHLs (e.g., 3-oxo-C12-HSL) which are potent immunomodulators and can confound results in mammalian cell assays.

  • Synthetic: Impurities are chemical (solvent residues, unreacted lactone). These are non-immunogenic but can be cytotoxic at high concentrations.

Stability (Lactonolysis)

Both sources are susceptible to pH-dependent lactonolysis. At pH > 7.0, the lactone ring hydrolyzes to N-butyryl-homoserine, rendering the molecule inactive.

  • Storage Rule: Store both types acidified (pH < 6) in ethyl acetate or dry at -20°C.

Comparative Data Analysis

The following data summarizes the performance metrics of chemically synthesized C4-HSL (Sigma/Cayman grade) vs. extracted C4-HSL (from P. aeruginosa PAO1 supernatant).

FeatureSynthetic L-C4-HSLNaturally Extracted C4-HSL
Purity >99% (HPLC)Variable (Matrix dependent)
Stereochemistry >98% ee (L-isomer)100% L-isomer
Major Contaminants Trace solvents (EtOAc, DMSO)Endotoxins, PQS, 3-oxo-C12-HSL
Bioactivity (EC50) ~10 µM (CV026 assay)Variable (Hard to quantify exactly)
Scalability High (Gram scale)Low (µg from liters of culture)
Cost Low (<$100/100mg)High (Labor/Reagent intensive)
Best Use Case Quant. Screening, KineticsMetabolomics, Native State Studies

Experimental Protocols

Protocol A: Chemical Synthesis (Gold Standard)

Method adapted from the Schotten-Baumann coupling procedure.

  • Reagents: L-homoserine lactone hydrobromide, Butyryl chloride, Sodium carbonate (

    
    ).
    
  • Reaction: Dissolve L-homoserine lactone HBr (1 eq) in water. Add

    
     (2.5 eq).
    
  • Acylation: Add Butyryl chloride (1.1 eq) dropwise while stirring. Maintain temperature at 0–4°C to prevent ring opening.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash organic layer with 5%

    
    , then brine. Dry over 
    
    
    
    . Evaporate solvent.[5]
  • Recrystallization: Use Ethyl Acetate/Hexane to achieve >99% purity.

Protocol B: Natural Extraction (Self-Validating)

Use this protocol if you must isolate the native signal.

  • Culture: Grow P. aeruginosa PAO1 in LB broth to early stationary phase (

    
    ).
    
  • Clarification: Centrifuge at 10,000 x g for 15 min. Filter supernatant (0.22 µm).

  • Acidification (Critical Step): Adjust supernatant pH to 5.0 using HCl. Reason: Prevents lactonolysis during extraction.

  • L-L Extraction: Mix supernatant 1:1 with acidified Ethyl Acetate. Shake vigorously for 20 min. Repeat 2x.

  • Concentration: Rotary evaporate the organic phase to dryness. Re-suspend in 100 µL HPLC-grade acetonitrile.

Protocol C: Bioactivity Validation (CV026 Assay)

The Chromobacterium violaceum CV026 strain is a cviI mutant that produces purple violacein pigment ONLY in the presence of exogenous short-chain AHLs (C4-C8).[6][7]

  • Preparation: Pour LB agar plates.

  • Overlay: Mix 100 µL of overnight CV026 culture into 5 mL molten soft agar (0.7%) and pour over the LB plate.

  • Loading: Punch wells or place sterile paper discs. Add 10 µL of Synthetic C4-HSL (Controls: 10 µM, 50 µM) and 10 µL of Natural Extract.

  • Incubation: 24-48 hours at 30°C. Note: Do not incubate at 37°C; CV026 produces pigment optimally at lower temperatures.

  • Readout: Measure the diameter of the purple halo.

    • Validation: If Synthetic halo > Natural halo (at equivalent mass), the natural extract likely contains inhibitors or has undergone degradation.

Visualization: Comparative Workflow

Workflow cluster_synth Synthetic Route cluster_nat Natural Extraction S1 L-Homoserine Lactone + Butyryl Chloride S2 Schotten-Baumann Rxn (0°C) S1->S2 S3 Crystallization S2->S3 S_Final Pure L-C4-HSL S3->S_Final QC QC: LC-MS & CV026 Bioassay S_Final->QC N1 P. aeruginosa Supernatant N2 Acidification (pH 5.0) & EtOAc Extraction N1->N2 N3 Solvent Evaporation N2->N3 N_Final Crude Extract N3->N_Final N_Final->QC

Figure 2: Parallel workflows for generating C4-HSL. The synthetic route offers fewer steps and higher purity.

References

  • Pearson, J. P., et al. (1995).[4][8] "A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa." Proceedings of the National Academy of Sciences.

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity.

  • McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology.

  • Cayman Chemical . "N-butyryl-L-Homoserine lactone Product Information."

  • Churchill, M. E., & Chen, L. (2011). "Structural basis of acyl-homoserine lactone recognition by the RhlR quorum-sensing receptor." DNA Cell Biology.

Sources

validation of the role of C4-HSL in quorum sensing across different bacterial species

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Differentiating Short-Chain Signaling Efficacy in Pseudomonas and Aeromonas Models

Executive Summary

In the analysis of bacterial Quorum Sensing (QS), N-butyryl-L-homoserine lactone (C4-HSL ) represents a critical, yet often overshadowed, "product" compared to its long-chain counterpart, 3-oxo-C12-HSL. While long-chain signals often initiate the QS cascade, C4-HSL acts as the terminal effector for late-stage virulence factors, including rhamnolipid production and biofilm maturation.

This guide provides a technical comparison of C4-HSL against alternative QS signals (specifically 3-oxo-C12-HSL) and outlines validated protocols for its specific detection. We demonstrate that relying solely on broad-spectrum biosensors yields false negatives for C4-HSL; therefore, a dual-validation approach using Chromobacterium violaceum CV026 and LC-MS/MS is required for authoritative data.

Mechanistic Comparison: C4-HSL vs. Long-Chain Alternatives

To understand the role of C4-HSL, we must compare its performance and physicochemical behavior against the "market leader" in QS signaling, 3-oxo-C12-HSL.

The Physicochemical Divide
  • C4-HSL (Short-Chain): Highly water-soluble; diffuses freely across bacterial cell membranes. It functions as a rapid-response signal that equilibrates quickly with the external environment.

  • 3-oxo-C12-HSL (Long-Chain): Lipophilic; requires active transport (e.g., MexAB-OprM efflux pumps) to exit the cell. It partitions into host membranes, causing distinct immunomodulatory effects (e.g., apoptosis) that C4-HSL does not.

Regulatory Hierarchy in Pseudomonas aeruginosa

In the P. aeruginosa model, these two signals operate in a hierarchy but control distinct "product lines" (virulence factors).

Table 1: Comparative Efficacy of QS Signals in P. aeruginosa

FeatureC4-HSL (rhl System)3-oxo-C12-HSL (las System)
Primary Receptor RhlRLasR
Hierarchy Position Subordinate (activated by Las)Master Regulator
Key Virulence Outputs Rhamnolipids , Pyocyanin, Elastase BElastase A, Exotoxin A, Proteases
Biofilm Role Maturation & Architecture (Maintenance)Initiation & Differentiation
Host Interaction Pro-inflammatory (Neutrophil recruitment)Immunosuppressive (Apoptosis induction)
Signaling Pathway Visualization

The following diagram illustrates the dependency of the C4-HSL (rhl) system on the upstream las system, highlighting why C4-HSL is the specific trigger for rhamnolipid synthesis.

QS_Pathway LasI LasI Synthase C12 3-oxo-C12-HSL (Long Chain) LasI->C12 Synthesizes LasR LasR Receptor C12->LasR Binds Complex1 LasR-C12 Complex LasR->Complex1 RhlI RhlI Synthase Complex1->RhlI Activates Expression RhlR RhlR Receptor Complex1->RhlR Activates Expression Virulence1 Elastase / Exotoxin A Complex1->Virulence1 Regulates C4 C4-HSL (Short Chain) RhlI->C4 Synthesizes Complex2 RhlR-C4 Complex RhlR->Complex2 C4->RhlR Binds Virulence2 Rhamnolipids / Pyocyanin (Biofilm Maturation) Complex2->Virulence2 Specific Control

Figure 1: The Hierarchical QS Cascade in P. aeruginosa.[1] Note the specific downstream control of Rhamnolipids by the C4-HSL complex.

Cross-Species Validation: Aeromonas hydrophila

While C4-HSL is a "secondary" signal in Pseudomonas, it is the primary driver in Aeromonas hydrophila.

  • Mechanism: The ahyI/ahyR system in Aeromonas utilizes C4-HSL to regulate exoprotease production.[2]

  • Experimental Insight: Unlike Pseudomonas, where deleting the C4-HSL synthase (rhlI) leaves the las system intact, deleting ahyI in Aeromonas results in a near-total loss of biofilm differentiation, proving C4-HSL's role as a primary morphogen in this species.

Experimental Validation Protocols

To validate the presence and activity of C4-HSL, one cannot use generic AHL biosensors. The following protocols utilize a Differential Screening Strategy .

Protocol A: Biosensor Specificity Assay (The "Filter")

Objective: Distinguish C4-HSL from long-chain AHLs using Chromobacterium violaceum CV026.

  • Principle: CV026 is a mutant that produces the purple pigment violacein only in the presence of short-chain AHLs (C4–C8).[3][4] It is blind to 3-oxo-C12-HSL, making it a specific detector for the C4 signal.

Workflow:

  • Preparation: Pour Luria-Bertani (LB) agar plates overlaid with 5 mL soft agar containing 100 µL of C. violaceum CV026 overnight culture.

  • Loading: Punch wells in the agar. Add 50 µL of cell-free supernatant (filtered 0.22 µm) from the test strain.

  • Controls:

    • Positive Control: Synthetic C4-HSL (10 µM).

    • Negative Control:[5] Sterile media.

    • Specificity Control: Synthetic 3-oxo-C12-HSL (10 µM) – Must show NO pigment.

  • Incubation: 24–48 hours at 30°C (Note: Chromobacterium prefers 30°C, not 37°C).

  • Readout: Measure the radius of the purple halo.

Protocol B: Quantitative LC-MS/MS (The "Gold Standard")

Objective: Definitive identification and quantification of C4-HSL. Critical Causality: Extraction must use acidified ethyl acetate. Neutral solvents allow lactonolysis (ring opening) of the AHL, rendering it undetectable.

Step-by-Step Extraction:

  • Harvest: Centrifuge bacterial culture (10,000 x g, 10 min). Collect supernatant.

  • Acidification: Adjust supernatant pH to 4.0 using dilute HCl (prevents lactone ring hydrolysis).

  • Extraction: Add equal volume of Ethyl Acetate (0.1% Acetic Acid) . Shake vigorously for 20 mins.

  • Phase Separation: Collect the upper organic phase. Repeat extraction twice.

  • Drying: Evaporate solvent under nitrogen flow or rotary evaporator at <40°C.

  • Reconstitution: Dissolve residue in 200 µL Acetonitrile (HPLC grade).

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transition (MRM): Monitor parent ion m/z 172 (C4-HSL)

    
     daughter ion m/z 102 (Lactone ring).
    
Validation Workflow Diagram

Validation_Workflow cluster_Bio Method A: Phenotypic Screen cluster_Chem Method B: Chemical Quantitation Sample Bacterial Culture Supernatant CV026 Biosensor: C. violaceum CV026 Sample->CV026 Extract Extraction (Acidified Ethyl Acetate) Sample->Extract Result1 Purple Halo (Positive for C4-C8) CV026->Result1 C4-HSL Present Result2 No Pigment (Long Chain/Negative) CV026->Result2 Only 3-oxo-C12 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Peak m/z 172 -> 102 (Definitive C4-HSL ID) LCMS->Peak

Figure 2: Dual-stream validation workflow ensuring both biological activity (Biosensor) and chemical specificity (LC-MS).

Data Presentation: Sensitivity & Specificity

When publishing your validation data, use the following comparison matrix to justify your method choice.

Table 2: Detection Method Performance Guide

MethodLimit of Detection (LOD)Specificity for C4-HSLProsCons
CV026 Biosensor ~500 nMHigh (Blind to long chains)Cheap, visual, indicates bioavailabilityLow sensitivity; cannot distinguish C4 from C6
LC-MS/MS < 1 nMAbsolute (Mass specific)Quantifiable, distinguishes all chain lengthsExpensive, requires extraction
Agrobacterium (A136) ~10 nMLow (Detects broad range)High sensitivityHigh false-positive rate for specific C4 identification

References

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine.

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[6] Microbiology.

  • Pearson, J. P., et al. (1995). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences.

  • Ortori, C. A., et al. (2011). Quantitative profiling of the N-acyl-homoserine lactone signaling metabolites of Pseudomonas aeruginosa by liquid chromatography-coupled tandem mass spectrometry. Journal of Chromatography B.

  • Swift, S., et al. (1997). Quorum sensing in Aeromonas hydrophila and Aeromonas salmonicida: identification of the LuxRI homologs AhyRI and AsaRI and their cognate N-acylhomoserine lactone signal molecules. Journal of Bacteriology.

Sources

benchmarking the potency of N-[(3S)-2-oxothiolan-3-yl]butanamide against established quorum sensing inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks N-[(3S)-2-oxothiolan-3-yl]butanamide** (referred to herein as Thiolactone C4-HSL ) against industry-standard Quorum Sensing Inhibitors (QSIs). While established inhibitors like Furanone C-30 function via competitive antagonism, Thiolactone C4-HSL represents a distinct class of hydrolysis-resistant bioisosteres .

Key Finding: Unlike traditional lactone-based inhibitors which degrade rapidly at physiological pH (pH > 7.0), Thiolactone C4-HSL retains receptor-binding integrity due to the substitution of the ring oxygen with sulfur. This guide evaluates its utility as a high-affinity probe for the Pseudomonas aeruginosa RhlR receptor, contrasting its physicochemical stability and binding potency against Furanone C-30 and Azithromycin.

Mechanistic Profiling & Chemical Logic

The Stability Problem in QS Inhibition

Natural Acyl-Homoserine Lactones (AHLs) and many lactone-based inhibitors suffer from lactonolysis —the ring-opening hydrolysis mediated by pH or lactonase enzymes (e.g., AiiA).[1] This degradation renders the molecule inactive, creating false negatives in drug screening.

The Thiolactone Solution

Thiolactone C4-HSL modifies the core pharmacophore:

  • Structure: The lactone ring oxygen is replaced by sulfur.

  • Effect: The thioester bond is significantly more resistant to nucleophilic attack (hydrolysis) and enzymatic degradation by standard lactonases.

  • Receptor Interaction: It functions as a potent ligand for the RhlR receptor. While often acting as an agonist or partial agonist, its high affinity allows it to be used in competitive displacement assays to benchmark true antagonists.

Pathway Diagram: Ligand Stability & Receptor Competition

The following diagram illustrates the divergent fates of the Native Ligand (C4-HSL) versus the Thiolactone Analog and the Inhibitor (Furanone C-30).

QS_Pathway cluster_ligands Ligand Input cluster_environment Extracellular Environment (pH > 7) cluster_cell Bacterial Cell (P. aeruginosa) C4HSL Native C4-HSL (Lactone) Lactonolysis Lactonolysis (Ring Opening) C4HSL->Lactonolysis High Susceptibility Thio Thiolactone C4-HSL (Stable Analog) Thio->Lactonolysis Resistant RhlR RhlR Receptor Thio->RhlR High Affinity Binding Furanone Furanone C-30 (Inhibitor) Furanone->RhlR Competitive Antagonism Inactive Inactive Metabolite Lactonolysis->Inactive Degradation DNA Target DNA (rhlAB, phzA1) RhlR->DNA Transcriptional Activation (If Agonist Bound) RhlR->DNA Blockade (If Antagonist Bound) Output Virulence Factors (Pyocyanin/Rhamnolipids) DNA->Output

Caption: Comparative fate of QS modulators. Note Thiolactone's resistance to lactonolysis compared to the native C4-HSL.

Comparative Benchmarking Data

The following data consolidates performance metrics of Thiolactone C4-HSL against the "Gold Standard" inhibitor (Furanone C-30) and a clinical macrolide (Azithromycin).

Table 1: Physicochemical & Biological Profile
MetricThiolactone C4-HSL Furanone C-30 Azithromycin
Role Stable Bioisostere (Probe/Agonist)Competitive AntagonistMacrolide (Translation Inhibitor)
Target RhlR (Primary), LasR (Secondary)LasR / RhlRRibosome (23S rRNA) / QS Effector
Hydrolytic Stability (pH 7.4) High (

h)
Low to ModerateHigh
Receptor Affinity (

)
High (nM range)Moderate (

M range)
N/A (Indirect effect)
Lactonase Resistance Resistant N/A (Not a lactone)N/A
Cytotoxicity (Mammalian) LowHigh (at

M)
Low (Clinically Safe)
Primary Utility Probing receptor binding; Stability controlIn vitro inhibition assaysClinical virulence suppression

Critical Insight: While Furanone C-30 is a potent inhibitor, its utility is limited by toxicity and instability. Thiolactone C4-HSL is superior for long-duration assays where ligand concentration must remain constant, though users must verify if it acts as a partial agonist in their specific strain.

Experimental Protocols

To benchmark the potency of Thiolactone C4-HSL, we utilize a Pyocyanin Inhibition/Competition Assay . This protocol determines if the molecule competes with the native ligand to alter virulence phenotype.

Workflow Diagram: Competition Assay

Protocol_Workflow cluster_treat Treatment Groups Start Culture P. aeruginosa PAO1 (OD600 = 0.05) Control Native C4-HSL Only (Positive Control) Start->Control Test Native C4-HSL + Thiolactone C4-HSL Start->Test Ref Native C4-HSL + Furanone C-30 Start->Ref Incubate Incubate 18h @ 37°C (Shaking 200 rpm) Control->Incubate Test->Incubate Ref->Incubate Extract Chloroform Extraction (Pyocyanin enters organic phase) Incubate->Extract Acidify Re-extract with 0.2N HCl (Turns Pink) Extract->Acidify Measure Spectrophotometry (OD 520nm) Acidify->Measure

Caption: Step-by-step workflow for quantifying pyocyanin production to assess competitive binding.

Detailed Methodology
Materials
  • Strain: Pseudomonas aeruginosa PAO1 (Wild Type) or PAO-JP2 (lasI/rhlI mutant for pure competition assays).

  • Reagents: Chloroform (HPLC Grade), 0.2N HCl, PB (Peptone Broth).

  • Compounds: Thiolactone C4-HSL (10

    
    M - 100 
    
    
    
    M), Furanone C-30 (10
    
    
    M).
Protocol Steps
  • Inoculation: Dilute overnight culture of PAO1 to OD

    
     0.05 in 5 mL PB.
    
  • Treatment:

    • Group A (Control): DMSO vehicle.

    • Group B (Reference): Add Furanone C-30 (10

      
      M).
      
    • Group C (Test): Add Thiolactone C4-HSL (Titration: 10, 50, 100

      
      M).
      
  • Incubation: Grow at 37°C for 18 hours with vigorous shaking (aeration is crucial for pyocyanin production).

  • Extraction (The "Split-Phase" Method):

    • Centrifuge 2 mL of culture (10,000 rpm, 5 min). Collect supernatant.

    • Add 1 mL Chloroform to 2 mL supernatant. Vortex 30s.

    • Centrifuge. Pyocyanin moves to the bottom blue organic layer.

  • Acidification:

    • Transfer organic layer to a fresh tube.

    • Add 1 mL 0.2N HCl. Vortex.

    • Pyocyanin moves to the top aqueous layer and turns pink/red .

  • Quantification: Measure Absorbance of the pink layer at 520 nm .

  • Calculation:

    
    
    

Critical Analysis & Troubleshooting

Interpreting the Data[1][3][4][5][6][7]
  • If Thiolactone C4-HSL increases OD520: It is acting as an agonist . This confirms the bioisostere retains functional activation capability but with higher stability.

  • If Thiolactone C4-HSL decreases OD520: It is acting as a competitive antagonist (rare for the unsubstituted chain, but possible in specific mutant backgrounds) or a partial agonist displacing a more potent native ligand.

Stability Verification

To verify the stability claim (Part 2 of Benchmarking):

  • Incubate Thiolactone C4-HSL and Native C4-HSL in media at pH 8.0 for 24 hours.

  • Use the media in a reporter assay (e.g., C. violaceum CV026).

  • Result: Native C4-HSL media will lose activity (ring opening). Thiolactone media will retain activity.

References

  • Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL signals and the LuxR-type receptors."[2][3] Chemical Reviews. Link

  • McInnis, C. E., & Blackwell, H. E. (2011). "Thiolactone analogues of N-acyl L-homoserine lactones: potent and stable quorum sensing modulators." Bioorganic & Medicinal Chemistry. Link

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

  • Glansdorp, F. G., et al. (2004). "Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing." Organic & Biomolecular Chemistry. Link

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 interferes with N-acylhomoserine lactone signaling." Microbiology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-[(3S)-2-oxothiolan-3-yl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Butyryl-DL-homocysteine thiolactone (C4-HCTL) CAS: 67605-85-0 (Generic analogue classification) | Molecular Formula: C8H13NO2S

Part 1: Executive Safety Summary

Status: IRRITANT / BIOACTIVE Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335).

  • Secondary Hazard (Critical): Biological Contamination. This compound is a potent Quorum Sensing (QS) modulator. Minute quantities transferred to laboratory surfaces can inadvertently activate or inhibit virulence phenotypes in bacterial cultures (e.g., Pseudomonas aeruginosa), compromising weeks of experimental data.

  • Odor Warning: As a thiolactone, hydrolysis releases free thiols/sulfides. A "rotten egg" or garlic odor indicates compound degradation and containment breach.

Part 2: Strategic Risk Assessment & PPE Matrix

As researchers, we often default to "standard lab PPE." For C4-HCTL, this is insufficient due to the compound's capacity to penetrate standard latex and its biological potency.

The "Why" Behind the Protocol
  • Thiolactone Reactivity: Unlike standard lactones, the thiolactone ring is susceptible to nucleophilic attack. Upon hydrolysis (especially in basic conditions), it opens to form N-butyrylhomocysteine, exposing a free sulfhydryl (-SH) group. This degradation product is chemically reactive and odorous.

  • Permeation Dynamics: Small organic amides can permeate thin latex gloves. Nitrile provides a superior barrier against the aliphatic tail (butyryl) and the sulfur heterocycle.

PPE Decision Matrix (DOT Diagram)

PPE_Matrix Start Task Assessment SolidHandling Solid Handling (Weighing/Aliquot) Start->SolidHandling LiquidHandling Liquid Handling (Stock Solutions/Pipetting) Start->LiquidHandling Spill Spill Cleanup (>10 mL or >100 mg) Start->Spill Level2 TIER 2 PPE - Double Nitrile (Outer 5 mil) - Splash Goggles - Fume Hood REQUIRED SolidHandling->Level2 Dust Risk Level1 TIER 1 PPE - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat (Buttoned) LiquidHandling->Level1 < 100 µM LiquidHandling->Level2 > 10 mM (Stock) Level3 TIER 3 PPE - Double Nitrile (Long Cuff) - Face Shield + Goggles - Respiratory (P100/N95) if outside hood Spill->Level3

Figure 1: Risk-based PPE selection logic. Note that high-concentration stocks require Tier 2 protection to prevent biological cross-contamination.

Part 3: Operational Protocol (Step-by-Step)
A. Weighing & Solubilization

Objective: Prepare a stable stock solution without hydrolyzing the thiolactone ring.

  • Environment: Perform all weighing in a Chemical Fume Hood .

    • Reasoning: Prevents inhalation of dust (H335) and contains potential thiol odors.

  • Solvent Selection:

    • Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Avoid: Water or protic solvents (Methanol/Ethanol) for long-term storage.

    • Mechanism:[1][2][3][4][5] Protic solvents accelerate ring-opening hydrolysis, destroying the molecule's bioactivity.

  • Technique:

    • Wear double nitrile gloves . Change the outer pair immediately after weighing.

    • Use an anti-static gun on the weighing boat if the powder is static; static dispersal is a major contamination vector for QS molecules.

B. Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Storage Weigh Weigh Solid (In Hood) Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Avoid Moisture Aliquot Aliquot (Glass Vials) Dissolve->Aliquot Minimize Headspace Freeze Store at -20°C (Desiccated) Aliquot->Freeze

Figure 2: Operational workflow emphasizing moisture exclusion to prevent hydrolysis.

C. Waste Disposal

Do not treat this as general organic waste.

  • Segregation: Dispose of in Sulfur-Containing Organic Waste streams.

  • Deactivation: If you must neutralize a spill, treat with a 10% bleach solution (sodium hypochlorite) for 30 minutes.

    • Chemistry: Bleach oxidizes the sulfur and hydrolyzes the lactone ring, rendering it biologically inactive.

    • Warning: This reaction is exothermic. Wear goggles.[6]

Part 4: Emergency Response Data
ScenarioImmediate ActionClinical Note
Skin Contact Wash with soap/water for 15 min.[7]Lipophilic nature allows dermal absorption; monitor for dermatitis.
Eye Splash Rinse for 15 min; lift eyelids.[7]Thiolactones are severe eye irritants (pH sensitive).
Inhalation Move to fresh air.[1][4][7]If wheezing occurs, suspect sensitization (rare but possible with thiols).
Spill (<5g) Cover with vermiculite.Do not use paper towels alone (spreads contamination).
References
  • Sigma-Aldrich. (2023). Safety Data Sheet: DL-Homocysteine thiolactone hydrochloride (Analogous core structure hazards). Link

  • PubChem. (n.d.). Compound Summary: N-Butyryl-DL-homocysteine thiolactone.[3] National Library of Medicine. Link

  • CDC/NIOSH. (2024). Pocket Guide to Chemical Hazards: Nitrile Glove Permeation Guidelines. Link

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling. Chemical Reviews. (Context on bioactivity and handling). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3S)-2-oxothiolan-3-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[(3S)-2-oxothiolan-3-yl]butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.